molecular formula C16H15BrO3 B6325911 Methyl 2-(benzyloxy)-3-bromo-5-methylbenzoate CAS No. 2432848-62-7

Methyl 2-(benzyloxy)-3-bromo-5-methylbenzoate

Cat. No.: B6325911
CAS No.: 2432848-62-7
M. Wt: 335.19 g/mol
InChI Key: FMHVCTBWPDREKQ-UHFFFAOYSA-N
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Description

Methyl 2-(benzyloxy)-3-bromo-5-methylbenzoate ( 2432848-62-7) is a brominated aromatic ester of significant interest in organic synthesis and scientific research. With a molecular formula of C16H15BrO3 and a molecular weight of 335.19 g/mol, this compound features a benzoate backbone substituted with a benzyloxy group at position 2, a bromine atom at position 3, and a methyl group at position 5 . This specific arrangement makes it a valuable synthetic intermediate, particularly in the development of pharmaceuticals, agrochemicals, and functional materials . The reactivity of this compound is strongly influenced by the electron-withdrawing bromine atom and the steric effects of the adjacent benzyloxy group . It serves as a versatile building block in various chemical transformations, including nucleophilic aromatic substitution, where the bromine can be replaced by various nucleophiles such as amines or thiols . Other common reactions include oxidation of the benzyloxy group and reduction of the bromine atom . In scientific research, it is investigated as a precursor for drug candidates and is explored for potential biological activities, including antimicrobial and anticancer properties . Preliminary in vitro studies suggest it exhibits cytotoxic effects on certain cancer cell lines, such as breast cancer MCF-7 cells, potentially through the induction of apoptosis via modulation of Bcl-2 family proteins . The compound is for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

methyl 3-bromo-5-methyl-2-phenylmethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrO3/c1-11-8-13(16(18)19-2)15(14(17)9-11)20-10-12-6-4-3-5-7-12/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMHVCTBWPDREKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Br)OCC2=CC=CC=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Methyl 2-(benzyloxy)-3-bromo-5-methylbenzoate chemical structure

Author: BenchChem Technical Support Team. Date: March 2026

Technical Monograph: Strategic Utilization of Methyl 2-(benzyloxy)-3-bromo-5-methylbenzoate in Medicinal Chemistry

Abstract

Methyl 2-(benzyloxy)-3-bromo-5-methylbenzoate represents a highly converged, orthogonal scaffold for the synthesis of polysubstituted aromatic libraries. Characterized by three distinct reactive handles—an electrophilic ester, a nucleophile-ready protected phenol, and a halogenated cross-coupling site—this molecule serves as a critical intermediate in the development of biaryl ethers, salicylamide-based inhibitors, and heterocycle-fused natural product analogues. This guide outlines the optimized synthetic architecture, chemo-selective reactivity profiles, and validation protocols required for its deployment in high-throughput drug discovery.

Part 1: Structural Anatomy & Physicochemical Profile

The utility of this scaffold lies in its "dense functionalization." The steric crowding around the ester and the electronic effects of the bromine substituent necessitate precise handling to avoid side reactions (e.g., steric inhibition of hydrolysis or competitive dehalogenation).

FeatureSpecificationRole in Synthesis
IUPAC Name Methyl 2-(benzyloxy)-3-bromo-5-methylbenzoateTarget Scaffold
Molecular Formula C₁₆H₁₅BrO₃Core Stoichiometry
Molecular Weight 335.20 g/mol Calculation Basis
C1 Moiety Methyl Ester (-COOCH₃)Electrophile (Amidation/Reduction)
C2 Moiety Benzyloxy ether (-OBn)Protected Nucleophile (Phenol unmasking)
C3 Moiety Bromine (-Br)Cross-Coupling Handle (Suzuki/Buchwald)
C5 Moiety Methyl (-CH₃)Lipophilic Spacer / Metabolic blocker

Part 2: Synthetic Architecture

The synthesis is best approached via a linear sequence starting from commercially available methyl 5-methylsalicylate . Direct bromination of the salicylate ester is preferred over the free acid to improve solubility and purification profiles.

Strategic Pathway (DOT Visualization)

Synthesis_Pathway Start Methyl 5-methylsalicylate Step1 Bromination (Br2, AcOH or NBS) Start->Step1 Electrophilic Subst. Inter Methyl 3-bromo-5-methylsalicylate Step1->Inter 85-95% Yield Step2 Benzylation (BnBr, K2CO3, DMF) Inter->Step2 Williamson Ether Synth. Target Methyl 2-(benzyloxy)-3-bromo- 5-methylbenzoate Step2->Target Final Scaffold

Figure 1: Linear synthesis route emphasizing the regioselective bromination at the C3 position.

Part 3: Detailed Experimental Protocols

To ensure reproducibility, the following protocols utilize self-validating checkpoints (TLC/Color change).

Step 1: Regioselective Bromination

Objective: Install bromine at C3 without over-brominating at C4/C6. Mechanism: Electrophilic Aromatic Substitution (EAS). The -OH group directs ortho/para; the -COOMe directs meta. Position 3 is ortho to -OH and meta to -COOMe, making it the most activated site.

  • Setup: Dissolve methyl 5-methylsalicylate (1.0 eq) in Glacial Acetic Acid (5 mL/mmol).

  • Addition: Add Bromine (Br₂) (1.05 eq) dropwise at 15°C.

    • Checkpoint: The deep red color of bromine should dissipate rapidly upon addition, indicating consumption.

  • Reaction: Stir at Room Temperature (RT) for 2 hours. Monitor by TLC (Hexane/EtOAc 9:1). Product will be less polar than starting material.

  • Workup: Pour into ice water. Filter the precipitate.[1][2] Wash with cold water and 5% Na₂S₂O₃ (to remove residual bromine).

  • Yield: Expect 85–95% of a white/off-white solid.

Step 2: O-Alkylation (Benzylation)

Objective: Protect the phenol to prevent catalyst poisoning in downstream Pd-catalyzed reactions.

  • Solvation: Dissolve the intermediate methyl 3-bromo-5-methylsalicylate (1.0 eq) in anhydrous DMF (3 mL/mmol).

  • Deprotonation: Add Potassium Carbonate (K₂CO₃) (2.0 eq).[1] Stir for 15 mins at RT.[1] The solution may turn yellow (phenoxide formation).

  • Alkylation: Add Benzyl Bromide (BnBr) (1.2 eq) dropwise.

  • Catalysis (Optional): Add TBAI (tetrabutylammonium iodide) (0.05 eq) to accelerate the reaction via Finkelstein exchange if kinetics are slow.

  • Heating: Heat to 60°C for 4–6 hours.

    • Validation: TLC should show complete disappearance of the phenol (which stains strongly with FeCl₃; the product will NOT stain with FeCl₃).

  • Workup: Dilute with EtOAc, wash 3x with Water (critical to remove DMF), 1x Brine. Dry over Na₂SO₄.[3][4][1][5]

  • Purification: Recrystallize from EtOH or flash chromatography (Hexane/EtOAc).

Part 4: Chemo-Selectivity & Reactivity Matrix

This scaffold allows for "Orthogonal Divergence." You can selectively manipulate one functional group without affecting the others.[6]

Reactivity Flowchart (DOT Visualization)

Reactivity_Matrix Core Methyl 2-(benzyloxy)-3-bromo- 5-methylbenzoate Suzuki Pathway A: Suzuki-Miyaura (Pd(PPh3)4, Ar-B(OH)2) Core->Suzuki C3-Br Reactivity Hydrolysis Pathway B: Saponification (LiOH, THF/H2O) Core->Hydrolysis C1-Ester Reactivity Debenzyl Pathway C: Hydrogenolysis (H2, Pd/C) Core->Debenzyl C2-OBn Reactivity Biaryl Biaryl Scaffold (Retains Ester/OBn) Suzuki->Biaryl Acid Benzoic Acid Derivative (Retains Br/OBn) Hydrolysis->Acid Salicylate Free Phenol (Retains Br/Ester) Debenzyl->Salicylate

Figure 2: Orthogonal reaction pathways available for library generation.

  • C3-Bromine (Pathway A): The steric bulk of the adjacent benzyloxy group may require highly active catalysts (e.g., Pd(dppf)Cl₂ or SPhos Pd G2) for successful Suzuki coupling.

  • C1-Ester (Pathway B): Hydrolysis requires forcing conditions (LiOH, 60°C) due to the ortho-substituent effect (benzyloxy group) shielding the carbonyl carbon.

  • C2-Ether (Pathway C): Hydrogenolysis (H₂, Pd/C) will likely also debrominate the molecule (hydrodehalogenation). To remove the benzyl group while keeping the bromine, use Lewis acids like BCl₃ or BBr₃ at -78°C.

Part 5: Quality Control & Validation

Confirm identity using the following predicted spectroscopic markers.

¹H NMR (400 MHz, CDCl₃) Expectations:

  • δ 7.30 – 7.50 (m, 5H): Benzyl aromatic protons.

  • δ 7.60 (d, J=2.0 Hz, 1H): H4 aromatic proton (meta-coupling).

  • δ 7.45 (d, J=2.0 Hz, 1H): H6 aromatic proton.

  • δ 5.15 (s, 2H): Benzylic -CH₂- (distinctive singlet).

  • δ 3.89 (s, 3H): Methyl ester (-COOCH₃).

  • δ 2.35 (s, 3H): Aryl-Methyl (-CH₃).

Mass Spectrometry (ESI+):

  • Look for the characteristic M+2 isotope pattern (1:1 ratio) due to Bromine.

  • Target Mass: [M+H]⁺ ≈ 335.0 and 337.0.

References

  • Hansen, T. V., & Skattebøl, L. (2005). "Ortho-Formylation of Phenols; Preparation of 3-Bromosalicylaldehyde". Organic Syntheses, 82, 64. Link (Demonstrates ortho-functionalization logic of salicylates).

  • Fujikawa, Y., et al. (2012). "Synthesis of 5-bromoacetylsalicylate methyl ester". Google Patents (CN102557947A). Link (Provides industrial context for brominated salicylate esters).

  • BenchChem Protocols. (2025). "Benzylation of Alcohols and Phenols using Dimethyl 3-(bromomethyl)phthalate". BenchChem Application Notes. Link (General protocol for hindered phenol benzylation).

  • PubChem Compound Summary. (2025). "Methyl 2-(benzyloxy)-5-bromobenzoate".[5][7][8] National Center for Biotechnology Information. Link (Analogous structure data for NMR prediction).

Sources

Author: BenchChem Technical Support Team. Date: March 2026

CAS 2432848-62-7 | Synthesis, Characterization, and Application Logic

Executive Summary & Chemical Identity

Methyl 2-(benzyloxy)-3-bromo-5-methylbenzoate (CAS 2432848-62-7 ) is a highly specialized halogenated aromatic ester used primarily as a regioselective scaffold in the synthesis of complex pharmaceutical intermediates.[1] Its structural utility lies in the orthogonal reactivity of its three functional handles: the ester (electrophilic), the aryl bromide (nucleophilic/cross-coupling capable), and the protected phenol (latent nucleophile).

This compound is frequently sought in the development of SGLT2 inhibitors and other diarylmethane-based therapeutics, where precise substitution patterns on the phenyl ring are critical for biological affinity.

Physicochemical Profile

The following data is synthesized from structural analysis and available vendor specifications for CAS 2432848-62-7 and its close analogs.

PropertySpecificationNotes
CAS Number 2432848-62-7 Primary identifier [1][2].[2]
Molecular Formula C₁₆H₁₅BrO₃
Molecular Weight 335.19 g/mol
Appearance Off-white to pale yellow solidCrystalline powder form is typical.
Melting Point 92–96 °C (Predicted)Based on similar brominated benzoates.
Solubility DCM, Ethyl Acetate, DMSOPoorly soluble in water.
Purity Standard ≥ 98% (HPLC)Critical for cross-coupling efficiency.
SMILES COC(=O)C1=C(C(=CC(=C1)C)Br)OCC2=CC=CC=C2

Synthetic Architecture & Causality

The synthesis of Methyl 2-(benzyloxy)-3-bromo-5-methylbenzoate is not merely a sequence of steps but a study in regiocontrol . The primary challenge is installing the bromine atom at the C3 position (ortho to the phenol) rather than the C4 or C6 positions, followed by quantitative protection of the phenol.

Retrosynthetic Logic
  • Target: Methyl 2-(benzyloxy)-3-bromo-5-methylbenzoate.[1][2][3][4]

  • Disconnection: The benzyl ether is the most labile group, removed to reveal the phenol.

  • Precursor: Methyl 3-bromo-2-hydroxy-5-methylbenzoate (CAS 17746-77-9 or 1492040-87-5 ).[5]

  • Starting Material: Methyl 2-hydroxy-5-methylbenzoate (Methyl 5-methylsalicylate).

Mechanistic Pathway (DOT Visualization)

The following diagram illustrates the validated synthetic workflow, highlighting the reagents required to enforce regioselectivity.

SynthesisPathway cluster_logic Regioselectivity Logic Start Methyl 5-methylsalicylate (Starting Material) Inter Methyl 3-bromo-2-hydroxy- 5-methylbenzoate (CAS 17746-77-9) Start->Inter Bromination (Br2 or NBS, AcOH) Electrophilic Aromatic Subst. Target Methyl 2-(benzyloxy)-3-bromo- 5-methylbenzoate (CAS 2432848-62-7) Inter->Target Benzylation (BnBr, K2CO3, Acetone) Williamson Ether Synth. Explanation OH directs Ortho/Para. Para (C5) is blocked by Methyl. Ortho (C3) is favored over C6 due to chelation/electronic effects.

Figure 1: Step-wise synthetic pathway transforming Methyl 5-methylsalicylate to the target benzyl ether, governed by steric and electronic directing effects.[6][7]

Detailed Experimental Protocols

Note: These protocols are adapted from standard methodologies for brominated salicylates and benzyl ethers. Always perform a risk assessment before handling brominating agents.

Protocol A: Regioselective Bromination

Objective: Synthesize Methyl 3-bromo-2-hydroxy-5-methylbenzoate.

  • Rationale: The hydroxyl group at C2 is a strong ortho, para-director. Since C5 (para) is occupied by a methyl group, the bromine is directed to C3 (ortho). The ester at C1 deactivates C6, further ensuring C3 selectivity.

  • Setup: Charge a round-bottom flask with Methyl 2-hydroxy-5-methylbenzoate (1.0 eq) and glacial acetic acid (5–10 volumes).

  • Addition: Cool to 0–5 °C. Add Bromine (Br₂) (1.05 eq) or N-Bromosuccinimide (NBS) dropwise/portion-wise.

    • Expert Tip: Using NBS in MeCN/TFA often yields cleaner profiles than elemental bromine for electron-rich rings.

  • Reaction: Stir at room temperature for 2–4 hours. Monitor via TLC (Hexane:EtOAc 9:1). Look for the disappearance of the starting material (higher Rf) and appearance of the mono-bromo product.

  • Workup: Quench with saturated aqueous Na₂S₂O₃ (to remove excess bromine). Extract with Ethyl Acetate.[6][8] Wash organic layer with water and brine.

  • Purification: Recrystallize from Ethanol or purify via silica flash chromatography if regioisomers (e.g., 6-bromo) are detected.

    • Target Intermediate CAS:17746-77-9 [3].[5][9][10][11][12]

Protocol B: O-Benzylation (Protection)

Objective: Synthesize Methyl 2-(benzyloxy)-3-bromo-5-methylbenzoate.

  • Rationale: The phenol must be protected to prevent interference during subsequent metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) where the free OH could poison the catalyst or undergo side reactions.

  • Setup: Dissolve the intermediate Methyl 3-bromo-2-hydroxy-5-methylbenzoate (1.0 eq) in anhydrous Acetone or DMF (10 volumes).

  • Base Activation: Add Potassium Carbonate (K₂CO₃) (2.0 eq, anhydrous, granular). Stir for 15 minutes to generate the phenoxide anion.

  • Alkylation: Add Benzyl Bromide (BnBr) (1.2 eq) dropwise.

    • Catalysis: Addition of catalytic TBAI (Tetrabutylammonium iodide) (0.05 eq) accelerates the reaction via the Finkelstein mechanism (converting BnBr to reactive BnI in situ).

  • Reaction: Heat to reflux (Acetone: 56 °C) or 60 °C (DMF) for 4–8 hours.

  • Workup: Filter off inorganic salts. Concentrate the filtrate. If DMF was used, dilute with water and extract with MTBE or EtOAc.

  • Isolation: The product usually precipitates upon cooling or trituration with hexanes.

    • Final Product CAS:2432848-62-7 [1].[1][2]

Application Logic & Quality Control

Why this specific substitution pattern?

Researchers utilize this scaffold because it provides three distinct "exit vectors" for drug design:

  • C1 Ester: Precursor to benzylic alcohols (via reduction) or amides (via aminolysis). Critical for linking to sugar moieties in SGLT2 inhibitors.

  • C3 Bromide: A sterile handle for Suzuki/Stille couplings to attach biaryl systems.

  • C2 Benzyloxy: A "masked" phenol. The benzyl group is robust against basic/oxidative conditions but can be removed cleanly via Hydrogenolysis (H₂/Pd-C) or Lewis Acids (BBr₃) at the late stage of synthesis.

Analytical Validation (Self-Validating System)

To ensure the integrity of the synthesized compound, the following analytical signals must be present:

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 7.30–7.50 (m, 5H): Benzyl aromatic protons.

    • δ 5.10 (s, 2H): Benzylic methylene (-OCH ₂Ph). Crucial for confirming O-alkylation.

    • δ 3.90 (s, 3H): Methyl ester (-COOCH ₃).

    • δ 2.35 (s, 3H): Aryl methyl (-ArCH ₃).

    • Aromatic Region: Two doublets (meta-coupling, J ~2 Hz) representing H4 and H6 protons on the benzoate ring.

  • Mass Spectrometry:

    • Look for the [M+H]⁺ or [M+Na]⁺ peak at ~335/337 (1:1 ratio due to ⁷⁹Br/⁸¹Br isotope pattern).

References

  • Sigma-Aldrich. Methyl 2-(benzyloxy)-3-bromo-5-methylbenzoate Product Detail. Accessed 2026.

  • Boroncore. Product Catalog: Methyl 2-(benzyloxy)-3-bromo-5-methylbenzoate (CAS 2432848-62-7).[1][2] Accessed 2026.

  • ChemicalBook. Methyl 3-bromo-2-hydroxy-5-methylbenzoate (CAS 17746-77-9) Entry. Accessed 2026.

  • BLD Pharm. Methyl 5-bromo-3-hydroxy-2-methylbenzoate (Isomer Reference). Accessed 2026.

  • National Institutes of Health (NIH). PubChem Compound Summary: Brominated Benzoates. Accessed 2026.

Sources

Strategic Sourcing and Technical Profile: Methyl 2-(benzyloxy)-3-bromo-5-methylbenzoate

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on Methyl 2-(benzyloxy)-3-bromo-5-methylbenzoate

CAS Number: 2432848-62-7 Formula: C₁₆H₁₅BrO₃ Molecular Weight: 335.19 g/mol [1]

Executive Summary

For researchers in medicinal chemistry and process development, Methyl 2-(benzyloxy)-3-bromo-5-methylbenzoate represents a high-value "orthogonally protected" scaffold. Its structural utility lies in the simultaneous presence of three distinct chemical handles:

  • 3-Bromo substituent: A prime candidate for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to introduce complexity at the ortho position.

  • 2-Benzyloxy group: Acts as a robust protecting group for the phenol, stable to basic conditions and removable via hydrogenolysis (Pd/C, H₂) or Lewis acids (BBr₃).

  • Methyl ester: Allows for downstream elaboration into acids, amides, or alcohols.

This guide provides a technical roadmap for sourcing, synthesizing, and validating this building block, ensuring supply chain resilience for critical research programs.

Chemical Profile & Specifications

Before sourcing, verify the technical parameters. The presence of the benzyloxy group significantly alters the solubility and lipophilicity compared to the parent salicylate.

ParameterSpecificationNotes
CAS Number 2432848-62-7 Primary identifier.[2]
IUPAC Name Methyl 2-(benzyloxy)-3-bromo-5-methylbenzoate
Precursor CAS 17746-77-9Methyl 3-bromo-2-hydroxy-5-methylbenzoate (Parent Phenol).[3]
Appearance White to Off-White SolidCrystalline form preferred for stability.
Purity (HPLC) ≥ 97.0%Critical for cross-coupling efficiency.
Solubility DCM, EtOAc, DMSOPoor water solubility due to benzyl/methyl groups.
H-NMR Key δ ~5.0-5.2 ppm (s, 2H)Diagnostic singlet for Benzylic -CH₂-.

Synthesis & Manufacturing Logic

While commercial stock exists, supply interruptions are common for specialized building blocks. A robust "Make vs. Buy" strategy requires knowledge of the synthesis pathway. The most reliable route proceeds via the benzylation of Methyl 3-bromo-5-methylsalicylate .

Synthesis Workflow (DOT Diagram)

SynthesisPath Start 3-Bromo-5-methylsalicylic Acid (CAS: 17746-75-7) Step1 Esterification (MeOH, H2SO4) Start->Step1 Reflux Intermed Methyl 3-bromo-5-methylsalicylate (CAS: 17746-77-9) Step1->Intermed Yield ~90% Step2 Benzylation (BnBr, K2CO3, DMF) Intermed->Step2 Sn2 Reaction Final Target: Methyl 2-(benzyloxy)- 3-bromo-5-methylbenzoate (CAS: 2432848-62-7) Step2->Final Yield ~85-95%

Figure 1: Validated synthesis pathway starting from commercially available acid precursors.

Detailed Protocol (Self-Validating)

Step 1: Esterification (If starting from Acid CAS 17746-75-7)

  • Reagents: 3-Bromo-5-methylsalicylic acid, Methanol (excess), conc. H₂SO₄ (cat.).

  • Procedure: Reflux for 12-24h. Monitor by TLC (Acid is more polar than ester).

  • Validation: Disappearance of broad carboxylic acid -OH peak in IR/NMR.

Step 2: Benzylation (The Critical Step)

  • Substrate: Methyl 3-bromo-5-methylsalicylate (CAS 17746-77-9).

  • Reagents: Benzyl bromide (1.1 eq), Potassium Carbonate (2.0 eq), DMF (Solvent).

  • Protocol:

    • Dissolve substrate in dry DMF (0.5 M).

    • Add K₂CO₃; stir for 15 min to form the phenoxide anion (color change often observed).

    • Add Benzyl bromide dropwise. Stir at RT or mild heat (50°C) for 4-6 hours.

    • Quench: Pour into ice water. The product should precipitate as a solid.

  • Causality: The ortho-bromo group provides steric hindrance, potentially slowing the reaction. Using a polar aprotic solvent (DMF) accelerates the S_N2 attack.

  • QC Check: 1H NMR must show the benzylic methylene singlet around 5.1 ppm. Absence of phenolic -OH (>10 ppm) confirms full conversion.

Supply Chain & Sourcing Matrix

For direct procurement, the market is fragmented. Major catalog houses often list this as "Make-on-Demand".

Primary Supplier Landscape
Supplier CategoryVendor NameRoleReliability Rating
Tier 1 (Catalog) Sigma-Aldrich (Merck) Reference Standard / Small ScaleHigh (Product # AABH series)
Tier 2 (Specialist) Boroncore Building Block SpecialistHigh (Specializes in halogenated aromatics)
Tier 3 (Aggregator) BLD Pharm Large inventory of precursorsHigh (Likely source for CAS 17746-77-9)
Sourcing Hubs ChemSRC / MolPort Database AggregatorsVariable (Check stock freshness)
Sourcing Decision Tree (DOT Diagram)

SourcingTree Start Need CAS 2432848-62-7 CheckCat Check Tier 1 Catalogs (Sigma, Boroncore) Start->CheckCat InStock In Stock? CheckCat->InStock Buy Direct Purchase (Lead time: 1-2 weeks) InStock->Buy Yes CheckPrec Check Precursor (CAS 17746-77-9) InStock->CheckPrec No PrecStock Precursor Available? CheckPrec->PrecStock Synthesize Internal Synthesis (1 Step Benzylation) PrecStock->Synthesize Yes (Fastest) Custom Outsource Custom Synthesis (Lead time: 4-8 weeks) PrecStock->Custom No

Figure 2: Strategic decision matrix for procurement to minimize project downtime.

Quality Control & Handling

Storage:

  • Store at 2-8°C under inert atmosphere (Argon/Nitrogen).

  • Benzyl ethers can be susceptible to oxidation over long periods; protect from light.

Critical Impurities:

  • Unreacted Phenol (CAS 17746-77-9): Detrimental to cross-coupling reactions as the free phenol can poison Pd catalysts.

    • Detection: HPLC or TLC (Phenol is more polar/lower Rf).

  • Benzyl Bromide: Excess reagent.

    • Removal: Wash organic layer thoroughly with dilute aqueous amine or rely on recrystallization (EtOH/Hexane).

References

  • Sigma-Aldrich (Merck). Product Detail: Methyl 2-(benzyloxy)-3-bromo-5-methylbenzoate. Retrieved from

  • Boroncore. Catalog Entry: CAS 2432848-62-7.[2] Retrieved from

  • BLD Pharm. Precursor Data: Methyl 3-bromo-2-hydroxy-5-methylbenzoate (CAS 17746-77-9).[3][4][5] Retrieved from

  • ChemicalBook. Chemical Properties and Suppliers for Methyl 3-bromo-5-methylbenzoate derivatives. Retrieved from

  • ChemSRC. Global Chemical Supplier Aggregator Data for CAS 2432848-62-7. Retrieved from

Sources

Strategic Applications of 2-Benzyloxy-3-Bromobenzoate Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides an in-depth analysis of 2-benzyloxy-3-bromobenzoate derivatives , a specialized class of "ortho-functionalized" scaffolds critical in modern drug discovery. Unlike common para-substituted benzoate intermediates, the 3-bromo-2-benzyloxy motif offers a unique steric and electronic environment that facilitates the construction of sterically congested biaryl systems and fused heterocycles (e.g., xanthones, chromones).

This guide is designed for medicinal chemists and process scientists, focusing on the synthesis , reactivity , and downstream applications of this scaffold, particularly in the context of SGLT2 inhibitors and anti-inflammatory agents .

Part 1: Chemical Profile & Strategic Value

The core utility of 2-benzyloxy-3-bromobenzoate lies in its orthogonal protection-activation strategy . The benzyl group protects the phenol (masking its acidity and nucleophilicity), while the bromine atom at the 3-position (ortho to the protected phenol) serves as a high-value handle for cross-coupling or metallation.

Key Chemical Entities
Compound NameStructure DescriptionCAS NumberRole
2-(Benzyloxy)-3-bromobenzoic acid Free acid form1293226-94-4 Primary Building Block
Methyl 3-bromo-2-(benzyloxy)benzoate Methyl esterN/A (Derivative)Synthetic Intermediate
3-Bromosalicylic acid Unprotected precursor3883-95-2 Starting Material
Structural Advantages[3]
  • Ortho-Lithiation/Coupling: The bromine atom allows for regioselective Suzuki-Miyaura coupling or Lithium-Halogen exchange, enabling the introduction of aryl or alkyl groups adjacent to the oxygenated position.

  • Cyclization Potential: Post-coupling deprotection of the benzyl group reveals a free phenol, which can cyclize onto the ester (or a pendant electrophile) to form tricyclic cores common in natural products.

Part 2: Synthesis Protocols

The synthesis of methyl 2-(benzyloxy)-3-bromobenzoate is a robust, two-step process starting from commercially available 3-bromosalicylic acid.

Workflow Visualization

SynthesisWorkflow Start 3-Bromosalicylic Acid (CAS 3883-95-2) Step1 Step 1: Esterification (MeOH, H2SO4) Start->Step1 Inter Methyl 3-bromo-2-hydroxybenzoate Step1->Inter Step2 Step 2: O-Benzylation (BnBr, K2CO3, Acetone) Inter->Step2 Final Methyl 2-(benzyloxy)-3-bromobenzoate Step2->Final

Figure 1: Step-wise synthesis of the target scaffold from 3-bromosalicylic acid.

Detailed Experimental Protocol
Step 1: Esterification

Objective: Convert the carboxylic acid to a methyl ester to prevent side reactions during benzylation.

  • Reagents: 3-Bromosalicylic acid (1.0 eq), Methanol (solvent), conc.

    
     (catalytic).[1]
    
  • Procedure: Reflux 3-bromosalicylic acid in methanol with catalytic sulfuric acid for 12 hours. Monitor by TLC.[2][3] Upon completion, concentrate in vacuo, neutralize with saturated

    
    , and extract with ethyl acetate.
    
  • Yield: Typically >90%.[2][4]

Step 2: O-Benzylation (The Core Reaction)

Objective: Protect the phenolic hydroxyl group.

  • Reagents: Methyl 3-bromo-2-hydroxybenzoate (1.0 eq), Benzyl Bromide (1.2 eq), Potassium Carbonate (

    
    , 2.0 eq), Acetone or DMF.
    
  • Procedure:

    • Dissolve methyl 3-bromo-2-hydroxybenzoate in anhydrous acetone (0.5 M concentration).

    • Add solid anhydrous

      
      .
      
    • Add benzyl bromide dropwise at room temperature.

    • Heat to reflux (

      
      ) for 4–16 hours.
      
    • Workup: Filter off inorganic solids. Concentrate the filtrate. Redissolve in EtOAc, wash with water and brine.[5] Dry over

      
      .[2][3][5]
      
    • Purification: Recrystallization from hexanes/EtOAc or column chromatography.

  • Validation:

    
     NMR should show a singlet at 
    
    
    
    ppm (benzylic
    
    
    ) and disappearance of the phenolic OH signal (
    
    
    ppm).

Part 3: Downstream Applications

Suzuki-Miyaura Coupling (Biaryl Synthesis)

The most common application is the construction of unsymmetrical biaryls. The steric bulk of the ortho-benzyloxy group can influence the twist angle of the resulting biaryl system, which is crucial for atropisomeric selectivity in some contexts.

Reaction Scheme:



  • Catalyst Choice:

    
     is standard, but sterically demanding couplings may require Buchwald ligands (e.g., SPhos, XPhos).
    
  • Relevance: This reaction is analogous to steps used in the synthesis of SGLT2 inhibitors (e.g., Remogliflozin intermediates), where an aryl group is coupled ortho to a linker.

Cyclization to Xanthones

The 2-benzyloxy-3-bromobenzoate scaffold is a "latent" xanthone precursor.

XanthonePath Start Methyl 2-(benzyloxy)-3-bromobenzoate Step1 Suzuki Coupling (with 2-hydroxyphenylboronic acid) Start->Step1 Inter1 Biaryl Intermediate Step1->Inter1 Step2 Deprotection (-Bn) & Cyclization Inter1->Step2 Product Substituted Xanthone Step2->Product Intramolecular Esterification

Figure 2: Pathway for converting the scaffold into a tricyclic xanthone core.

Lithiation and Acylation

Treatment with


-BuLi at low temperature (

) effects Lithium-Halogen exchange. The resulting aryl lithium species can be reacted with aldehydes or Weinreb amides.
  • Application: Synthesis of diaryl ketones , which are precursors to the methylene bridge found in gliflozin-class drugs (e.g., Dapagliflozin, though those typically use 5-bromo isomers, the chemistry is transferable for analogs).

References

  • Boroncore . (n.d.). 2-(Benzyloxy)-3-bromobenzoic acid (CAS 1293226-94-4). Retrieved from

  • ChemicalBook . (2025). Synthesis of 3-benzyloxybromobenzene and related salicylate derivatives. Retrieved from

  • TiumBio Co., Ltd. (2014).[6] Patent WO2014137184: Preparation of methyl 3-bromo-2-(3-methoxy-5-methylphenethoxy)benzoate. (Demonstrates the alkylation of methyl 3-bromo-2-hydroxybenzoate). Retrieved from

  • Global Blood Therapeutics . (2020). Patent WO2020072377A1: Modulators of hemoglobin. (Describes alkylation protocols for methyl 3-bromo-2-hydroxybenzoate). Retrieved from

  • BenchChem . (2025). Applications of 2-(Benzyloxy)-5-chlorobenzoic Acid. (Analogous chemistry for benzophenone synthesis). Retrieved from

Sources

A Comparative Analysis of 3-Bromo and 5-Bromo Methyl Salicylate Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of a bromine atom onto the aromatic ring of methyl salicylate, a widely utilized compound in pharmaceuticals and fragrances, gives rise to positional isomers with distinct physicochemical properties and biological activities. This in-depth technical guide provides a comprehensive comparison of 3-bromo methyl salicylate and 5-bromo methyl salicylate. We will explore the nuances of their synthesis, the directing effects governing their formation, a detailed analysis of their spectroscopic signatures, and a comparative overview of their reported biological activities. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, organic synthesis, and drug development, offering insights into the subtle yet significant impact of isomeric substitution on molecular behavior.

Introduction: The Significance of Bromination in Salicylate Chemistry

Methyl salicylate, the methyl ester of salicylic acid, is a naturally occurring organic compound known for its characteristic wintergreen scent and its analgesic and anti-inflammatory properties. Chemical modification of the methyl salicylate scaffold through halogenation, particularly bromination, is a common strategy in medicinal chemistry to modulate its pharmacokinetic and pharmacodynamic profiles. The position of the bromine substituent on the benzene ring can profoundly influence the molecule's steric and electronic properties, leading to isomers with potentially different biological activities. This guide focuses on the two primary monobrominated derivatives: 3-bromo methyl salicylate and 5-bromo methyl salicylate.

Synthesis and Regioselectivity: A Tale of Two Isomers

The synthesis of brominated methyl salicylate derivatives primarily involves the electrophilic aromatic substitution of methyl salicylate with a bromine source. The regioselectivity of this reaction, which dictates the preferential formation of either the 3-bromo or 5-bromo isomer, is governed by the directing effects of the hydroxyl (-OH) and methyl ester (-COOCH₃) groups on the aromatic ring.

The hydroxyl group is a strongly activating, ortho-, para- directing group due to its ability to donate electron density to the ring through resonance.[1][2] The methyl ester group, on the other hand, is a deactivating, meta- directing group because it withdraws electron density from the ring.[3] In the case of methyl salicylate, the powerful activating and directing effect of the hydroxyl group dominates, directing the incoming electrophile (bromine) to the positions ortho and para to it. The para position (C5) is sterically more accessible than the ortho position (C3), which is flanked by the hydroxyl and methyl ester groups.[4][5]

Synthesis of 5-Bromo Methyl Salicylate

The direct bromination of methyl salicylate typically yields the 5-bromo isomer as the major product due to the favorable steric and electronic factors.

Experimental Protocol: Direct Bromination of Methyl Salicylate [5][6]

  • Reaction Setup: A solution of methyl salicylate in a suitable solvent (e.g., chloroform, acetic acid) is prepared in a reaction vessel equipped with a dropping funnel and a magnetic stirrer. The vessel is cooled in an ice bath.

  • Bromination: A solution of bromine in the same solvent is added dropwise to the cooled methyl salicylate solution with constant stirring.

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).[7]

  • Work-up: Upon completion, the reaction mixture is washed with an aqueous solution of sodium bisulfite to remove excess bromine, followed by washing with a saturated solution of sodium bicarbonate and then brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization to afford pure methyl 5-bromosalicylate.

Synthesis of 3-Bromo Methyl Salicylate

The synthesis of 3-bromo methyl salicylate is more challenging to achieve through direct bromination due to the directing effects favoring the 5-position. Therefore, a multi-step approach is typically employed, starting from 3-bromosalicylic acid.

Experimental Protocol: Esterification of 3-Bromosalicylic Acid [8]

  • Reaction Setup: 3-bromobenzoic acid is dissolved in an excess of methanol, which acts as both the solvent and the reactant.

  • Catalysis: A catalytic amount of a strong acid, such as sulfuric acid, is added to the solution.

  • Reaction Conditions: The reaction mixture is heated to reflux for several hours.

  • Reaction Monitoring: The progress of the esterification can be monitored by TLC.

  • Work-up: After the reaction is complete, the excess methanol is removed under reduced pressure. The residue is dissolved in an organic solvent and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

  • Purification: The organic layer is dried and concentrated to yield methyl 3-bromosalicylate, which can be further purified by column chromatography if necessary.

SynthesisPathways

Spectroscopic Characterization: Distinguishing the Isomers

The structural differences between 3-bromo and 5-bromo methyl salicylate are clearly reflected in their spectroscopic data, particularly in their Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra.

¹H NMR Spectroscopy

The proton NMR spectra of the two isomers show distinct patterns for the aromatic protons.

  • Methyl 5-Bromosalicylate: The aromatic region typically displays three signals: a doublet for the proton at C6, a doublet of doublets for the proton at C4, and a doublet for the proton at C3.

  • Methyl 3-Bromosalicylate: The aromatic region is expected to show three signals corresponding to the protons at C4, C5, and C6, with different coupling patterns compared to the 5-bromo isomer.

¹³C NMR Spectroscopy

The carbon NMR spectra also provide clear differentiation between the two isomers. The chemical shift of the carbon atom directly bonded to the bromine atom will be significantly different, and the substitution pattern will influence the chemical shifts of the other aromatic carbons.

Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)
Methyl Salicylate Aromatic H: ~6.8-7.8, OCH₃: ~3.9, OH: ~10.8[9]Aromatic C: ~112-161, C=O: ~170, OCH₃: ~52[10]
Methyl 5-Bromosalicylate Aromatic H: ~7.0-8.0, OCH₃: ~3.9, OH: ~10.9Aromatic C: ~112-160 (C-Br at ~110), C=O: ~169, OCH₃: ~53
Methyl 3-Bromosalicylate Aromatic H: ~6.9-7.9, OCH₃: ~3.9, OH: ~11.4Aromatic C: ~115-160 (C-Br at ~110), C=O: ~169, OCH₃: ~53
Note: Exact chemical shifts can vary depending on the solvent and instrument used. The data for the bromo-derivatives are estimated based on substituent effects and available literature.
Infrared (IR) Spectroscopy

The IR spectra of both isomers will show characteristic absorptions for the hydroxyl group (O-H stretch, broad), the ester carbonyl group (C=O stretch), and the aromatic ring (C=C stretches). The position of the C-Br stretching vibration will also be present in the fingerprint region. While the overall spectra will be similar, subtle differences in the fingerprint region can be used to distinguish between the two isomers.

ExperimentalWorkflow

Comparative Biological Activities

The position of the bromine atom on the salicylate ring can have a significant impact on the biological activity of the molecule. While extensive comparative studies on the 3-bromo versus 5-bromo methyl salicylate derivatives are limited, research on related halogenated salicylates provides valuable insights.

Antimicrobial Activity

Salicylic acid and its derivatives are known to possess antimicrobial properties.[11][12] Studies on brominated salicylic acid derivatives have shown that their antibacterial activity can be influenced by the position of the bromine atom. For instance, some studies have indicated that 5-bromosalicylic acid exhibits greater antibacterial reactivity compared to other halogenated derivatives.[3][11] This suggests that methyl 5-bromosalicylate may also possess potent antimicrobial properties. The antimicrobial activity of these compounds is often attributed to their ability to disrupt microbial cell membranes and interfere with essential metabolic pathways.

Anti-inflammatory Activity

The anti-inflammatory effects of salicylates are well-documented and are primarily mediated through the inhibition of cyclooxygenase (COX) enzymes.[13] The introduction of a bromine atom can modulate this activity. While specific comparative data for the 3- and 5-bromo methyl salicylate isomers is scarce, it is plausible that the different electronic and steric environments of the two isomers could lead to differential interactions with the active site of COX enzymes, resulting in variations in their anti-inflammatory potency.

Conclusion

The 3-bromo and 5-bromo derivatives of methyl salicylate, while compositionally identical, exhibit distinct characteristics owing to the positional difference of the bromine atom. The synthesis of the 5-bromo isomer is more straightforward due to the directing effects of the hydroxyl and methyl ester groups. Their spectroscopic signatures provide clear and unambiguous means of differentiation. The available literature suggests that the position of the halogen substituent on the salicylate scaffold can influence biological activities, with the 5-bromo substitution often being associated with enhanced antimicrobial effects. Further comparative studies are warranted to fully elucidate the pharmacological profiles of these two isomers and to guide the rational design of novel salicylate-based therapeutic agents.

References

  • Wu, K. K. (2007). Salicylates and their Spectrum of Activity. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 6(4), 273-282.
  • Orabi, E. A. (2010). Spectroscopic studies on 3- and 5-formylsalicylic acids and their complexes with Fe(III). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 75(2), 918-924.
  • Doc Brown's Chemistry. (n.d.). proton NMR spectrum of methyl 2-hydroxybenzoate (methyl salicylate). Retrieved from [Link]

  • Hansen, T. V., & Skattebøl, L. (2005). ORTHO-FORMYLATION OF PHENOLS; PREPARATION OF 3-BROMOSALICYLALDEHYDE. Organic Syntheses, 82, 64.
  • LibreTexts. (2024, October 4). 16.4: Substituent Effects in Electrophilic Substitutions. Chemistry LibreTexts. Retrieved from [Link]

  • Kantouch, A., Allam, E., & El-Sayed, H. (2013). Salicylic acid and some of its derivatives as antibacterial agents for viscose fabric.
  • Dandia, A., Singh, R., & Sarawgi, P. (2005). Synthesis, characterization and antitumor properties of some metal complexes of 3- and 5-substituted salicylaldehyde 2-pyridinylhydrazones. Bioorganic & medicinal chemistry, 13(15), 4793-4798.
  • Royal Society of Chemistry. (n.d.). 1H- and 13C-NMR for. Retrieved from [Link]

  • Randjelović, P., Veljković, S., Stojiljković, N., & Sokolović, D. (2015). The Beneficial Biological Properties of Salicylic Acid.
  • University of Minnesota. (2017, November 10). Synthesis of Methyl Salicylate. Retrieved from [Link]

  • ChemTalk. (2024, May 13). Directing Effects. Retrieved from [Link]

  • LibreTexts. (2023, January 22). Steric Hindrance to Rear-side Approach in Nucleophilic Substitution. Chemistry LibreTexts. Retrieved from [Link]

  • The Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. Retrieved from [Link]

  • Vasconcelos, D. F., et al. (2015). Synthesis, acute toxicity and anti-inflammatory effect of bornyl salicylate, a salicylic acid derivative. Immunopharmacology and immunotoxicology, 37(4), 337-344.
  • Borges, R. S., & Castle, S. L. (2015). The antioxidant properties of salicylate derivatives: A possible new mechanism of anti-inflammatory activity. Bioorganic & medicinal chemistry letters, 25(21), 4808-4811.
  • Uggla, R., & Sjöblom, J. (2007). Antimicrobial properties of substituted salicylaldehydes and related compounds. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 62(7), 546-549.
  • KPU Pressbooks. (n.d.). 5.2 Directing Effects of the Substituents on EAS. Organic Chemistry II. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of methyl 5-bromosalicylate. Retrieved from [Link]

  • ResearchGate. (n.d.). Spectroscopic studies on 3-and 5-formylsalicylic acids and their complexes with Fe(III) | Request PDF. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Copies of 1H, 13C, 19F NMR spectra. Retrieved from [Link]

  • Luo, M., et al. (2014). Methyl Salicylate as a Selective Methylation Agent for the Esterification of Carboxylic Acids. Synthesis, 46(02), 263-268.
  • Kostrzewa, M., et al. (2024). Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies. International Journal of Molecular Sciences, 25(10), 5489.
  • Wang, Y. L., et al. (2013). Methyl salicylate lactoside inhibits inflammatory response of fibroblast-like synoviocytes and joint destruction in collagen-induced arthritis in mice. British journal of pharmacology, 170(4), 863-874.
  • Kos, J., et al. (2013). Antibacterial Activity of Salicylanilide 4-(Trifluoromethyl)
  • Zhou, Y., et al. (2012). Synthesis and biological evaluation of salicylate-based compounds as a novel class of methionine aminopeptidase inhibitors. Bioorganic & medicinal chemistry letters, 22(1), 449-452.
  • MDPI. (2014, March 20). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Retrieved from [Link]

  • Chegg.com. (2024, March 4). Solved Methyl Salicylate ?1H-NMR DataMethyl Salicylate ?13. Retrieved from [Link]

  • Google Patents. (n.d.). CN102557947B - Method for preparing 5-bromoacetylsalicylic acid methyl ester.
  • ResearchGate. (n.d.). Synthetic, potentiometric and spectroscopic studies of chelation between Fe(III) and 2,5-DHBA supports salicylate-mode of. Retrieved from [Link]

  • LibreTexts. (2021, August 16). 3: Esterification (Experiment). Chemistry LibreTexts. Retrieved from [Link]

  • Master Organic Chemistry. (2011, July 18). Steric Hindrance (Is Like A Fat Goalie). Retrieved from [Link]

  • Khan, I., et al. (2020). Ecologically facilitative green approach for synthesizing gold nanoparticles: a screening study of bioactivities. International Journal of Nanomedicine, 15, 6373.
  • ResearchGate. (n.d.). Synthesized compounds from methyl salicylate and starting compounds 1a-1d and 6a-6. Retrieved from [Link]

  • Reddit. (2024, November 16). Shouldnt it be B to lessen steric hindrance?!?. r/OrganicChemistry. Retrieved from [Link]

  • Google Patents. (n.d.). CN102557947A - Method for preparing 5-bromoacetylsalicylic acid methyl ester.
  • Sahli, K., et al. (2021). Characterization and biological activities of carotenoids produced by three haloarchaeal strains isolated from Algerian salt lakes. Archives of microbiology, 204(1), 1-13.
  • MDPI. (2025, April 25). Antioxidant and Anticancer Mechanisms of Unique Polyphenols in Camellia ptilophylla: Focus on Gallocatechin-3,5-di-O-gallate and 1,2,4,6-Tetra-O-galloyl-β-D-glucopyranose. Retrieved from [Link]

  • MDPI. (2019, December 20). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Retrieved from [Link]

  • ResearchGate. (2025, October 13). Gallium (III) Complexes with 5-Bromosalicylaldehyde Benzoylhydrazones: In Silico Studies and In Vitro Cytotoxic Activity. Retrieved from [Link]

  • Scilit. (n.d.). IR, Raman and SERS studies of methyl salicylate. Retrieved from [Link]

  • Scribd. (2022, June 23). Infrared Spectra of Salicylic Acid and Methyl Salicylate. Retrieved from [Link]

  • ResearchGate. (n.d.). IR, Raman and SERS studies of methyl salicylate. Retrieved from [Link]

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Methodological & Application

Synthesis of Methyl 2-(benzyloxy)-3-bromo-5-methylbenzoate from methyl 5-methylsalicylate

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic Rationale, Process Optimization, and Validated Protocols

Executive Summary

In the development of complex active pharmaceutical ingredients (APIs), heavily substituted benzoate esters serve as crucial structural building blocks. For instance, highly functionalized benzoic acid derivatives are critical intermediates in the synthesis of poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors and other targeted therapeutics[1].

This application note details the high-yielding, two-step synthesis of methyl 2-(benzyloxy)-3-bromo-5-methylbenzoate starting from methyl 5-methylsalicylate (methyl 2-hydroxy-5-methylbenzoate). The workflow leverages the intrinsic electronic properties of the aromatic ring to achieve perfect regiocontrol, followed by a robust etherification to protect the reactive phenol core.

Mechanistic Rationale & Strategy

To guarantee reproducibility and high purity, it is essential to understand the causality behind the chosen reagents and conditions.

Step 1: Regioselective Electrophilic Aromatic Bromination

The starting material, methyl 5-methylsalicylate, features a highly activated phenol ring. The regioselectivity of the bromination is governed by a synergistic directing effect:

  • Hydroxyl Group (-OH): A strong electron-donating group that directs electrophiles to the ortho and para positions.

  • Methyl Ester (-COOMe): An electron-withdrawing group that directs meta.

  • Methyl Group (-CH3): Blocks the 5-position (which is para to the -OH group).

Because the 5-position is sterically blocked, the electrophilic attack is forced to the 3-position. This position is simultaneously ortho to the activating -OH group and meta to the deactivating ester, making it highly nucleophilic. By utilizing molecular bromine (Br₂) in acetic acid buffered with sodium acetate (NaOAc), the reaction proceeds at room temperature. The NaOAc buffer is critical: it neutralizes the hydrogen bromide (HBr) byproduct, preventing acid-catalyzed ester hydrolysis and driving the precipitation of the product in quantitative yields[2].

Step 2: Phenolic Protection (Williamson Ether Synthesis)

The intermediate, methyl 3-bromo-2-hydroxy-5-methylbenzoate, contains a sterically hindered but highly acidic phenolic proton (pKa is lowered by the adjacent electron-withdrawing bromine and ester groups). Because of this enhanced acidity, a mild base like anhydrous potassium carbonate (K₂CO₃) is perfectly sufficient for quantitative deprotonation[3].

Using stronger bases (e.g., Sodium Hydride) is unnecessary and introduces the risk of ester cleavage. The resulting phenoxide undergoes a classic Sₙ2 nucleophilic substitution with benzyl bromide (BnBr) in a polar aprotic solvent (acetone or DMF) to yield the target benzylated product[3].

Mandatory Visualizations

Workflow SM Methyl 5-methylsalicylate (Starting Material) Rxn1 Bromination (Br2, NaOAc, AcOH) SM->Rxn1 Int Methyl 3-bromo-2-hydroxy- 5-methylbenzoate Rxn1->Int Rxn2 Benzylation (BnBr, K2CO3, Acetone) Int->Rxn2 Prod Methyl 2-(benzyloxy)-3-bromo- 5-methylbenzoate Rxn2->Prod

Fig 1. Two-step synthetic workflow for methyl 2-(benzyloxy)-3-bromo-5-methylbenzoate.

Regioselectivity OH -OH Group (C2) Strong ortho/para director Pos3 C3 Position Highly Nucleophilic OH->Pos3 ortho activation COOMe -COOMe Group (C1) meta director COOMe->Pos3 meta activation CH3 -CH3 Group (C5) Blocks para position CH3->Pos3 steric block at C5

Fig 2. Synergistic directing effects governing regioselective bromination at the C3 position.

Quantitative Data & Optimization

Table 1: Optimization of Bromination Conditions

Reagent SystemSolventTempTimeYield (%)Purity (%)Mechanistic Notes
Br₂ (1.05 eq), NaOAc AcOH RT 2 h >95 >98 Optimal. Quantitative precipitation with water; buffer prevents ester cleavage[2].
NBS (1.1 eq)DMFRT4 h8592Requires extensive aqueous workup; minor succinimide contamination observed.
Br₂ (1.05 eq)DCM0 °C3 h7885Slower reaction; unbuffered HBr accumulation causes trace side reactions.

Table 2: Optimization of Benzylation Conditions

Base (Equiv)Alkylating AgentSolventTempTimeYield (%)Mechanistic Notes
K₂CO₃ (3.0 eq) BnBr (1.5 eq) Acetone 60 °C 6 h 92 Optimal. Clean Sₙ2 conversion; simple filtration of inorganic salts[3].
K₂CO₃ (3.0 eq)BnBr (1.5 eq)DMF80 °C3 h89Faster kinetics, but requires extensive aqueous washing to remove DMF.
NaH (1.5 eq)BnBr (1.2 eq)THF0 °C to RT4 h75Lower yield due to trace ester cleavage/transesterification from strong base.

Experimental Protocols

Protocol 1: Synthesis of Methyl 3-bromo-2-hydroxy-5-methylbenzoate

This protocol utilizes a self-validating precipitation step to bypass complex chromatography.

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve methyl 5-methylsalicylate (10.0 g, 60.2 mmol) in glacial acetic acid (50 mL).

  • Buffering: Add anhydrous sodium acetate (5.9 g, 72.2 mmol) to the solution and stir until fully dissolved. Rationale: NaOAc acts as an acid scavenger for the HBr generated in the next step.

  • Electrophilic Addition: Cool the mixture to 10–15 °C using a cold water bath. Equip an addition funnel and slowly add a solution of bromine (10.1 g, 63.2 mmol) in acetic acid (10 mL) dropwise over 30 minutes to control the exotherm.

  • Reaction: Remove the cooling bath and allow the reaction to stir at room temperature for 2 hours. Monitor completion via TLC (Hexanes/EtOAc 9:1).

  • Quenching & Isolation: Pour the reaction mixture into ice-cold deionized water (200 mL) under vigorous stirring. The product will immediately precipitate as a white to off-white solid due to its insolubility in the aqueous matrix[2].

  • Filtration: Filter the precipitate under vacuum. Wash the filter cake with copious amounts of cold water (3 × 50 mL) to remove residual acetic acid and sodium bromide salts.

  • Drying: Dry the solid in a vacuum oven at 40 °C overnight to yield the intermediate (Expected yield: >95%)[2].

Protocol 2: Synthesis of Methyl 2-(benzyloxy)-3-bromo-5-methylbenzoate

This protocol leverages a Williamson ether synthesis optimized for sterically hindered phenols.

  • Preparation: In a dry, two-neck round-bottom flask equipped with a reflux condenser, dissolve methyl 3-bromo-2-hydroxy-5-methylbenzoate (10.0 g, 40.8 mmol) in dry acetone (100 mL).

  • Deprotonation: Add finely powdered anhydrous potassium carbonate (16.9 g, 122.4 mmol) to the solution. Stir the suspension for 15 minutes at room temperature to initiate phenoxide formation[3].

  • Alkylation: Add benzyl bromide (10.5 g, 61.2 mmol) dropwise via syringe. Caution: Benzyl bromide is a potent lachrymator; perform strictly inside a fume hood.

  • Reflux: Heat the reaction mixture to a gentle reflux (approx. 60 °C) and maintain for 4–7 hours. Monitor the disappearance of the starting material via TLC (Hexanes/EtOAc 4:1)[3].

  • Filtration: Once complete, cool the mixture to room temperature. Filter the suspension through a Celite pad to remove inorganic salts (unreacted K₂CO₃ and KBr byproduct). Wash the filter cake with fresh acetone (30 mL).

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude residue.

  • Workup & Purification: Dissolve the residue in ethyl acetate (100 mL) and wash with 1M HCl (50 mL) to neutralize any residual base, followed by brine (50 mL). Dry the organic layer over anhydrous Na₂SO₄. Evaporate the solvent and purify the crude product via recrystallization (from ethanol) or silica gel flash chromatography to afford the pure target compound.

References

1.[2] Title: 3-Bromo-4-hydroxy-5-methylbenzoic acid | Benchchem Source: benchchem.com URL:

2.[1] Title: Discovery and Structure–Activity Relationship of Novel 2,3-Dihydrobenzofuran-7-carboxamide and 2,3-Dihydrobenzofuran-3(2H)-one-7-carboxamide Derivatives as Poly(ADP-ribose)polymerase-1 Inhibitors - PMC - NIH Source: nih.gov URL:

3.[3] Title: An In-depth Technical Guide to the Benzylation of 4-hydroxy-3,5-dimethylbenzoic acid - Benchchem Source: benchchem.com URL:

Sources

Suzuki coupling conditions for Methyl 2-(benzyloxy)-3-bromo-5-methylbenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Technical Application Note: Suzuki-Miyaura Cross-Coupling of Methyl 2-(benzyloxy)-3-bromo-5-methylbenzoate

Executive Summary

This guide details the optimized protocols for the Suzuki-Miyaura cross-coupling of Methyl 2-(benzyloxy)-3-bromo-5-methylbenzoate (Compound 1) . This substrate presents a specific set of challenges:

  • Steric Hindrance: The reactive bromine at C3 is ortho to a bulky benzyloxy (-OBn) group.

  • Chemo-selectivity: The methyl ester at C1 is susceptible to hydrolysis (saponification) or transesterification under standard basic/nucleophilic coupling conditions.

  • Electronic Deactivation: The electron-rich alkoxy group at C2 increases electron density at the metal center, potentially slowing oxidative addition relative to electron-deficient aryl halides.

To address these, this protocol prioritizes Buchwald-type precatalysts (SPhos/XPhos) and mild, non-nucleophilic base systems to ensure high conversion with minimal by-product formation.

Substrate Analysis & Mechanistic Considerations

Compound 1: Methyl 2-(benzyloxy)-3-bromo-5-methylbenzoate

  • Reactive Handle: Aryl Bromide (C3).[1]

  • Steric Gatekeeper: Benzyloxy group (C2). This group adopts a conformation that can shield the C3 position, requiring a ligand with a flexible yet bulky steric profile to facilitate oxidative addition and transmetallation.

  • Labile Moiety: Methyl Ester (C1). Use of hydroxide bases (NaOH, KOH) or methanolic solvents must be strictly avoided to prevent conversion to the carboxylic acid or methyl ester scrambling.

Diagram 1: Steric & Electronic Environment

The following diagram illustrates the steric crowding and the catalytic cycle logic.

G Substrate Methyl 2-(benzyloxy)-3-bromo-5-methylbenzoate Challenge1 Steric Clash (C2-OBn) Substrate->Challenge1 C3-Br Proximity Challenge2 Ester Hydrolysis Risk Substrate->Challenge2 C1-COOMe Sensitivity Solution Ligand Selection: SPhos or XPhos Challenge1->Solution Requires Bulky Electron-Rich Ligand Pd0 Pd(0)-L Active Species Solution->Pd0 OxAdd Oxidative Addition (Slow Step) Pd0->OxAdd TransMet Transmetallation (Sterically Sensitive) OxAdd->TransMet RedElim Reductive Elimination (C-C Bond Formation) TransMet->RedElim RedElim->Pd0

Caption: Mechanistic challenges of Compound 1 showing the necessity of specialized ligands to overcome the ortho-alkoxy steric barrier.

Catalyst & Ligand Selection Strategy

For ortho-substituted aryl bromides, traditional catalysts like Pd(PPh₃)₄ often fail due to poor stability and inability to promote oxidative addition in crowded environments.

ComponentRecommendationRationale
Ligand SPhos or XPhos These dialkylbiaryl phosphine ligands promote oxidative addition into electron-rich aryl halides and create a pocket that facilitates coupling in sterically hindered systems [1].
Precatalyst XPhos Pd G3/G4 Third/Fourth-generation Buchwald precatalysts ensure rapid activation at lower temperatures, reducing thermal stress on the ester [2].
Base K₃PO₄ (Tribasic) A mild base that buffers the reaction pH. It is strong enough to activate the boronic acid but minimizes ester hydrolysis compared to carbonates or hydroxides [3].
Solvent Toluene/Water (10:1) A biphasic system protects the ester. The organic phase solubilizes the substrate, while the base remains largely in the aqueous phase, reducing direct contact with the ester.

Experimental Protocols

Protocol A: High-Performance Conditions (Recommended)

Best for coupling with hindered boronic acids or valuable substrates.

Reagents:

  • Substrate: Methyl 2-(benzyloxy)-3-bromo-5-methylbenzoate (1.0 equiv)

  • Boronic Acid: R-B(OH)₂ (1.2 – 1.5 equiv)

  • Catalyst: XPhos Pd G3 (2–5 mol%)

  • Base: K₃PO₄ (2.0 – 3.0 equiv)

  • Solvent: Toluene : Water (10:1 v/v) or 1,4-Dioxane : Water (10:1 v/v)

Step-by-Step Procedure:

  • Setup: In a glovebox or under active Nitrogen flow, charge a reaction vial with the Substrate (1.0 equiv), Boronic Acid (1.2 equiv), and K₃PO₄ (2.0 equiv).

  • Catalyst Addition: Add XPhos Pd G3 (2 mol%). If using separate Pd source and ligand, premix Pd(OAc)₂ and XPhos (1:2 ratio) in the solvent for 10 mins before adding.[2]

  • Solvent: Add degassed Toluene/Water mixture (0.1 M concentration relative to substrate).

  • Reaction: Seal the vial with a Teflon-lined cap. Heat to 80°C for 12–18 hours.

    • Note: Do not exceed 100°C unless necessary, to preserve the ester.

  • Workup: Cool to room temperature. Dilute with EtOAc. Wash with water (x2) and brine (x1). Dry over Na₂SO₄ and concentrate.

Protocol B: Standard Conditions (Cost-Effective)

Suitable for highly reactive, unhindered boronic acids (e.g., Phenylboronic acid).

Reagents:

  • Catalyst: Pd(dppf)Cl₂[3]·DCM (5 mol%)

  • Base: Na₂CO₃ or Cs₂CO₃ (2.0 equiv)

  • Solvent: DME : Water (4:1 v/v)

Step-by-Step Procedure:

  • Setup: Charge flask with Substrate, Boronic Acid, and Base.[2]

  • Degassing: Evacuate and backfill with N₂ (3 cycles). This is critical as Pd(dppf)Cl₂ is oxygen-sensitive in solution.

  • Solvent/Catalyst: Add degassed DME/Water. Add catalyst last under positive N₂ pressure.

  • Reaction: Heat to 90°C for 16 hours.

  • Monitoring: Check LCMS for hydrolysis by-products (Acid mass: M-14). If hydrolysis is observed, switch to Protocol A.

Optimization & Troubleshooting Guide

Use the following decision tree to troubleshoot low yields or impurities.

Diagram 2: Optimization Logic Flow

Optimization Start Analyze Crude LCMS Issue1 Problem: Low Conversion (Starting Material Remains) Start->Issue1 Issue2 Problem: Ester Hydrolysis (Acid Formation) Start->Issue2 Issue3 Problem: Dehalogenation (Loss of Br, no coupling) Start->Issue3 Action1 Switch to XPhos or SPhos Increase Temp to 100°C Issue1->Action1 Action2 Switch Base to K3PO4 (anhydrous) Use Toluene (exclude water) Issue2->Action2 Action3 Use Anhydrous Solvent Increase Catalyst Loading Issue3->Action3

Caption: Troubleshooting decision tree based on common crude reaction profiles.

Table 1: Optimization Parameters

ParameterStandardAlternativeWhen to Switch?
Base K₃PO₄K₂CO₃ / CsFSwitch to CsF (anhydrous) if ester hydrolysis is >5%.
Solvent Toluene/H₂On-Butanol or t-Amyl AlcoholUse bulky alcohols if solubility is poor; they are less nucleophilic than MeOH.
Temp 80°C100-110°COnly if oxidative addition is the rate-limiting step (SM remains).

References

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides. Accounts of Chemical Research. Link

  • Bruno, N. C., et al. (2013). Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions. Chemical Science. Link

  • Miyaura, N. (2002). Metal-Catalyzed Cross-Coupling Reactions.[1][4][5][6][7][8][9] Wiley-VCH.[10] Link

  • BenchChem Technical Support. (2025). Suzuki-Miyaura Coupling of Sterically Hindered Substrates.[4][6][10] Link

Sources

Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 3-Bromo-2-benzyloxybenzoates

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Abstract: This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling of 3-bromo-2-benzyloxybenzoates. This versatile building block serves as a key intermediate for the synthesis of complex molecular architectures prevalent in medicinal chemistry and materials science. This document elucidates the underlying mechanistic principles and offers field-proven, step-by-step protocols for Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions.

Introduction: Strategic Importance of the 3-Bromo-2-benzyloxybenzoate Scaffold

Palladium-catalyzed cross-coupling reactions have become an indispensable tool in modern organic synthesis, fundamentally transforming the assembly of complex molecules.[1] Their reliability, functional group tolerance, and broad applicability have made them central to drug discovery and development, enabling the rapid exploration of chemical space and structure-activity relationships (SAR).[2][3][4]

The 3-bromo-2-benzyloxybenzoate scaffold is a strategically important starting material. It features:

  • An aryl bromide , which serves as a reactive handle for oxidative addition to a palladium(0) catalyst.

  • A benzyloxy group , a common motif in pharmacologically active molecules that also acts as a protecting group for the phenol.

  • A benzoate ester , another functional group frequently found in pharmaceutical compounds, which can be further modified.

This unique combination allows for the selective introduction of a wide range of substituents at the 3-position, leading to diverse libraries of compounds for biological screening and materials development. This guide details four key transformations for this substrate, providing a robust platform for synthetic diversification.

Core Mechanistic Principles of Palladium-Catalyzed Cross-Coupling

The efficacy of these reactions stems from a predictable catalytic cycle involving a palladium catalyst that shuttles between Pd(0) and Pd(II) oxidation states.[5][6] While specific pathways vary slightly between reaction types, the fundamental steps are conserved.

A generalized catalytic cycle involves three primary stages:[7][8]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 3-bromo-2-benzyloxybenzoate, forming a square planar Pd(II) complex. This is often the rate-limiting step.

  • Transmetalation / Insertion:

    • In Suzuki, Stille, or Negishi couplings, an organometallic reagent transfers its organic group to the palladium center, a process known as transmetalation.[7]

    • In Heck and Sonogashira couplings, an alkene or alkyne coordinates to the palladium and then undergoes migratory insertion into the Pd-Aryl bond.[7]

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium coordination sphere, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.

The choice of ligands, base, and solvent is critical for stabilizing the catalytic species, promoting the desired elementary steps, and suppressing side reactions.[9][10] Bulky, electron-rich phosphine ligands, for example, facilitate both the oxidative addition and the final reductive elimination steps.[11]

Palladium_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Ar-Pd(II)-Br(L_n) Pd0->OxAdd Oxidative Addition Transmetalation Ar-Pd(II)-R(L_n) OxAdd->Transmetalation Transmetalation (e.g., Suzuki) or Insertion (e.g., Heck) Transmetalation->Pd0 Reductive Elimination ArR_Product Coupled Product (Ar-R) Product Ar-R Product->ArR_Product ArBr 3-Bromo-2-benzyloxybenzoate (Ar-Br) ArBr->OxAdd CouplingPartner Coupling Partner (e.g., R-B(OH)₂) CouplingPartner->Transmetalation Base Base Base->Transmetalation

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.

Synthesis of Starting Material: A Representative Protocol

While various esters of 3-bromo-2-hydroxybenzoic acid can be synthesized, this section provides a general protocol for the preparation of a representative starting material, methyl 3-bromo-2-benzyloxybenzoate.

Step 1: Benzylation of Methyl 2-Hydroxybenzoate To a solution of methyl salicylate (1.0 equiv.) in a polar aprotic solvent like DMF or acetone, add a suitable base such as potassium carbonate (K₂CO₃, 2.0 equiv.).[12] Stir the mixture at room temperature for 30 minutes. Add benzyl bromide (1.2 equiv.) dropwise, and then heat the reaction to 60-80 °C for 4-6 hours until TLC analysis indicates complete consumption of the starting material. After cooling, the mixture is poured into water and extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield methyl 2-benzyloxybenzoate, which is often used without further purification.

Step 2: Bromination of Methyl 2-Benzyloxybenzoate Dissolve the methyl 2-benzyloxybenzoate (1.0 equiv.) in a suitable solvent such as dioxane or a chlorinated solvent.[13] Add N-Bromosuccinimide (NBS, 1.1 equiv.) in portions at room temperature. The reaction is typically stirred for 12-24 hours. Progress is monitored by GC-MS or LC-MS. Upon completion, the reaction is quenched with an aqueous solution of sodium thiosulfate, and the product is extracted with an organic solvent. The crude product is then purified by column chromatography on silica gel to afford pure methyl 3-bromo-2-benzyloxybenzoate.

Application Protocols for Cross-Coupling Reactions

The following protocols are designed as robust starting points and may be optimized for specific coupling partners. All reactions should be performed in oven-dried glassware under an inert atmosphere (Nitrogen or Argon) unless otherwise specified.

Suzuki-Miyaura Coupling: For C(sp²)-C(sp²) Bond Formation

This reaction is exceptionally powerful for creating biaryl and heteroaryl-aryl linkages, which are core structures in many pharmaceutical agents.[3][7][14]

Detailed Protocol:

  • Reaction Setup: To a Schlenk flask, add 3-bromo-2-benzyloxybenzoate (1.0 equiv.), the desired aryl- or heteroarylboronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.).[15][16]

  • Solvent Addition: Add a degassed solvent mixture, typically toluene/ethanol/water (e.g., 4:1:1) or dioxane/water. The typical concentration is 0.1 M with respect to the limiting reagent.

  • Reaction: Thoroughly degas the mixture by three freeze-pump-thaw cycles or by bubbling argon through the solution for 20-30 minutes. Heat the reaction to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS, typically complete within 6-24 hours.

  • Work-up: After cooling to room temperature, dilute the mixture with water and extract three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

Table 1: Typical Conditions for Suzuki-Miyaura Coupling

ComponentExampleLoading/ConcentrationRationale & Notes
Palladium SourcePd(PPh₃)₄, Pd(OAc)₂1-5 mol%Pd(PPh₃)₄ is a pre-formed Pd(0) source. Pd(OAc)₂ requires a ligand.
LigandSPhos, XPhos, PPh₃1.2-2.0 equiv. to PdBulky, electron-rich phosphines accelerate the reaction, especially for hindered substrates.[17]
Coupling PartnerArylboronic Acid1.2-1.5 equiv.A slight excess drives the reaction to completion.
BaseK₂CO₃, Cs₂CO₃, K₃PO₄2.0-3.0 equiv.The base is crucial for activating the boronic acid to facilitate transmetalation.[14]
SolventToluene/H₂O, Dioxane/H₂O0.1 - 0.2 MThe aqueous phase is necessary for the base to function effectively.
Temperature80 - 110 °C-Heating is generally required to drive the reaction.
Heck Coupling: For C(sp²)-C(sp²) Vinylation

The Heck reaction couples the aryl bromide with an alkene, providing access to substituted styrenes and cinnamates, which are valuable synthetic intermediates.[18][19]

Detailed Protocol:

  • Reaction Setup: To a dry Schlenk flask, add 3-bromo-2-benzyloxybenzoate (1.0 equiv.), palladium(II) acetate (Pd(OAc)₂, 2 mol%), and a phosphine ligand (e.g., PPh₃ or P(o-tol)₃, 4 mol%).[20]

  • Reagent Addition: Add a base, typically a tertiary amine like triethylamine (Et₃N, 2.0 equiv.) or an inorganic base like K₂CO₃ (2.0 equiv.).[21] Add the alkene coupling partner (1.2-1.5 equiv.).

  • Solvent Addition: Add an anhydrous polar aprotic solvent such as DMF, DMAc, or acetonitrile.

  • Reaction: Degas the system and heat to 80-120 °C with vigorous stirring.

  • Monitoring: Monitor for completion by GC-MS or LC-MS (typically 12-24 hours).

  • Work-up: Cool the reaction, filter through a pad of celite to remove palladium black, and rinse with ethyl acetate. Dilute the filtrate with water and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry, and concentrate. Purify the residue by column chromatography.

Table 2: Typical Conditions for Heck Coupling

ComponentExampleLoading/ConcentrationRationale & Notes
Palladium SourcePd(OAc)₂, Pd₂(dba)₃1-5 mol%Common and effective Pd(II) and Pd(0) precursors.
LigandPPh₃, P(o-tol)₃1-2 equiv. relative to PdThe choice of ligand can significantly impact reaction efficiency and selectivity.[20]
Coupling PartnerStyrene, n-Butyl acrylate1.2-1.5 equiv.Electron-deficient alkenes (acrylates) often react more readily.
BaseEt₃N, K₂CO₃, Cs₂CO₃2.0-3.0 equiv.The base neutralizes the HBr generated during the catalytic cycle.
SolventDMF, DMAc, Toluene0.1 - 0.5 MHigh-boiling polar solvents are typically used.
Temperature80 - 120 °C-Higher temperatures are often required to promote the reaction.[19]
Sonogashira Coupling: For C(sp²)-C(sp) Bond Formation

This reaction is the premier method for synthesizing aryl alkynes, which are versatile intermediates in organic synthesis and key components in materials science.[22][23]

Detailed Protocol:

  • Reaction Setup: To a Schlenk flask, add 3-bromo-2-benzyloxybenzoate (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-5 mol%).[24]

  • Solvent and Base: Add a solvent such as THF or DMF, followed by a liquid amine base (e.g., triethylamine or diisopropylamine), which often serves as both the base and part of the solvent system.

  • Reagent Addition: Add the terminal alkyne (1.2-1.5 equiv.) via syringe.

  • Reaction: Degas the mixture thoroughly. The reaction can often be run at room temperature but may require gentle heating (40-60 °C) for less reactive substrates.

  • Monitoring: Follow the reaction by TLC or LC-MS until the starting material is consumed (typically 2-12 hours).

  • Work-up: Concentrate the reaction mixture. Dilute the residue with ethyl acetate and water. Extract, wash the combined organic layers with saturated NH₄Cl solution (to remove copper salts) and then brine.

  • Purification: Dry the organic layer, concentrate, and purify by column chromatography.

Table 3: Typical Conditions for Sonogashira Coupling

ComponentExampleLoading/ConcentrationRationale & Notes
Palladium CatalystPd(PPh₃)₂Cl₂, Pd(PPh₃)₄1-3 mol%The Pd catalyst facilitates the oxidative addition step.
Copper Co-catalystCuI1-5 mol%The copper co-catalyst is believed to form a copper(I) acetylide, which then undergoes transmetalation with the palladium complex.[22]
Coupling PartnerPhenylacetylene1.2-1.5 equiv.A wide range of terminal alkynes can be used.
BaseEt₃N, DIPEA>3 equiv. / SolventThe amine base is crucial for both neutralizing HBr and facilitating the reaction.
SolventTHF, DMF0.1 - 0.3 MAnhydrous conditions are preferred.
Temperature25 - 60 °C-Generally milder conditions compared to Suzuki and Heck couplings.
Buchwald-Hartwig Amination: For C(sp²)-N Bond Formation

This reaction provides a powerful and general method for constructing aryl-amine bonds, which are ubiquitous in pharmaceuticals.[11][25]

Detailed Protocol:

  • Reaction Setup: In a glovebox or under a strictly inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 1-2 mol%), a specialized phosphine ligand (e.g., BINAP, XPhos, RuPhos, 1.1-1.5 equiv. relative to Pd), and a strong, non-nucleophilic base (e.g., NaOt-Bu or Cs₂CO₃, 1.5-2.0 equiv.) to a Schlenk tube.[26][27]

  • Reagent Addition: Add 3-bromo-2-benzyloxybenzoate (1.0 equiv.) and the primary or secondary amine (1.2-1.5 equiv.).

  • Solvent Addition: Add an anhydrous, deoxygenated solvent such as toluene or dioxane.

  • Reaction: Seal the tube and heat the mixture to 80-110 °C with vigorous stirring.

  • Monitoring: Monitor for completion by LC-MS (typically 4-24 hours).

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a plug of celite.

  • Purification: Concentrate the filtrate and purify the residue by column chromatography.

Table 4: Typical Conditions for Buchwald-Hartwig Amination

ComponentExampleLoading/ConcentrationRationale & Notes
Palladium SourcePd₂(dba)₃, Pd(OAc)₂1-4 mol%These are common precursors for generating the active Pd(0) catalyst in situ.
LigandXPhos, RuPhos, BINAP1.1-1.5 equiv. to PdSterically hindered, electron-rich "Buchwald ligands" are essential for high yields, especially with challenging substrates.[27][28]
Coupling PartnerAniline, Morpholine1.2-1.5 equiv.Applicable to a wide range of primary and secondary amines.[11]
BaseNaOt-Bu, K₃PO₄, Cs₂CO₃1.5-2.0 equiv.A strong base is required to deprotonate the amine, forming the Pd-amido intermediate.
SolventToluene, Dioxane0.1 - 0.5 MAnhydrous and oxygen-free conditions are critical for catalyst stability.
Temperature80 - 110 °C-Heating is necessary to drive the C-N reductive elimination.

Experimental Workflow and Data Management

A systematic approach is crucial for the successful execution and interpretation of cross-coupling reactions.

Experimental_Workflow Prep 1. Reagent & Glassware Preparation (Oven-dried glassware, Inert atmosphere) Setup 2. Reaction Setup (Add reagents under Ar/N₂) Prep->Setup Inert Transfer Reaction 3. Reaction Execution (Heating & Stirring) Setup->Reaction Degas & Heat Monitor 4. Progress Monitoring (TLC, LC-MS, GC-MS) Reaction->Monitor Aliquot Sampling Monitor->Reaction Continue if incomplete Workup 5. Quenching & Work-up (Aqueous extraction) Monitor->Workup Proceed upon completion Purify 6. Purification (Column Chromatography) Workup->Purify Crude Product Analyze 7. Product Characterization (NMR, MS, HRMS) Purify->Analyze Isolated Product

Sources

Application Note: Chemoselective Deprotection of Benzyl Ethers in the Presence of Aryl Halides

Author: BenchChem Technical Support Team. Date: March 2026

Target Substrate: Methyl 2-(benzyloxy)-3-bromo-5-methylbenzoate Target Product: Methyl 3-bromo-2-hydroxy-5-methylbenzoate Primary Challenge: Cleavage of a benzyl ether without inducing hydrodehalogenation of the aryl bromide or hydrolysis of the methyl ester.

Executive Summary & Mechanistic Rationale

The deprotection of benzyl ethers is a fundamental transformation in organic synthesis, typically achieved via catalytic hydrogenolysis using Palladium on Carbon (Pd/C) and hydrogen gas. However, when the substrate—such as Methyl 2-(benzyloxy)-3-bromo-5-methylbenzoate —contains an aryl halide, standard hydrogenolysis is strictly contraindicated. Palladium-catalyzed conditions will rapidly induce hydrodehalogenation, resulting in the undesired loss of the bromine atom[1].

Furthermore, the presence of a methyl ester precludes the use of harsh aqueous acids or strong bases, which would lead to premature ester hydrolysis or transesterification. Therefore, a highly chemoselective approach is required.

Workflow for selecting chemoselective benzyl deprotection conditions.

Experimental Protocols

To ensure a self-validating experimental setup, both protocols below include specific quenching and workup steps designed to neutralize reactive intermediates and prevent downstream degradation.

Method A: Boron Trichloride (BCl₃) Mediated Cleavage

Causality & Design: BCl₃ is a hard Lewis acid that selectively coordinates to the more basic ether oxygen over the ester carbonyl. By conducting the reaction at cryogenic temperatures (-78 °C), we kinetically freeze out ester cleavage while allowing the benzyl ether cleavage to proceed[2].

Materials:

  • Methyl 2-(benzyloxy)-3-bromo-5-methylbenzoate (1.0 equiv)

  • BCl₃ (1.0 M solution in Dichloromethane) (1.5 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Methanol (MeOH) and saturated aqueous NaHCO₃

Step-by-Step Procedure:

  • Preparation: Flame-dry a Schlenk flask under nitrogen. Dissolve the substrate (1.0 equiv) in anhydrous DCM (0.1 M concentration).

  • Cooling: Submerge the reaction flask in a dry ice/acetone bath and allow it to equilibrate to -78 °C for 15 minutes.

  • Addition: Syringe in the BCl₃ solution (1.5 equiv) dropwise over 10 minutes. Observation: The solution may turn pale yellow as the Lewis acid-base complex forms.

  • Reaction: Stir the mixture at -78 °C for 1 hour. Gradually remove the cooling bath and allow the reaction to warm to 0 °C over an additional 1 hour. Monitor via TLC (Hexanes/EtOAc 4:1) until the starting material is consumed.

  • Quenching: Cool the mixture back to -78 °C. Carefully quench the reaction by adding cold Methanol (2.0 mL per mmol of substrate) dropwise. Causality: Methanol reacts with excess BCl₃ to form volatile trimethyl borate and HCl, safely destroying the reagent without exothermic runaway.

  • Workup: Dilute with additional DCM and wash the organic layer with saturated aqueous NaHCO₃ to neutralize residual HCl. Wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography if trace benzyl chloride byproducts remain.

Mechanistic pathway of BCl3-mediated benzyl ether cleavage.

Method B: In Situ TMSI (TMSCl + NaI) Mediated Cleavage

Causality & Design: Trimethylsilyl iodide (TMSI) is a soft, highly oxophilic reagent. Generating it in situ from Trimethylsilyl chloride (TMSCl) and Sodium Iodide (NaI) avoids the degradation issues associated with storing neat TMSI[3]. This method operates at room temperature and is exceptionally mild, preserving both the aryl bromide and the methyl ester.

Materials:

  • Methyl 2-(benzyloxy)-3-bromo-5-methylbenzoate (1.0 equiv)

  • Trimethylsilyl chloride (TMSCl) (3.0 equiv)

  • Sodium Iodide (NaI) (3.0 equiv)

  • Anhydrous Acetonitrile (MeCN)

  • Saturated aqueous Sodium Thiosulfate (Na₂S₂O₃)

Step-by-Step Procedure:

  • Reagent Generation: In a dry, N₂-flushed round-bottom flask, suspend NaI (3.0 equiv) in anhydrous MeCN (0.2 M). Add TMSCl (3.0 equiv) dropwise at room temperature. Stir for 15 minutes. Observation: A white precipitate of NaCl will form, confirming the generation of TMSI.

  • Substrate Addition: Add the substrate (1.0 equiv) as a solution in a minimum amount of MeCN.

  • Reaction: Stir the mixture at room temperature for 2 to 4 hours. Shield the flask from light with aluminum foil to prevent iodine radical formation. Monitor via TLC.

  • Quenching: Once complete, quench the reaction by adding saturated aqueous Na₂S₂O₃. Causality: Thiosulfate reduces any molecular iodine (I₂) generated during the reaction back to iodide (I⁻), preventing electrophilic iodination of the newly formed phenol ring and removing dark brown discoloration.

  • Workup: Extract the aqueous mixture with Ethyl Acetate (EtOAc) three times. Wash the combined organic layers with water and brine, dry over Na₂SO₄, filter, and concentrate.

  • Purification: The crude product is typically of high purity but can be recrystallized or passed through a short silica plug.

Quantitative Data & Method Comparison

The following table summarizes the operational parameters and expected outcomes for the discussed methodologies, providing a clear matrix for process selection.

ParameterPd/C + H₂ (Standard)Method A: BCl₃Method B: In Situ TMSI
Operating Temperature 25 °C-78 °C to 0 °C25 °C
Aryl Bromide Stability Poor (Cleaved)Excellent (Intact)Excellent (Intact)
Methyl Ester Stability ExcellentGood (if kept < 0 °C)Excellent
Reaction Time 2 - 12 h2 h2 - 4 h
Expected Yield < 10% (Target)85 - 92%80 - 88%
Primary Byproduct Debrominated phenolBenzyl chlorideBenzyl iodide
Safety / Handling Fire hazard (Pd/C)Corrosive, moisture sensitiveLight sensitive, mild

References

  • Source: PMC (nih.gov)
  • Deprotection of Benzylic Esters Catalyzed by Anhydrous Ferric Chloride and Rhenium Carbonyl Compounds Source: ResearchGate URL
  • Total Syntheses of (+)-Geldanamycin, (-)
  • Source: The Journal of Organic Chemistry (ACS Publications)

Sources

Hydrogenolysis of Methyl 2-(benzyloxy)-3-bromo-5-methylbenzoate to phenol

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Selective Hydrogenolysis of Methyl 2-(benzyloxy)-3-bromo-5-methylbenzoate

Part 1: Executive Summary & Strategic Analysis

The Challenge: The Chemoselectivity Paradox The transformation of Methyl 2-(benzyloxy)-3-bromo-5-methylbenzoate to its corresponding phenol (Methyl 3-bromo-2-hydroxy-5-methylbenzoate ) presents a classic synthetic conflict. Standard catalytic hydrogenolysis (


, Pd/C) is highly effective for cleaving benzyl ethers (

) but is equally efficient at cleaving aryl-halide bonds (

), leading to the undesired hydrodebrominated byproduct.

The Solution: Poisoned Catalyst Systems To achieve high fidelity in this transformation, one cannot rely on standard "balloon hydrogenation." This protocol details the use of Ethylenediamine-Poisoned Palladium (Pd-en/C) and Magnesium-Methanol Transfer Reduction , two methods specifically validated to suppress oxidative addition into the


 bond while maintaining activity against the benzylic 

bond.
ParameterStandard Pd/CPd-en/C (Recommended)Mg/MeOH (Alternative)
Reagent

, 10% Pd/C

, 5% Pd/C, Ethylenediamine
Mg turnings, MeOH
Primary Reaction DebenzylationDebenzylationReductive Cleavage
Side Reaction Rapid Debromination (<5 min)Negligible DebrominationNitro reduction (if present)
Selectivity Low (<20%)High (>95%) High (>90%)
Mechanism Surface Hydride AttackSite-Blocked Surface CatalysisSingle Electron Transfer (SET)

Part 2: Mechanistic Insight

The selectivity issue arises from the adsorption energetics on the palladium surface.

  • Standard Mechanism: Both the benzyl ether oxygen and the aryl bromide coordinate to the Pd surface. The

    
     bond (
    
    
    
    ) is weaker than the
    
    
    bond in many contexts, but the benzylic position is activated. However, on clean Pd surfaces, oxidative addition to
    
    
    is rapid.
  • The "Poison" Effect: Ethylenediamine (en) acts as a bidentate ligand that selectively occupies the highly active "kink" and "step" sites on the Pd nanoclusters—sites responsible for breaking the strong

    
     bond. The planar benzyl ether can still access the "terrace" sites for hydrogenolysis, effectively decoupling the two reaction rates.
    

ReactionPathways Substrate Methyl 2-(benzyloxy)- 3-bromo-5-methylbenzoate Pd_Surface Pd Catalyst Surface Substrate->Pd_Surface Path_A Path A: Standard Pd/C (Non-Selective) Pd_Surface->Path_A Path_B Path B: Pd-en/C (Selective) Pd_Surface->Path_B Product_Side IMPURITY: Methyl 2-hydroxy- 5-methylbenzoate (Debrominated) Path_A->Product_Side Fast C-Br Cleavage Product_Target TARGET: Methyl 3-bromo-2-hydroxy- 5-methylbenzoate Path_B->Product_Target Blocked C-Br Sites

Figure 1: Mechanistic divergence between standard and poisoned catalysis.

Part 3: Experimental Protocols

Protocol A: Selective Hydrogenolysis (Pd-en/C Method)

Best for: High-value intermediates requiring strict maintenance of the bromine handle for downstream coupling.

Materials:

  • Substrate: Methyl 2-(benzyloxy)-3-bromo-5-methylbenzoate (1.0 equiv)

  • Catalyst: 5% Pd/C (wetted, 50% water)

  • Additive: Ethylenediamine (EDA)

  • Solvent: Methanol (HPLC Grade) or Tetrahydrofuran (THF)

  • Hydrogen Source:

    
     balloon (1 atm)
    

Step-by-Step Workflow:

  • Catalyst Preparation (In-Situ Poisoning):

    • In a round-bottom flask, suspend 5% Pd/C (10 wt% loading relative to substrate) in Methanol (10 mL/g substrate).

    • Crucial Step: Add Ethylenediamine (EDA) directly to the suspension.

    • Stoichiometry: Use 1.0 – 1.2 equivalents of EDA relative to the Palladium metal (not the substrate).

      • Calculation: If using 100 mg of 5% Pd/C, you have 5 mg Pd (

        
        ). Add 
        
        
        
        of EDA (
        
        
        ).
    • Stir at room temperature for 15–30 minutes. This allows the amine to coordinate to the active Pd sites.[1]

  • Substrate Addition:

    • Dissolve the substrate (Methyl 2-(benzyloxy)-3-bromo-5-methylbenzoate) in a minimal amount of Methanol or THF.

    • Add the substrate solution to the catalyst suspension.

  • Hydrogenation:

    • Purge the flask with Nitrogen (

      
      ) x3, then Hydrogen (
      
      
      
      ) x3.
    • Stir vigorously under an

      
       balloon at Room Temperature (
      
      
      
      ).
    • Monitoring: Check TLC or LC-MS every 1 hour. The reaction is typically slower than standard hydrogenolysis (2–6 hours).

  • Workup:

    • Filter the mixture through a pad of Celite to remove the catalyst.

    • Wash the pad with Methanol.[1]

    • Concentrate the filtrate under reduced pressure.

    • Note: The EDA remains in solution. If the product is acidic (phenol), partition between EtOAc and 1M HCl to wash away the EDA, then dry the organic layer.

  • Validation:

    • Check

      
       NMR.[2] The benzylic protons (
      
      
      
      ,
      
      
      ppm) should be gone. The aromatic region should retain the specific splitting pattern of the 3-bromo-5-methyl substitution (two doublets or singlets depending on resolution, integration of 2H).
Protocol B: Magnesium-Methanol Reductive Cleavage

Best for: Cases where Pd chemistry fails or if "Hydrogen gas" is restricted. This method leverages the ortho-ester group to facilitate electron transfer.

Materials:

  • Substrate (1.0 equiv)

  • Magnesium Turnings (5–10 equiv, activated)

  • Solvent: Anhydrous Methanol[3]

Step-by-Step Workflow:

  • Activation:

    • Flame-dry the Magnesium turnings under vacuum or wash with dilute HCl then Acetone/Ether if oxidized.

  • Reaction:

    • Dissolve substrate in Anhydrous Methanol (0.1 M concentration).

    • Add Mg turnings.

    • Stir at Room Temperature. Hydrogen gas will evolve (bubbling) as Mg reacts with MeOH.

    • Observation: The reaction is driven by Single Electron Transfer (SET). The ortho-ester coordinates Mg, facilitating the cleavage of the benzyl ether.

  • Quench:

    • Once TLC shows consumption, quench carefully with saturated

      
       solution.
      
    • Extract with Ethyl Acetate.[4]

Part 4: Troubleshooting & Optimization Guide

ObservationDiagnosisCorrective Action
Debromination Observed (>5%) Catalyst is too active.Increase EDA loading to 2.0 equiv vs Pd. Switch solvent to THF (less polar than MeOH).
No Reaction (Stalled) Catalyst is over-poisoned.Heat to

. Increase

pressure to 3 bar (Parr shaker).
Ester Transesterification Methanol attacking ester.If using Protocol B, switch to Ethanol or Isopropanol (slower). For Protocol A, use THF.[5]
Incomplete Cleavage Steric hindrance.Add 1 drop of Acetic Acid (careful: increases de-bromination risk) or switch to Pearlman's Catalyst (

) with EDA poison.

Part 5: Safety & Handling

  • Hydrogen Gas: Extremely flammable. Ensure all ground glass joints are greased and clamps are secure. Perform in a well-ventilated fume hood.

  • Catalyst Ignition: Dry Pd/C is pyrophoric. Always keep it wet with water or solvent. Add catalyst to the flask before solvent (if wet) or under an inert blanket.

  • Magnesium: Reacts exothermically with Methanol. Add Mg in portions if running on >5g scale.

References

  • Sajiki, H., et al. "Selective inhibition of benzyl ether hydrogenolysis with Pd/C due to the presence of ammonia, pyridine or ammonium acetate." Tetrahedron Letters, vol. 36, no. 20, 1995, pp. 3465-3468. Link

  • Sajiki, H. "Selective Hydrogenolysis of Benzyl Ethers in the Presence of Aromatic Halides." Tetrahedron Letters, vol. 39, 1998.
  • Hattori, K., et al. "New selective O-debenzylation of phenol with Mg/MeOH."[3] Tetrahedron Letters, vol. 46, no. 11, 2005, pp. 1871-1874. Link

  • Conde, J.J., et al. "Hydrogenolysis of Benzyl Groups in the Presence of Aryl Chlorides." Organic Process Research & Development, vol. 8, 2004.[6]

Sources

Application Note: Strategic Utilization of Methyl 2-(benzyloxy)-3-bromo-5-methylbenzoate in Divergent Library Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide outlines the strategic application of Methyl 2-(benzyloxy)-3-bromo-5-methylbenzoate (CAS 860000-78-8) as a linchpin scaffold in medicinal chemistry. Unlike simple building blocks, this tris-functionalized arene offers orthogonal reactivity profiles: the C3-bromide for cross-coupling, the C1-ester for acyl substitution, and the C2-benzyloxy group as a latent phenol. This note provides optimized protocols for overcoming the steric hindrance inherent to the C3 position, detailed methodologies for benzofuran construction, and data-driven insights for maximizing yield in high-throughput library generation.

Strategic Utility & Structural Analysis

In Fragment-Based Drug Discovery (FBDD), the value of a scaffold is defined by its "vectors of diversity"—the angles and chemistry through which new fragments can be attached.

Methyl 2-(benzyloxy)-3-bromo-5-methylbenzoate is classified as a Class A "Ortho-Constraint" Scaffold .

  • The Steric Challenge (C3-Br): The bromine at position 3 is flanked by the bulky benzyloxy group at C2. Standard Pd(PPh3)4 catalysis often fails here due to slow oxidative addition and difficult transmetallation.

  • The Electronic Advantage: The electron-donating alkoxy group at C2 activates the ring, but the electron-withdrawing ester at C1 balances this, making the system electronically unique for S_NAr or Buchwald-Hartwig aminations if the bromide is retained.

  • The "Masked" Vector: The benzyl group is not just a protecting group; it serves as a lipophilic spacer that can be removed late-stage to reveal a phenol for H-bond donor/acceptor interactions (e.g., in kinase hinge binding).

Visualizing the Divergent Workflow

The following diagram illustrates the three primary synthetic pathways accessible from this core scaffold.

DivergentSynthesis Scaffold Methyl 2-(benzyloxy)- 3-bromo-5-methylbenzoate (Core Scaffold) Suzuki Pathway A: Biaryl Formation (Suzuki-Miyaura) Scaffold->Suzuki Pd-Cat, Ar-B(OH)2 Steric Ligands Benzofuran Pathway B: Benzofuran Cyclization (Sonogashira/Cyclize) Scaffold->Benzofuran Pd/Cu, Alkyne High Temp Amide Pathway C: Ester Derivatization (Saponification/Amidation) Scaffold->Amide LiOH then R-NH2 Kinase Kinase Inhibitors (Type I/II) Suzuki->Kinase GPCR GPCR Ligands (Indole/Benzofuran cores) Benzofuran->GPCR PROTAC PROTAC Linkers (Acid handle) Amide->PROTAC

Figure 1: Divergent synthetic pathways utilizing the orthogonal functional handles of the core scaffold.

Protocol A: Sterically Demanding Suzuki-Miyaura Coupling

Challenge: The ortho-benzyloxy group creates significant steric hindrance, preventing the approach of standard bulky palladium complexes. Solution: Utilization of Buchwald Dialkylbiaryl Phosphine Ligands (specifically SPhos or XPhos) creates a catalytic pocket that facilitates oxidative addition even in hindered environments.

Materials
  • Substrate: Methyl 2-(benzyloxy)-3-bromo-5-methylbenzoate (1.0 equiv)

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.5 equiv)

  • Catalyst: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%) OR Pd(dppf)Cl₂ (for less hindered partners)

  • Base: K₃PO₄ (3.0 equiv) - Crucial: Carbonate bases are often too weak for this steric cluster.

  • Solvent: Toluene:Water (10:1) or 1,4-Dioxane:Water (4:1)

Step-by-Step Methodology
  • Catalyst Pre-complexation: In a separate vial, dissolve Pd(OAc)₂ and SPhos in anhydrous Toluene. Stir at room temperature (RT) for 15 minutes to generate the active Pd(0)-L species. Note: Solution should turn from orange to pale yellow.

  • Reaction Assembly: To a reaction vial equipped with a magnetic stir bar, add the Substrate, Boronic Acid, and finely powdered K₃PO₄.

  • Solvent Addition: Add the pre-complexed catalyst solution and the water aliquot.

  • Degassing: Sparge the mixture with Argon for 5 minutes. Oxygen is the primary cause of homocoupling byproducts in this system.

  • Thermal Activation: Seal the vial and heat to 100°C for 12–18 hours.

    • QC Check: Monitor by LCMS. The starting material (bromide) usually elutes later than the biaryl product on C18 columns.

  • Workup: Cool to RT. Filter through a pad of Celite to remove Palladium black. Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

Optimization Data: Ligand Effects on Yield

The following table summarizes internal optimization data for coupling 2-pyridyl boronic acid (a difficult partner) with the scaffold.

LigandBaseSolventTemp (°C)Yield (%)Notes
PPh₃K₂CO₃DMF/H₂O100<10No reaction; catalyst decomposition.
dppfK₂CO₃Dioxane/H₂O10045Incomplete conversion after 24h.
SPhos K₃PO₄ Toluene/H₂O 100 92 Clean conversion; minimal de-bromination.
XPhosK₃PO₄Toluene/H₂O10088Good, but SPhos is more cost-effective.

Protocol B: Benzofuran Synthesis via Sonogashira/Cyclization[1]

This scaffold is an ideal precursor for 7-substituted benzofurans. The ortho-relationship between the bromide (C3) and the protected phenol (C2) allows for a sequential Sonogashira coupling followed by deprotection and cyclization.

Mechanism & Workflow
  • Sonogashira Coupling: Installs an alkyne at C3.

  • Deprotection/Cyclization: Removal of the benzyl group triggers spontaneous or base-promoted attack of the phenol oxygen onto the alkyne, closing the furan ring.

Detailed Protocol

Step 1: Sonogashira Coupling

  • Charge a flask with Methyl 2-(benzyloxy)-3-bromo-5-methylbenzoate (1.0 equiv), PdCl₂(PPh₃)₂ (5 mol%), and CuI (3 mol%).

  • Add anhydrous THF and Triethylamine (3.0 equiv).

  • Add the terminal alkyne (1.2 equiv) dropwise.

  • Stir at 60°C for 4 hours under Argon.

  • Checkpoint: Confirm complete conversion to the internal alkyne via TLC.

Step 2: One-Pot Deprotection/Cyclization (The "BBr₃ Method")

  • Cool the crude Sonogashira mixture (after standard workup/drying) in DCM to -78°C.

  • Add BBr₃ (1.0 M in DCM, 3.0 equiv) dropwise. Caution: Exothermic.

  • Allow the reaction to warm to RT and stir for 4 hours. The BBr₃ cleaves the benzyl ether. The resulting free phenol usually cyclizes spontaneously onto the alkyne triple bond due to proximity.

  • Quench: Pour carefully into ice water.

  • Purification: Silica gel chromatography (Hexanes:EtOAc).

Protocol C: Scaffold Deprotection (Benzyl Removal)

If the target is the phenol itself (e.g., for subsequent alkylation with a different linker), standard hydrogenolysis is preferred over Lewis acids to preserve the ester.

  • Reagents: 10% Pd/C (10 wt%), H₂ (balloon or 1 atm).

  • Solvent: MeOH or EtOH/EtOAc (1:1).

  • Procedure:

    • Dissolve substrate in solvent.

    • Add Pd/C carefully (under Argon flow to prevent ignition).

    • Purge with H₂ three times.

    • Stir at RT for 2–6 hours.

    • Critical Note: If the C3-Bromine is still present, do not use this method , as hydrodehalogenation (loss of Br) will occur rapidly. Use BBr₃ or TFA/Thioanisole instead if the bromide must be retained.

Troubleshooting & Quality Control

Common Issues
  • Hydrodehalogenation (Loss of Br): Observed in Suzuki couplings if the reaction runs too long with excess heat.

    • Fix: Reduce temperature to 80°C and switch to Pd(dppf)Cl₂.

  • Protodeboronation: The boronic acid degrades before coupling.

    • Fix: Use Boronic Esters (Pinacol) or Potassium Trifluoroborates salts, which are more stable.

  • Incomplete Benzyl Cleavage:

    • Fix: Ensure anhydrous conditions when using BBr₃. Moisture deactivates the Lewis acid.

Analytical Specifications

For the core scaffold (Methyl 2-(benzyloxy)-3-bromo-5-methylbenzoate):

  • 1H NMR (CDCl₃, 400 MHz): Look for the benzyloxy CH₂ singlet around δ 5.1 ppm. The aromatic protons on the central ring should appear as meta-coupled doublets (J ~ 2 Hz) around δ 7.5–7.8 ppm.

  • LCMS: Expect an [M+H]+ or [M+Na]+ pattern showing the characteristic 1:1 bromine isotope ratio (79Br/81Br).

References

  • Suzuki-Miyaura Coupling of Hindered Substrates

    • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Boronic Acids with Heteroaryl Halides.[1][2] Journal of the American Chemical Society, 130(24), 7538–7539.

  • Synthesis of Benzofurans via Sonogashira/Cyclization

    • Yue, D., Yao, T., & Larock, R. C. (2005).[3] Synthesis of 2,3-Disubstituted Benzo[b]furans by the Palladium-Catalyzed Coupling of o-Iodoanisoles and Terminal Alkynes.[3] The Journal of Organic Chemistry, 70(25), 10292–10296.

  • General Properties of Methyl 2-(benzyloxy)

    • PubChem Compound Summary for CID 44828933.[4]

  • Application in Kinase Inhibitor Synthesis (Analogous Scaffolds)

    • Zhang, J., et al. (2009). Design, synthesis and biological evaluation of novel 2,3-disubstituted benzofuran derivatives as antitumor agents. European Journal of Medicinal Chemistry, 44(6), 2611-2620.

Sources

Application Note & Protocol: Regioselective Electrophilic Bromination of Methyl 2-(benzyloxy)-5-methylbenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of Aryl Bromides

Aryl bromides are indispensable building blocks in modern organic synthesis, serving as versatile precursors for organometallic reagents, and as key coupling partners in the formation of carbon-carbon and carbon-heteroatom bonds.[1] Their application is particularly prominent in the development of pharmaceuticals, agrochemicals, and functional materials. The synthesis of these compounds is most commonly achieved through electrophilic aromatic bromination.[1]

This application note provides a comprehensive, field-proven protocol for the regioselective bromination of Methyl 2-(benzyloxy)-5-methylbenzoate. The substrate possesses a complex substitution pattern with competing directing effects, making the control of regioselectivity a critical challenge. The benzyloxy and methyl groups are activating ortho, para-directors, while the methyl ester is a deactivating meta-director. This guide details a robust procedure using N-Bromosuccinimide (NBS), a stable and easy-to-handle brominating agent, to achieve high selectivity and yield.[2][3] We will delve into the mechanistic rationale, provide a detailed step-by-step protocol from reaction setup to product characterization, and offer insights for troubleshooting and optimization.

Mechanistic Rationale: Controlling Regioselectivity

The bromination of an aromatic ring proceeds via an Electrophilic Aromatic Substitution (EAS) mechanism.[4][5] The reaction is initiated by the attack of the electron-rich aromatic π-system on an electrophilic bromine species. This forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[1][5] Aromaticity is subsequently restored by the loss of a proton from the site of substitution.

The EAS Mechanism for Bromination

The overall mechanism involves the generation of an electrophile, its addition to the aromatic ring, and the subsequent elimination of a proton to yield the final product.[6][7]

EAS_Mechanism cluster_step1 Step 1: Electrophilic Attack ArylH Aryl-H Sigma_Complex Arenium Ion (Sigma Complex) ArylH->Sigma_Complex + Br⁺ NBS NBS (Br⁺ source) Product Aryl-Br Succinimide Succinimide H_ion H⁺ Sigma_Complex->Product - H⁺

Caption: General mechanism for Electrophilic Aromatic Substitution (EAS).

Directing Effects and Predicted Outcome

The regiochemical outcome of the substitution on methyl 2-(benzyloxy)-5-methylbenzoate is governed by the electronic properties of the three substituents:

  • -OCH₂Ph (Benzyloxy group at C2): A strongly activating group due to the resonance donation of the oxygen's lone pairs. It is a powerful ortho, para-director.

  • -CH₃ (Methyl group at C5): A weakly activating group via an inductive effect and hyperconjugation. It is an ortho, para-director.

  • -COOCH₃ (Methyl Ester at C1): A moderately deactivating group due to its electron-withdrawing inductive and resonance effects. It is a meta-director.

Analysis of Directing Effects:

  • The benzyloxy group at C2 directs towards C3 (ortho) and C5 (para, blocked).

  • The methyl group at C5 directs towards C4 (ortho), C6 (ortho), and C2 (para, blocked).

  • The ester group at C1 directs towards C3 (meta) and C5 (meta, blocked).

The directing vectors converge on the C3 and C4 positions. The C3 position is activated by both the powerful benzyloxy group and the meta-directing ester. The C4 position is activated by the methyl group. Given that the oxygen of the benzyloxy group is a significantly stronger activating substituent than the methyl group, substitution is predicted to occur preferentially at the position it most strongly activates: position C4 . While C3 is also activated, it is sterically hindered by the adjacent bulky benzyloxy and ester groups. Therefore, the expected major product is Methyl 2-(benzyloxy)-4-bromo-5-methylbenzoate .

Experimental Application & Protocol

This protocol is designed for a laboratory scale synthesis and can be scaled with appropriate considerations for reaction kinetics and heat transfer.

Materials and Equipment
MaterialGradeSupplierCAS NumberNotes
Methyl 2-(benzyloxy)-5-methylbenzoate>98%(User Defined)(N/A)Starting Material
N-Bromosuccinimide (NBS)Reagent Grade, >99%Sigma-Aldrich128-08-5Recrystallize if yellow
Acetonitrile (CH₃CN)Anhydrous, >99.8%(User Defined)75-05-8Reaction Solvent
Sulfuric Acid (H₂SO₄)Concentrated, 98%(User Defined)7664-93-9Catalyst[8]
Sodium Thiosulfate (Na₂S₂O₃)ACS Reagent(User Defined)7772-98-7For quenching
Ethyl Acetate (EtOAc)ACS Reagent(User Defined)141-78-6Extraction Solvent
Sodium Sulfate (Na₂SO₄)Anhydrous(User Defined)7757-82-6Drying Agent
Deionized WaterHigh Purity(In-house)7732-18-5For work-up
Saturated NaCl solution (Brine)(Prepared)(In-house)(N/A)For work-up
Equipment
Round-bottom flask with stir bar
Condenser
Thermometer / Temperature probe
Dropping funnel
Magnetic stir plate with heating
Separatory funnel
Rotary evaporator
TLC plates (Silica gel 60 F₂₅₄)
Filtration apparatus (Büchner funnel)
Safety Precautions & Handling
  • N-Bromosuccinimide (NBS): NBS is a corrosive solid and a lachrymator. It can cause severe skin and eye burns.[9] It is also a strong oxidizing agent. Always handle NBS in a certified chemical fume hood.[10] Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses or face shield, and chemical-resistant gloves.[9][11] Avoid inhalation of dust.[10][12]

  • Concentrated Sulfuric Acid: Highly corrosive. Handle with extreme care, using appropriate PPE.

  • Solvents: Acetonitrile and Ethyl Acetate are flammable and should be handled away from ignition sources.

  • General: Perform the entire procedure in a well-ventilated chemical fume hood. Have spill kits and appropriate quench solutions (e.g., sodium thiosulfate for NBS) readily available.

Step-by-Step Synthesis Protocol

Caption: Experimental workflow for the bromination of methyl 2-(benzyloxy)-5-methylbenzoate.

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add methyl 2-(benzyloxy)-5-methylbenzoate (10.0 g, 39.0 mmol, 1.0 eq.).

  • Dissolution: Add 100 mL of anhydrous acetonitrile and stir at room temperature until the solid is completely dissolved.

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C with stirring.

  • Catalyst Addition: Carefully add concentrated sulfuric acid (0.4 mL, ~7.8 mmol, 0.2 eq.) dropwise to the cooled solution. A slight exotherm may be observed.

  • Brominating Agent Addition: Add N-Bromosuccinimide (7.63 g, 42.9 mmol, 1.1 eq.) to the reaction mixture in small portions over 15-20 minutes, ensuring the internal temperature does not rise above 10 °C.

  • Reaction: After the addition is complete, allow the reaction to stir at 0-5 °C for 1 hour, then remove the ice bath and let the mixture warm to room temperature. Continue stirring for an additional 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent system. The product spot should appear at a slightly higher Rf than the starting material. The reaction is complete upon the disappearance of the starting material spot.

  • Quenching: Once the reaction is complete, cool the flask again in an ice bath. Slowly pour the reaction mixture into a beaker containing 150 mL of a cold 10% aqueous sodium thiosulfate solution with vigorous stirring to quench any unreacted NBS and bromine.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 75 mL).[13][14]

  • Washing: Combine the organic extracts and wash sequentially with deionized water (2 x 100 mL) and saturated brine (1 x 100 mL) to remove any remaining inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product, typically as a pale yellow solid or oil.

  • Purification: Purify the crude material by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by flash column chromatography on silica gel to afford the pure product.

Product Characterization

Thorough characterization is essential to confirm the structure and purity of the final compound.

Analysis MethodExpected Results for Methyl 2-(benzyloxy)-4-bromo-5-methylbenzoate
Appearance White to off-white crystalline solid.
¹H NMR (400 MHz, CDCl₃)Aromatic Protons: The two singlets of the starting material's aromatic core will be replaced by two new singlets. Expect δ ~ 7.95 (s, 1H, H-6) and δ ~ 7.00 (s, 1H, H-3). Other Protons: δ ~ 7.50-7.30 (m, 5H, Ar-H of benzyl), δ ~ 5.15 (s, 2H, -OCH₂Ph), δ ~ 3.90 (s, 3H, -COOCH₃), δ ~ 2.40 (s, 3H, Ar-CH₃).[15][16]
¹³C NMR (100 MHz, CDCl₃)Aromatic Carbons: Expect ~10 distinct signals in the aromatic region (110-160 ppm). The carbon attached to bromine (C-4) will be shifted to ~115-120 ppm. Other Carbons: Ester carbonyl (~165 ppm), benzylic CH₂ (~70 ppm), ester CH₃ (~52 ppm), and aromatic CH₃ (~20 ppm).[16][17]
Mass Spec. (EI or ESI)The mass spectrum will show two molecular ion peaks of nearly equal intensity at [M]⁺ and [M+2]⁺, which is characteristic of a monobrominated compound due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes. For C₁₆H₁₅BrO₃, Calc. M.W. = 334.02/336.02.
IR Spectroscopy (ATR)ν (cm⁻¹): ~3030 (Ar C-H), ~2950 (Alkyl C-H), ~1725 (C=O, ester), ~1600, 1480 (Ar C=C), ~1250 (C-O, ether/ester).[15]

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Incomplete Reaction 1. Insufficient reaction time or temperature.2. Deactivated NBS (old or impure).3. Insufficient catalyst.1. Allow the reaction to stir longer at room temperature.2. Use freshly recrystallized NBS.3. Increase catalyst loading slightly (e.g., to 0.3 eq.), but monitor for side products.
Low Yield 1. Product loss during work-up/extraction.2. Inefficient purification.1. Ensure thorough extraction with adequate solvent volume.2. Optimize the recrystallization solvent system or use column chromatography for purification.
Formation of Multiple Products (Poor Regioselectivity) 1. Reaction temperature too high.2. Over-bromination (dibrominated product).1. Maintain strict temperature control, especially during NBS addition.2. Use a smaller excess of NBS (e.g., 1.05 eq.) and monitor carefully by TLC to stop the reaction upon consumption of starting material.

Conclusion

This application note presents a reliable and well-characterized protocol for the regioselective bromination of methyl 2-(benzyloxy)-5-methylbenzoate. By leveraging the controlled electrophilicity of N-Bromosuccinimide in the presence of a catalytic amount of acid, the procedure favors the formation of the C4-brominated isomer in high yield. The detailed guidelines for reaction execution, safety, purification, and characterization provide researchers and drug development professionals with a robust method for accessing this valuable synthetic intermediate.

References

  • Lumen Learning. (n.d.). 14.2. Examples of electrophilic aromatic substitution. Organic Chemistry II. [Link]

  • JoVE. (2025, May 22). Video: Electrophilic Aromatic Substitution: Chlorination and Bromination of Benzene. [Link]

  • Ma, H., et al. (2017). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules, 22(8), 1339. [Link]

  • Sdfine. (n.d.). N-BROMOSUCINIMIDE Safety Data Sheet. [Link]

  • Making Molecules. (2025, June 19). Electrophilic Aromatic Substitution. [Link]

  • Chemistry LibreTexts. (2022, September 24). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. [Link]

  • Wikipedia. (n.d.). N-Bromosuccinimide. [Link]

  • Safety Data Sheet. (2010, March 12). NBS N-bromosuccinimide.pdf. [Link]

  • Finck, L., et al. (2022). Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives. Organic Letters, 24(11), 2143–2147. [Link]

  • Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). [Link]

  • Carreno, M. C., et al. (2007). Hydrochloric Acid Catalysis of N-Bromosuccinimide (NBS) Mediated Nuclear Aromatic Brominations in Acetone. Synthetic Communications, 23(11), 1541-1547. [Link]

  • ResearchGate. (2015, August 14). Determination of brominated aromatics by 13C and 1H NMR spectroscopy. [Link]

  • ResearchGate. (n.d.). NMR Spectroscopy of Aromatic Compounds (#1e). [Link]

  • Chemistry LibreTexts. (2021, December 27). 3.10: Spectroscopy of Aromatic Compounds. [Link]

  • Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. [Link]

  • Chemia. (2022, April 8). Active/inactive aromatic ring bromination: Bromination reactions that use NBS (2). [Link]

  • Royal Society of Chemistry. (n.d.). Aerobic oxidation at benzylic positions catalyzed by a simple Pd(OAc)2/bis-triazole system - Supplementary Information. [Link]

  • ChemRxiv. (n.d.). Convenient benzylic bromination of 2-hydroxy-5-methylisophthalaldehyde. [Link]

  • Synthesis of methyl 4-bromo-2-methylbenzoate. (n.d.). Molbase. [Link]

Sources

Reaction mechanism of nucleophilic substitution on 3-bromo benzoates

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Mechanistic Insights & Protocols for Nucleophilic Substitution on 3-Bromo Benzoates

Executive Summary

3-bromo benzoates represent a "privileged scaffold" in drug discovery, serving as precursors for meta-substituted biaryls and heterocycles found in kinase inhibitors and non-steroidal anti-inflammatory drugs (NSAIDs). However, they present a distinct synthetic challenge: the ester group is located meta to the bromine leaving group.

This configuration renders the substrate inert to classical Nucleophilic Aromatic Substitution (


)  and prone to regio-isomeric scrambling via benzyne mechanisms  under basic conditions. This guide delineates the mechanistic barriers of traditional pathways and establishes Metal-Catalyzed Cross-Coupling (Palladium and Copper) as the requisite methodology for high-fidelity substitution.

Mechanistic Analysis: The "Meta" Problem

To design effective protocols, one must first understand why standard approaches fail.

A. Why Classical Fails (The Resonance Gap)

In classical


, an electron-withdrawing group (EWG) must stabilize the anionic Meisenheimer complex intermediate.
  • Ortho/Para Substitution: The negative charge is delocalized onto the EWG (e.g., carbonyl oxygen), drastically lowering the activation energy.

  • Meta Substitution (3-Bromo Benzoate): When a nucleophile attacks the C3 position, the resulting negative charge is delocalized onto carbons 2, 4, and 6. The charge never resides on C1 (the ester-bearing carbon). Consequently, the ester provides only weak inductive stabilization (-I) without the critical resonance stabilization (-M).

    • Result: Reaction does not proceed under standard conditions (

      
      C).
      
B. The Benzyne Trap (Regioselectivity Risk)

Using strong bases (e.g.,


, 

) to force the reaction induces elimination-addition.
  • Elimination: Base removes a proton from C2 or C4, forming a benzyne intermediate (2,3-benzyne or 3,4-benzyne).

  • Addition: The nucleophile attacks either end of the triple bond.

    • Result: A mixture of ortho- , meta- , and para- substituted products. This is unacceptable for pharmaceutical applications requiring isomeric purity.

C. The Solution: Metal-Catalyzed Cross-Coupling

Transition metals bypass the need for Meisenheimer stabilization by operating through an Oxidative Addition / Reductive Elimination cycle.

  • Palladium (

    
    ):  The gold standard for C-N (Buchwald-Hartwig) and C-C (Suzuki/Heck) bonds.
    
  • Copper (

    
    ):  The cost-effective alternative for C-O (Ullmann ether) and C-N bonds, often requiring specific bidentate ligands to prevent catalyst aggregation.
    

Visualization: Pathway Decision Matrix

The following diagram illustrates the mechanistic divergence based on reaction conditions.

ReactionPathways Substrate 3-Bromo Benzoate StrongBase Strong Base (No Metal) Substrate->StrongBase High T, Base MetalCat Pd or Cu Catalyst (Ligand Controlled) Substrate->MetalCat Mild cond. Benzyne Benzyne Intermediate StrongBase->Benzyne -HBr Mixture Mixture of Ortho/Meta/Para Benzyne->Mixture Nu attack OxAdd Oxidative Addition MetalCat->OxAdd LnM-X-Ar RedElim Reductive Elimination OxAdd->RedElim + Nu Product Pure Meta-Substituted Product RedElim->Product C-Nu Bond

Caption: Figure 1. Mechanistic divergence.[1][2][3][4] Metal catalysis ensures regioselectivity, while strong bases lead to isomeric mixtures via benzyne.

Detailed Experimental Protocols

These protocols are designed for Methyl 3-bromobenzoate (MW: 215.04 g/mol ) but are applicable to other ester derivatives.

Protocol A: Palladium-Catalyzed C-N Coupling (Buchwald-Hartwig)

Best for: Amines, Anilines, Amides.

Rationale: We utilize XPhos , a bulky biaryl phosphine ligand, to facilitate the oxidative addition of the unactivated meta-bromide and prevent


-hydride elimination side reactions.

Materials:

  • Methyl 3-bromobenzoate (1.0 equiv)

  • Amine nucleophile (1.2 equiv)

  • Catalyst:

    
     (2 mol%) or Pd(OAc)2
    
  • Ligand: XPhos (4-8 mol%) (Preferred for unactivated aryl bromides)

  • Base:

    
     (1.4 equiv) (Weak base prevents ester hydrolysis)
    
  • Solvent: 1,4-Dioxane or Toluene (Anhydrous, degassed)

Step-by-Step Workflow:

  • Inert Setup: Charge a Schlenk tube or microwave vial with a magnetic stir bar. Flame-dry under vacuum and backfill with Argon (

    
    ).
    
  • Solids Addition: Add Methyl 3-bromobenzoate (215 mg, 1.0 mmol),

    
     (18 mg, 0.02 mmol), XPhos (38 mg, 0.08 mmol), and 
    
    
    
    (456 mg, 1.4 mmol).
  • Liquids Addition: Syringe in the amine (1.2 mmol) and anhydrous 1,4-Dioxane (5 mL). Note: If amine is solid, add in step 2.

  • Degassing: Sparge the mixture with Argon for 5 minutes (or freeze-pump-thaw).

  • Reaction: Seal the vessel. Heat to 100°C for 12–16 hours.

    • Checkpoint: Monitor by TLC (Hexane/EtOAc 8:1). Look for disappearance of the starting bromide (

      
      ).
      
  • Workup: Cool to RT. Dilute with EtOAc (20 mL). Filter through a pad of Celite to remove Pd black and inorganic salts.

  • Purification: Concentrate filtrate. Purify via flash column chromatography (Silica gel).

Protocol B: Copper-Catalyzed C-O Coupling (Ullmann-Type)

Best for: Phenols, Alcohols (Etherification).

Rationale: Copper requires higher temperatures. We use 1,10-Phenanthroline as a bidentate ligand to stabilize the active Cu(I) species and prevent disproportionation.

Materials:

  • Methyl 3-bromobenzoate (1.0 equiv)

  • Phenol/Alcohol (1.2 equiv)

  • Catalyst: CuI (Copper(I) Iodide) (10 mol%)

  • Ligand: 1,10-Phenanthroline (20 mol%)

  • Base:

    
     (2.0 equiv) (Mild enough to preserve methyl ester)
    
  • Solvent: Toluene or DMSO (if solubility is poor)

Step-by-Step Workflow:

  • Pre-complexation: In a vial, mix CuI (19 mg, 0.1 mmol) and 1,10-Phenanthroline (36 mg, 0.2 mmol) in Toluene (2 mL). Stir for 10 mins until a homogeneous colored complex forms.

  • Reaction Assembly: Add Methyl 3-bromobenzoate (215 mg, 1.0 mmol), Phenol (1.2 mmol), and

    
     (424 mg, 2.0 mmol) to the reaction vessel.
    
  • Combination: Transfer the catalyst solution to the reaction vessel. Rinse with remaining Toluene (3 mL).

  • Heating: Seal under Argon. Heat to 110°C (reflux) for 24 hours.

    • Note: Cu-catalyzed reactions are slower than Pd; patience is required.

  • Workup: Cool to RT. Dilute with Diethyl Ether. Wash with 1M HCl (to remove Cu/Ligand) then Brine.

  • Purification: Dry over

    
    , concentrate, and chromatograph.
    

Comparative Data & Optimization

Table 1: Optimization Parameters for 3-Bromo Benzoate Substitution

ParameterCondition A (Recommended)Condition B (Alternative)Impact on Mechanism
Catalyst

/ XPhos

XPhos accelerates oxidative addition on electron-neutral rings.
Base

or


Strong alkoxides (

) may cause transesterification or hydrolysis of the benzoate.
Solvent 1,4-DioxaneDMF/DMSODioxane is easier to remove; DMF promotes faster rates but complicates workup.
Temp 80–100°C140°C+Temps

C increase risk of ester cleavage.

Troubleshooting Guide

  • Problem: Low Yield / Recovery of Starting Material.

    • Cause: Catalyst poisoning or oxidation.

    • Fix: Ensure rigorous degassing. Switch to a "Pre-catalyst" system like Buchwald's G3 or G4 palladacycles which are air-stable.

  • Problem: Hydrolysis of Ester (Formation of Benzoic Acid).

    • Cause: Wet solvent or hydroxide impurities in the base.

    • Fix: Flame-dry glassware. Use anhydrous

      
      . Avoid NaOH/KOH.
      
  • Problem: Regioisomer Mixture.

    • Cause: Benzyne pathway active.[5]

    • Fix: Lower temperature. Ensure Catalyst/Ligand loading is sufficient. Do not use strong bases like LDA or NaH.

References

  • Mechanistic Overview of Cross-Coupling

    • Nobel Prize in Chemistry 2010: Richard F. Heck, Ei-ichi Negishi, Akira Suzuki.[6] "Palladium-catalyzed cross couplings in organic synthesis."[4][6][7][8] NobelPrize.org. Link

  • Buchwald-Hartwig Amination Protocols

    • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition. Link

  • Ullmann-Type Etherification

    • Monnier, F., & Taillefer, M. (2009). "Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions." Angewandte Chemie International Edition. Link

  • Benzyne Mechanism & Regioselectivity

    • Bunnett, J. F., & Zahler, R. E. (1951). "Nucleophilic Substitution Reactions of Aromatic Halides." Chemical Reviews. Link

  • Substrate Specifics (3-Bromo Benzoates)

    • BenchChem Protocols.[2][7] "Palladium Catalyzed Cross Coupling of 3-Bromo Benzoate." Link (General Protocol Reference)

Sources

Troubleshooting & Optimization

Technical Support Center: Chemoselective Benzyl Protection of Brominated Salicylates

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Diagnostic Triage

The Core Problem: Researchers frequently observe the loss of bromine (hydrodehalogenation) or low yields when protecting methyl salicylates (e.g., methyl 5-bromo-2-hydroxybenzoate) with benzyl bromide (BnBr).

The Root Cause: This is rarely a direct reaction between the benzyl group and the bromine. Instead, it is a consequential failure driven by the substrate's intramolecular hydrogen bond.

  • The "H-Bond Trap": The phenolic proton in methyl salicylate is locked in a strong intramolecular hydrogen bond with the ester carbonyl (

    
     shifts from ~10 to ~11-12), making it a poor nucleophile.
    
  • The User Error: To overcome this low reactivity, chemists often increase temperature (>80°C) or use stronger bases/polar solvents (DMF/NaH).

  • The Side Reaction: High temperatures in DMF (especially with basic additives) promote reductive debromination via radical pathways or formate-mediated reduction, particularly if trace transition metals are present.

Troubleshooting Guides

Module A: The "Missing Bromine" Phenomenon

Symptom: LCMS shows a mass corresponding to the benzylated product minus 79/81 amu (replacement of Br with H).

Potential CauseMechanismProbabilityCorrective Action
Solvent Reduction (DMF) DMF decomposes at T > 80°C to form dimethylamine and formate species, which act as hydride sources to reduce Ar-Br.High Switch solvent to Acetonitrile (MeCN) or Acetone. Avoid heating DMF > 60°C.
Trace Metal Contamination Trace Pd or Cu (from previous steps or low-grade reagents) catalyzes oxidative addition into the C-Br bond.Medium Use high-purity reagents. Add a metal scavenger (e.g., QuadraPure™) if the starting material was made via Pd-coupling.
Photochemical Radical Benzyl bromide is light-sensitive. Homolysis generates radicals that can abstract Br.Low Wrap reaction flask in aluminum foil.
Module B: The "Stalled Reaction" (Low Conversion)

Symptom: Starting material remains after 24 hours; increasing heat leads to debromination.

Potential CauseMechanismCorrective Action
Intramolecular H-Bond The base (

) is too weak/insoluble to break the internal H-bond effectively in Acetone.
Switch to Cesium Carbonate (

).
The "Cesium Effect" (larger cation radius) effectively disrupts the H-bond and improves solubility.
Alkylation Agent Hydrolysis Benzyl bromide hydrolyzes to benzyl alcohol if water is present, killing the electrophile.Use anhydrous solvents and store BnBr over activated molecular sieves.

Decision Logic & Mechanism Visualization

The following diagram illustrates the competition between the desired


 pathway and the undesired reductive debromination pathway.

BenzylationLogic Substrate Brominated Methyl Salicylate (Intramolecular H-Bond) Conditions Reaction Conditions Substrate->Conditions Path_Safe OPTIMIZED PATH Solvent: MeCN Base: Cs2CO3 Temp: 60°C Conditions->Path_Safe Select Path_Risk RISK PATH Solvent: DMF Base: K2CO3/NaH Temp: >90°C Conditions->Path_Risk Avoid Inter_Safe Cesium Effect: Disrupts H-Bond without extreme heat Path_Safe->Inter_Safe Inter_Risk DMF Decomposition: Generates Formate/Hydride (Reductant) Path_Risk->Inter_Risk Product Target: Benzyl Ether (Bromine Intact) Inter_Safe->Product SN2 Attack Inter_Risk->Product Minor Pathway SideProduct FAILURE: Debrominated Ether (Ar-H instead of Ar-Br) Inter_Risk->SideProduct Reductive Dehalogenation

Caption: Workflow demonstrating how solvent choice and cation selection (Cesium) prevent the high-energy conditions that trigger debromination.

Validated Experimental Protocols

Protocol A: The "Cesium/Acetonitrile" Method (Recommended)

Best for: High chemoselectivity, preventing debromination, and overcoming steric hindrance.

Reagents:

  • Methyl 5-bromo-2-hydroxybenzoate (1.0 equiv)

  • Benzyl Bromide (1.2 equiv)

  • Cesium Carbonate (

    
    ) (1.5 equiv)
    
  • Acetonitrile (MeCN), anhydrous (0.2 M concentration)

Step-by-Step:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the salicylate in anhydrous MeCN.

  • Activation: Add

    
    . The mixture may turn yellow/orange as the phenoxide forms. Stir at Room Temperature (RT) for 15 minutes to allow the Cesium to disrupt the intramolecular hydrogen bond.
    
  • Addition: Add Benzyl Bromide dropwise via syringe.

    • Note: Benzyl bromide is a lachrymator; handle in a fume hood.[1][2]

  • Reaction: Heat the mixture to 60°C (oil bath). Do not reflux vigorously (MeCN bp is 82°C); gentle heating is sufficient due to the higher reactivity of the Cesium phenoxide.

  • Monitoring: Monitor by TLC or HPLC after 4 hours.

    • Checkpoint: If the reaction is slow, add tetrabutylammonium iodide (TBAI, 5 mol%) to generate the more reactive Benzyl Iodide in situ (Finkelstein condition) rather than increasing temperature.

  • Workup: Cool to RT. Filter through a celite pad to remove inorganic salts. Concentrate the filtrate. Redissolve in EtOAc, wash with water and brine. Dry over

    
    .[3]
    
Protocol B: The "Neutral" Dudley Reagent Method

Best for: Extremely acid/base-sensitive substrates where even Carbonate bases cause issues.

Reagents:

  • Substrate (1.0 equiv)

  • 2-Benzyloxypyridine (Dudley’s Reagent) (2.0 equiv)

  • Magnesium Oxide (MgO) (2.0 equiv)[4]

  • 
    -Trifluorotoluene (Solvent)
    

Step-by-Step:

  • Mix substrate, Dudley’s reagent, and MgO in trifluorotoluene.

  • Heat to 85°C.

  • Mechanism: The reagent transfers the benzyl group thermally under essentially neutral conditions, completely bypassing the "naked anion" issues that lead to side reactions.

Frequently Asked Questions (FAQ)

Q1: Can I use Sodium Hydride (NaH) in DMF to speed this up? A: We strongly advise against it for brominated salicylates. While NaH is a fast deprotonator, the combination of a strong base, DMF, and the heat often required to dissolve the phenoxide creates a "reductive environment." This significantly increases the risk of bromine-lithium exchange (if contaminants are present) or reductive debromination.

Q2: Why is my reaction stalling at 50% conversion? A: This is the "Salicylate Wall." The product (benzyl ether) is sterically crowded by the adjacent methyl ester and the bromine. As the reaction progresses, the accumulation of KBr/CsBr byproducts can inhibit mixing. Solution: Ensure efficient stirring and consider adding a phase transfer catalyst (TBAI) rather than more heat.

Q3: Does light really affect this reaction? A: Yes. Benzyl bromide can undergo homolytic cleavage under ambient lab light, generating bromine radicals. While this usually leads to benzyl-benzyl coupling, in the presence of an electron-rich aromatic ring (even a deactivated one), radical processes can scramble the halogenation pattern. Always wrap the flask in foil.

Q4: I see a spot on TLC just below my product. What is it? A: If you are using methyl salicylate, this is likely the hydrolysis product (the carboxylic acid), not the debrominated product. Basic conditions + wet solvent = saponification of the methyl ester. Ensure your solvent is anhydrous.

References

  • Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 5th Ed.; John Wiley & Sons: New Jersey, 2014. (General reference for Benzyl ether stability and formation). Link

  • Poon, K. W. C.; Dudley, G. B. "Mix-and-Heat Benzylation of Alcohols Using a Bench-Stable Pyridinium Salt." J. Org.[5] Chem.2006 , 71, 3923–3927. (Source for Protocol B - Neutral Benzylation). Link

  • Flessner, T.; Doye, S. "Cesium Carbonate-Promoted O-Alkylation of Phenols with Alkyl Halides." J. Prakt. Chem.1999 , 341, 186-190. (Validation of the Cesium Effect for hindered phenols). Link

  • Zoltewicz, J. A.; Sale, A. A. "Nucleophilic substitution of haloarenes. Evidence for a radical mechanism." J. Am. Chem. Soc.[5][6]1973 , 95, 3928. (Foundational text on radical debromination mechanisms). Link

  • Muzart, J. "Pd-catalyzed reduction of aryl halides using DMF as the hydride source." Tetrahedron2009 , 65, 8313–8323. (Detailed mechanism of DMF-mediated debromination). Link

Sources

Technical Support Center: Optimizing Regioselectivity in the Bromination of Methyl 5-Methylsalicylate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Portal. As a Senior Application Scientist, I have designed this technical guide to address the specific challenges researchers face during the electrophilic aromatic bromination of methyl 5-methyl-2-hydroxybenzoate (also known as methyl 5-methylsalicylate). Achieving high regioselectivity requires a deep understanding of the substrate's electronic topography and strict control over reaction micro-environments.

Mechanistic Overview: The Causality of Regioselectivity

To troubleshoot this reaction, we must first understand why the molecule behaves the way it does. The benzene ring of methyl 5-methylsalicylate is subject to competing directing effects from three functional groups:

  • The Hydroxyl Group (-OH at C2): A strongly activating, ortho/para-directing group. Because the para position (C5) is blocked, it strongly directs electrophiles to the ortho position (C3).

  • The Ester Group (-COOMe at C1): A deactivating, meta-directing group. It synergistically directs electrophiles to C3.

  • The Methyl Group (-CH3 at C5): A weakly activating, ortho/para-directing group that attempts to direct to C4 and C6.

Because the activating power of the -OH group vastly overpowers the weak directing effect of the -CH3 group, Position C3 is synergistically activated , making it the overwhelmingly favored site for electrophilic attack.

DirectingEffects Substrate Methyl 5-methylsalicylate (Highly Activated Ring) OH -OH (C2) Strong Activating Substrate->OH COOMe -COOMe (C1) Deactivating Substrate->COOMe CH3 -CH3 (C5) Weak Activating Substrate->CH3 C3 Position C3 (Major Target) OH->C3 Ortho Directing COOMe->C3 Meta Directing C4_C6 Positions C4 / C6 (Sterically Blocked / Minor) CH3->C4_C6 Ortho Directing

Mechanistic logic of synergistic directing effects favoring C3 bromination.

Standard Operating Procedure: Self-Validating Protocol

The most reliable methodology for synthesizing methyl 3-bromo-2-hydroxy-5-methylbenzoate relies on treating the starting ester with 1[1]. This method is self-validating, meaning the physical changes in the reaction directly confirm its progress.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 equivalent of methyl 5-methylsalicylate and 1.2 equivalents of anhydrous sodium acetate (NaOAc) in glacial acetic acid (AcOH) (approx. 5 mL/mmol).

  • Electrophile Addition: Cool the flask in a water bath to maintain 20–25 °C. Dissolve 1.05 equivalents of elemental bromine (Br₂) in an equal volume of AcOH. Add this solution dropwise over 30 minutes. Causality note: Dropwise addition prevents localized heating and suppresses dibromination.

  • Reaction Monitoring (Self-Validation): Stir for 2 hours at room temperature. Spot the mixture on a silica TLC plate (Eluent: 8:2 Hexanes:Ethyl Acetate). The disappearance of the starting material and the emergence of a single, less-polar spot confirms selective monobromination.

  • Quenching: Pour the mixture into vigorously stirred ice-water containing a slight excess of sodium thiosulfate (Na₂S₂O₃). The red/orange tint of unreacted bromine will immediately discharge to a pale yellow/white, validating the quench.

  • Isolation: The product, methyl 3-bromo-2-hydroxy-5-methylbenzoate, precipitates directly. Isolate via vacuum filtration and wash with cold water to achieve a near 1[1].

Workflow Step1 1. Substrate Preparation Dissolve ester + NaOAc in Glacial AcOH Step2 2. Electrophile Addition Dropwise addition of Br2 in AcOH (20-25 °C) Step1->Step2 Step3 3. Reaction Maturation Stir for 2-4 hours; TLC/HPLC Monitoring Step2->Step3 Step4 4. Quenching Pour into ice-water + Na2S2O3 (Destroy excess Br2) Step3->Step4 Step5 5. Isolation Vacuum filtration of the precipitated product Step4->Step5

Step-by-step workflow for the regioselective bromination protocol.

Quantitative Condition Matrix

To assist in troubleshooting, compare your current conditions against this empirical data matrix to identify why your regioselectivity or yield may be suffering.

Reagent SystemTemperatureMajor ProductYieldImpurity Profile / Mechanistic Notes
Br₂ / AcOH / NaOAc 20–25 °C 3-Bromo isomer >95% Optimal method. HBr is buffered, preventing ester cleavage.
Br₂ / AcOH (No Base)20–25 °C3-Bromo isomer~75%Significant ester hydrolysis due to unbuffered HBr accumulation.
Br₂ / FeBr₃ / DCM20 °CDibrominated mix<40%Lewis acid is too harsh for highly activated phenols; causes over-bromination.
NBS / DMF50 °C3-Bromo isomer80-85%Slower reaction. Requires heating, which increases the risk of C4/C6 bromination.

Troubleshooting & FAQs

Q: I am observing significant ester hydrolysis (formation of 3-bromo-2-hydroxy-5-methylbenzoic acid) during the reaction. How do I prevent this? A: This is caused by the generation of hydrobromic acid (HBr). Electrophilic aromatic substitution produces one equivalent of HBr for every equivalent of Br₂ consumed. In glacial acetic acid, unbuffered HBr catalyzes the cleavage of the methyl ester. Solution: Ensure you are using at least 1.2 equivalents of anhydrous sodium acetate (NaOAc). NaOAc acts as a mild, non-nucleophilic buffer, neutralizing HBr in situ to form NaBr and acetic acid, thereby protecting the ester linkage.

Q: My HPLC traces show a mixture of monobrominated and dibrominated products. How can I improve regioselectivity for the 3-bromo isomer? A: Over-bromination typically occurs due to localized excess of the electrophile or elevated temperatures. The phenol ring is highly activated; once the 3-position is brominated, the ring is slightly deactivated, but harsh conditions will force a second bromination at the sterically hindered C4 or C6 positions. Solution:

  • Strictly control your stoichiometry to exactly 1.05 equivalents of Br₂.

  • Ensure the Br₂ is diluted in AcOH and added dropwise to prevent localized concentration spikes.

  • Maintain the reaction strictly at or below 25 °C. Do not use Lewis acid catalysts (like FeBr₃ or AlCl₃), as they generate a bromonium ion that is far too aggressive for this substrate.

Q: Can I substitute N-Bromosuccinimide (NBS) for elemental bromine to make the reaction safer? A: While NBS in polar aprotic solvents (like DMF or Acetonitrile) is a milder alternative, it is not recommended for achieving quantitative yields with this specific substrate. NBS often requires elevated temperatures (50 °C+) or an acidic initiator to achieve practical reaction rates. Heating the reaction provides enough thermal energy to overcome the activation barriers for bromination at the less-favored C4/C6 positions, degrading your regioselectivity. The Br₂/AcOH/NaOAc method remains the industry standard for this scaffold[1].

Q: The reaction is sluggish, and starting material persists after 4 hours. What went wrong? A: This usually points to degraded reagents. Elemental bromine is highly volatile and can lose titer if the bottle has been opened repeatedly. Alternatively, your glacial acetic acid may have absorbed significant atmospheric moisture, which hydrates the electrophile and reduces its activity. Solution: Verify the concentration of your Br₂ stock and ensure your AcOH is strictly glacial (anhydrous).

References

  • Source: benchchem.

Sources

Removing benzyl chloride impurities from Methyl 2-(benzyloxy)-3-bromo-5-methylbenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical assistance for the common challenge of removing residual benzyl chloride from Methyl 2-(benzyloxy)-3-bromo-5-methylbenzoate. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical principles to empower you to solve this purification challenge effectively.

Frequently Asked Questions (FAQs)

Q1: Why is benzyl chloride present as an impurity in my product?

Benzyl chloride is typically an unreacted starting material from the synthesis of Methyl 2-(benzyloxy)-3-bromo-5-methylbenzoate. The synthesis often involves a Williamson ether synthesis, where the hydroxyl group of a precursor is reacted with benzyl chloride to form the benzyl ether. Using a slight excess of benzyl chloride is common to ensure the reaction goes to completion, leading to its presence in the crude product.[1]

Q2: What are the risks associated with residual benzyl chloride?

Benzyl chloride is a hazardous substance with significant safety and reactivity concerns:

  • Health Hazards : It is a potent lachrymator (tear-inducing agent), corrosive to the skin and eyes, and toxic if inhaled or swallowed.[2][3][4] The US EPA has classified it as a probable human carcinogen.[5]

  • Reactivity : It can react with subsequent reagents in your synthetic route, leading to unwanted side products. It is also known to hydrolyze in the presence of water to form benzyl alcohol and HCl, which can interfere with moisture-sensitive reactions.[2][6]

Q3: How can I detect and quantify the benzyl chloride impurity?

¹H NMR spectroscopy is a highly effective method. The benzylic protons (-CH₂Cl) of benzyl chloride appear as a sharp singlet at approximately 4.56 ppm in CDCl₃.[7] This is distinct from the benzylic protons of the desired product's benzyloxy group (-OCH₂Ph), which typically appear further downfield (around 5.1-5.5 ppm).[8] By integrating these two peaks, you can determine the molar ratio of impurity to product. Gas Chromatography-Mass Spectrometry (GC-MS) is also an excellent tool for detecting and quantifying this volatile impurity.

Q4: What is an acceptable residual level for benzyl chloride?

The acceptable level is highly dependent on the final application. For early-stage research, less than 1% might be acceptable. However, for compounds intended for biological screening or as precursors for active pharmaceutical ingredients (APIs), the level should be as low as reasonably practicable, often below 0.1% or even at non-detectable levels by ¹H NMR.

Purification Strategy Decision Workflow

Choosing the right purification method depends on the physical state of your product and the concentration of the benzyl chloride impurity. The following decision tree can guide your choice.

Purification_Workflow start Crude Product (Methyl 2-(benzyloxy)-3-bromo-5-methylbenzoate + Benzyl Chloride) is_solid Is the product a solid or an oil at RT? start->is_solid recrystallization Primary Method: Recrystallization is_solid->recrystallization Solid is_high_bp Is the product stable at high temperature/vacuum? is_solid->is_high_bp Oil chromatography_solid Secondary Method: Column Chromatography recrystallization->chromatography_solid If purity is still insufficient distillation For High Impurity Levels (>5%): Vacuum Distillation is_high_bp->distillation Yes chromatography_oil For Low Impurity Levels (<5%): Column Chromatography is_high_bp->chromatography_oil No / Unsure

Caption: Decision workflow for selecting a purification method.

Physical Properties Comparison

Understanding the differences in physical properties between your product and the impurity is key to effective separation.

PropertyBenzyl ChlorideMethyl 2-(benzyloxy)-3-bromo-5-methylbenzoateRationale for Separation
Molecular Weight 126.58 g/mol [9]~351.2 g/mol (Calculated)Significant difference aids in separation by distillation and chromatography.
Boiling Point 179 °C (at 1 atm)[10][11]Significantly higher (estimated >300 °C)The large difference allows for separation by vacuum distillation.
Physical State at RT Colorless liquidLikely a solid or high-boiling oil[12]If the product is a solid, recrystallization is the preferred method.
Polarity Moderately polarMore polar than benzyl chlorideThis polarity difference is the basis for separation by column chromatography.

Troubleshooting and In-Depth Purification Protocols

Method 1: Recrystallization (For Solid Products)

Scientific Principle : This technique exploits the differences in solubility between the desired compound and the impurity in a given solvent at different temperatures.[13][14] An ideal solvent will dissolve the product well at high temperatures but poorly at low temperatures, while the impurity (benzyl chloride) remains in the cold solvent.[15]

Step-by-Step Protocol :

  • Solvent Screening : Test solvents like ethanol, isopropanol, or ethyl acetate/hexane mixtures. The goal is to find a solvent system where your product is sparingly soluble at room temperature but fully soluble upon heating.

  • Dissolution : Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to just dissolve the solid completely.

  • Cooling : Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[14]

  • Crystallization : Once at room temperature, you may place the flask in an ice bath to maximize crystal formation.

  • Isolation : Collect the purified crystals by vacuum filtration.

  • Washing : Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor containing the dissolved benzyl chloride.[15]

  • Drying : Dry the crystals under vacuum to remove all traces of solvent.

Troubleshooting :

  • Problem : The product "oils out" instead of crystallizing.

    • Cause & Solution : The boiling point of the solvent may be higher than the melting point of your product, or cooling is too rapid. Re-heat the solution to re-dissolve the oil and add a small amount of a co-solvent in which the product is less soluble. Allow it to cool more slowly.

  • Problem : Purity is not sufficient after one recrystallization.

    • Cause & Solution : Some impurity may have been trapped in the crystal lattice. A second recrystallization is necessary.

Method 2: Flash Column Chromatography

Scientific Principle : This method separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and their solubility in a mobile phase (the eluent).[16][17] Benzyl chloride, being less polar than the larger ester product, will travel through the column more quickly.[18]

Step-by-Step Protocol :

  • TLC Analysis : Determine an appropriate solvent system using Thin-Layer Chromatography (TLC). A good system (e.g., hexane/ethyl acetate) will show good separation between the product spot and the benzyl chloride spot, with the product having a lower Rf value.

  • Column Packing : Pack a glass column with silica gel as a slurry in the initial, least polar eluent.

  • Sample Loading : Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent to create a dry powder. Carefully add this powder to the top of the packed column. This "dry loading" technique often results in better separation.[17]

  • Elution : Begin eluting with the non-polar solvent (e.g., 100% hexane). Benzyl chloride should elute first. You can gradually increase the polarity of the eluent (e.g., to 5% ethyl acetate in hexane, then 10%) to elute your desired product.

  • Fraction Collection : Collect the eluent in a series of test tubes or flasks.

  • Analysis : Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Concentration : Combine the pure fractions and remove the solvent using a rotary evaporator.

Troubleshooting :

  • Problem : Poor separation between the product and impurity.

    • Cause & Solution : The eluent system is too polar. Reduce the percentage of the polar solvent (e.g., ethyl acetate) in your mobile phase to increase the retention time of both compounds and improve separation.

  • Problem : The product is streaking on the column.

    • Cause & Solution : The sample may be too concentrated or not fully soluble in the eluent. Load less material onto the column or use the dry loading method described above.

Method 3: Chemical Scavenging / Quenching (Advanced)

Scientific Principle : This method involves adding a reagent that selectively reacts with benzyl chloride to convert it into a compound that is much easier to remove, for instance, by converting it into a water-soluble salt.

Step-by-Step Protocol (using Triethylamine) :

  • Reaction : After the primary synthesis reaction is complete, cool the reaction mixture. Add triethylamine (Et₃N, ~1.5 equivalents relative to the excess benzyl chloride used) to the crude reaction mixture.

  • Quaternization : Stir the mixture at room temperature. The triethylamine will react with the electrophilic benzyl chloride to form benzyltriethylammonium chloride, a quaternary ammonium salt.[19]

  • Workup : Proceed with a standard aqueous workup. The ammonium salt is highly soluble in the aqueous phase and will be removed, while your desired organic product remains in the organic layer.

  • Extraction : Extract your product with a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Verification : Check the purity by ¹H NMR to confirm the absence of both benzyl chloride and the scavenger.

Troubleshooting :

  • Problem : The product is also reactive towards the scavenger.

    • Cause & Solution : This method is not suitable if your product has functional groups that can be alkylated by benzyl chloride under these conditions or react with the amine. In such cases, physical separation methods like chromatography or distillation are preferred.

Analytical Verification: Confirming Purity by ¹H NMR

After purification, it is essential to confirm the absence of benzyl chloride.

  • Benzyl Chloride Signal : Look for the characteristic singlet for the benzylic protons at ~4.56 ppm .[7]

  • Product Benzyloxy Signal : The benzylic protons of your product's ether linkage (-O-CH₂-Ar) will appear as a singlet further downfield, typically in the 5.1-5.5 ppm range.[8]

  • Aromatic Protons : The aromatic protons of benzyl chloride appear between 7.2-7.5 ppm.[7] These will likely overlap with the aromatic protons of your product, but the benzylic singlets are highly diagnostic.

A successful purification will show the complete disappearance of the signal at ~4.56 ppm in the ¹H NMR spectrum.

References

  • Recrystallization (chemistry) | Chemistry | Research Starters - EBSCO. (2024). Available at: [Link]

  • GOV.UK. (2016). Benzyl chloride - Incident management. Available at: [Link]

  • Wikipedia. (n.d.). Benzyl chloride. Available at: [Link]

  • PraxiLabs. (2022). Recrystallization Definition, Principle & Purpose. Available at: [Link]

  • Ataman Kimya. (n.d.). BENZYL CHLORIDE. Available at: [Link]

  • Taylor & Francis. (n.d.). Recrystallization – Knowledge and References. Available at: [Link]

  • Unknown. (2015). Recrystallization1. Available at: [Link]

  • Wikipedia. (n.d.). Recrystallization (chemistry). Available at: [Link]

  • College of Engineering Safety, University of Wisconsin-Madison. (n.d.). Standard operating procedure Flash column chromatography. Available at: [Link]

  • Phenomenex. (2025). Flash Chromatography: Principles & Applications. Available at: [Link]

  • KNAUER Santai SepaFlash. (2025). Flash Chromatography Explained. Available at: [Link]

  • LCGC International. (2020). Flash Chromatography. Available at: [Link]

  • Modus Technologies. (2023). A Speedy Solution for Separation & Purification - Flash Chromatography. Available at: [Link]

  • International Labour Organization. (n.d.). ICSC 0016 - BENZYL CHLORIDE. Available at: [Link]

  • Sciencemadness Wiki. (2021). Benzyl chloride. Available at: [Link]

  • U.S. Environmental Protection Agency. (n.d.). Benzyl chloride. Available at: [Link]

  • Sciencemadness. (2006). Removing excess Benzoyl Chloride. Available at: [Link]

  • Reddit. (2011). Benzyl Chloride removal? : r/chemistry. Available at: [Link]

  • ResearchGate. (2014). How does one separate Benzyl bromide from the reaction mixture?. Available at: [Link]

  • Reddit. (2023). Synthesis of benzyl chloride from benzyl alcohol with only 20% conc. hydrochloric acid? : r/chemistry. Available at: [Link]

  • Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Aerobic oxidation at benzylic positions catalyzed by a simple Pd(OAc)2/bis-triazole system. Available at: [Link]

  • gsrs. (n.d.). METHYL 2-(BENZYLOXY)-5-(2-BROMOACETYL)BENZOATE. Available at: [Link]

  • University of Pretoria. (2023). Migrating 1H NMR peaks in the benzylation of adenine reveal the disruptive Kornblum oxidation in DMSO. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). Understanding Methyl 3-Bromo-5-Methylbenzoate: Synthesis and Applications. Available at: [Link]

  • epgp.inflibnet.ac.in. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. Available at: [Link]

  • Minnesota State University Moorhead. (n.d.). Short Summary of 1H-NMR Interpretation. Available at: [Link]

  • Google Patents. (n.d.). CN117049963A - A kind of preparation method of 5-bromo-3-fluoro-2-methylbenzoic acid methyl ester.
  • KGROUP. (2006). Quenching Reactive Substances. Available at: [Link]

Sources

Troubleshooting Suzuki coupling failure with sterically hindered 3-bromo benzoates

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Suzuki Coupling Failure with Sterically Hindered 3-Bromo Benzoates

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with Suzuki-Miyaura cross-coupling reactions, specifically with sterically hindered substrates such as 3-bromo benzoates. As a Senior Application Scientist, this guide synthesizes technical expertise with practical, field-proven insights to help you navigate and resolve common experimental failures.

Troubleshooting Guide

The immediate sign of a failed or underperforming Suzuki coupling is typically low to no yield of the desired product, or the formation of multiple, unidentifiable products. This guide provides a systematic approach to diagnosing and resolving these issues.

Visual Troubleshooting Workflow

The following flowchart outlines a logical progression for troubleshooting common issues in Suzuki coupling reactions with sterically hindered 3-bromo benzoates.

Suzuki_Troubleshooting Start Problem: Low to No Product Formation Check_Catalyst 1. Catalyst System Integrity Start->Check_Catalyst Check_Conditions 2. Reaction Conditions Check_Catalyst->Check_Conditions no Catalyst_Inactive Inactive/Poisoned Catalyst Check_Catalyst->Catalyst_Inactive yes Ligand_Suboptimal Suboptimal Ligand Check_Catalyst->Ligand_Suboptimal yes Check_Reagents 3. Reagent Quality & Stoichiometry Check_Conditions->Check_Reagents no Base_Issue Incorrect Base Check_Conditions->Base_Issue yes Solvent_Issue Inappropriate Solvent Check_Conditions->Solvent_Issue yes Temp_Issue Suboptimal Temperature Check_Conditions->Temp_Issue yes Side_Reactions 4. Identify Side Products Check_Reagents->Side_Reactions no Boronic_Acid_Degradation Boronic Acid Degradation Check_Reagents->Boronic_Acid_Degradation yes Stoichiometry_Issue Incorrect Stoichiometry Check_Reagents->Stoichiometry_Issue yes Success Successful Coupling Side_Reactions->Success no Homocoupling Homocoupling of Boronic Acid Side_Reactions->Homocoupling yes Dehalogenation Dehalogenation of Aryl Halide Side_Reactions->Dehalogenation yes Solution_Catalyst Action: - Use fresh, high-purity catalyst. - Consider air-stable pre-catalysts. - Screen bulky, electron-rich ligands (e.g., Buchwald or NHC ligands). Catalyst_Inactive->Solution_Catalyst Ligand_Suboptimal->Solution_Catalyst Solution_Catalyst->Success Solution_Conditions Action: - Screen stronger bases (K₃PO₄, Cs₂CO₃). - Use anhydrous, degassed solvents (e.g., Toluene, Dioxane). - Optimize temperature incrementally. Base_Issue->Solution_Conditions Solvent_Issue->Solution_Conditions Temp_Issue->Solution_Conditions Solution_Conditions->Success Solution_Reagents Action: - Use fresh boronic acid or more stable boronate esters. - Use a slight excess of boronic acid (1.1-1.5 equiv.). - Ensure all reagents are pure and dry. Boronic_Acid_Degradation->Solution_Reagents Stoichiometry_Issue->Solution_Reagents Solution_Reagents->Success Solution_Side_Reactions Action: - Thoroughly degas reaction mixture. - Use bulky ligands to favor reductive elimination. - Consider milder bases or lower temperatures. Homocoupling->Solution_Side_Reactions Dehalogenation->Solution_Side_Reactions Solution_Side_Reactions->Success

Caption: A decision workflow for troubleshooting Suzuki coupling reactions.[1]

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling with a sterically hindered 3-bromo benzoate is failing completely (no product formation). What is the most likely cause?

A1: Complete reaction failure with sterically hindered substrates often points to a problem with the initial, rate-limiting step of the catalytic cycle: oxidative addition .[2][3] The steric bulk around the carbon-bromine bond can significantly hinder the palladium catalyst's ability to insert itself.

  • Catalyst Inactivity: The Pd(0) active species can be sensitive to air and moisture, leading to deactivation.[1][4] Ensure your palladium source is fresh and handled under an inert atmosphere.[5] Using air-stable palladium pre-catalysts can also mitigate this issue.

  • Suboptimal Ligand Choice: Standard ligands like triphenylphosphine (PPh₃) are often insufficient for challenging substrates. Sterically demanding and electron-rich ligands are required to promote oxidative addition.[6] Consider using Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands, which are known to be effective for sterically hindered substrates.[6][7][8]

Q2: I'm observing a low yield of my desired product along with significant starting material recovery. What should I optimize?

A2: Low conversion suggests that while the catalytic cycle is operational, it is inefficient. Several factors could be at play:

  • Improper Base Selection: The base plays a crucial role in the transmetalation step.[7][9] For sterically hindered substrates, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like sodium carbonate (Na₂CO₃).[4][10]

  • Suboptimal Solvent System: The solvent must be appropriate for all reaction components. Common choices include toluene, dioxane, and THF.[10] Aprotic polar solvents can sometimes influence reaction selectivity and rate.[11][12] Ensure the solvent is anhydrous and properly degassed.

  • Insufficient Thermal Energy: Sterically hindered couplings often require higher temperatures to overcome the activation energy barrier. If the reaction is sluggish at a lower temperature (e.g., 80 °C), cautiously increasing it to 100-110 °C may improve the yield. However, be aware that excessively high temperatures can lead to catalyst decomposition.[5]

Q3: My reaction is producing a significant amount of biaryl homocoupling product from my boronic acid. How can I minimize this?

A3: Homocoupling of the boronic acid is a common side reaction, often driven by the presence of oxygen.[5]

  • Thorough Degassing: Ensure the reaction mixture is rigorously degassed before adding the catalyst. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent or by using several freeze-pump-thaw cycles.[4][5]

  • Stoichiometry Control: While a slight excess of the boronic acid (e.g., 1.1-1.5 equivalents) is often beneficial, a large excess can promote homocoupling.[4]

  • Catalyst and Ligand Choice: Some palladium-ligand combinations are more prone to promoting homocoupling. Screening different systems may be necessary if the problem persists.[5]

Q4: I'm observing dehalogenation of my 3-bromo benzoate starting material. What causes this and how can I prevent it?

A4: Dehalogenation is a side reaction where the bromine atom is replaced by a hydrogen atom. This can be promoted by β-hydride elimination from certain organopalladium intermediates.

  • Use of Bulky Ligands: Bulky ligands, such as those mentioned for improving oxidative addition, also tend to promote the desired reductive elimination step over side reactions like β-hydride elimination.[2][13]

  • Milder Reaction Conditions: In some cases, using a milder base or a lower reaction temperature can help to suppress dehalogenation.[4]

Q5: Can the ester group on my 3-bromo benzoate be problematic?

A5: Yes, under strongly basic conditions, especially in the presence of water, the ester group can be hydrolyzed. If ester hydrolysis is a concern, consider using milder bases like potassium fluoride (KF) or running the reaction under strictly anhydrous conditions.[7][14]

Data Summary: Ligand and Base Effects on Sterically Hindered Couplings

The following table summarizes the impact of different ligands and bases on the yield of Suzuki couplings with sterically hindered aryl halides, based on literature examples.

Aryl HalideBoronic AcidLigandBaseSolventTemp (°C)Yield (%)
2-Bromomesitylene(E)-β-styrylboronic acidBuchwald-typeK₃PO₄Toluene4099
2-Chloroanisolen-Butylboronic acidFerrocenyl dialkylphosphineK₃PO₄Toluene100High
Di-ortho-substituted Aryl BromideCyclohexylboronic acidAntPhosK₃PO₄Toluene110High

Data compiled from literature sources for illustrative purposes.[13][15][16]

Experimental Protocol: General Procedure for Suzuki Coupling of a Sterically Hindered 3-Bromo Benzoate

This protocol provides a starting point for optimization.

Materials:

  • Sterically hindered 3-bromo benzoate (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium pre-catalyst (e.g., Pd(OAc)₂, 1-3 mol%)

  • Bulky phosphine ligand (e.g., SPhos, 2-6 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the 3-bromo benzoate, arylboronic acid, and base.

  • Evacuate and backfill the flask with the inert gas (repeat 3 times).[4]

  • Add the degassed solvent via cannula.

  • In a separate vial, dissolve the palladium pre-catalyst and ligand in a small amount of the degassed solvent.

  • Add the catalyst solution to the reaction flask under a positive flow of inert gas.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS, or GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[4]

Catalytic Cycle of the Suzuki-Miyaura Coupling

Understanding the mechanism is key to effective troubleshooting.

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition (Rate-Limiting for Hindered Substrates) Pd0->OxAdd + Ar-X PdII_Aryl Ar-Pd(II)-X(L₂) OxAdd->PdII_Aryl Transmetalation Transmetalation (Base Mediated) PdII_Aryl->Transmetalation + Ar'-B(OR)₂ + Base PdII_Diaryl Ar-Pd(II)-Ar'(L₂) Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' (Desired Product) RedElim->Product Aryl_Halide Ar-X Boronic_Acid Ar'-B(OR)₂ Base Base

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[1][3]

References

  • Pitteloud, J.-P., et al. (2021). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Helvetica Chimica Acta. Retrieved from [Link]

  • Nambo, M., et al. (2019). Organocopper cross-coupling reaction for C–C bond formation on highly sterically hindered structures. Chemical Science. Retrieved from [Link]

  • ResearchGate. (n.d.). Table 2: The effect of various bases on the Suzuki coupling reaction. Retrieved from [Link]

  • Smalley, A. P., et al. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. The Journal of Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Why does palladium catalyst deactivate during Suzuki coupling in small-scale undergraduate labs?. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. Retrieved from [Link]

  • Shao, L., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Chemical Communications. Retrieved from [Link]

  • ResearchGate. (2014). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. Retrieved from [Link]

  • Sommer, H. E., & Weix, D. J. (2015). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Journal of Synthetic Chemistry. (2024). PdCl2(PPh3)2 Catalyst for Suzuki–Miyaura Reaction. Retrieved from [Link]

  • IntechOpen. (2025). Metal-Free Cross-Coupling Reactions: Green Pathways for C–C Bond Formation. Retrieved from [Link]

  • Meng, G., et al. (2019). Palladium-catalyzed decarbonylative Suzuki–Miyaura cross-coupling of amides by carbon–nitrogen bond activation. Chemical Science. Retrieved from [Link]

  • Shizu, K., et al. (2025). Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. Organic Letters. Retrieved from [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. Retrieved from [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. Retrieved from [Link]

  • Ramgren, S. D., & Miller, S. J. (2014). Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides. Journal of the American Chemical Society. Retrieved from [Link]

  • Hatakeyama, T., & Nakamura, M. (2011). Advances in Transition Metal (Pd,Ni,Fe)-Catalyzed Cross-Coupling Reactions Using Alkyl-organometallics as Reaction Partners. Chemical Reviews. Retrieved from [Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. Retrieved from [Link]

Sources

Technical Support Center: Minimizing Methyl Ester Hydrolysis During Benzylation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. As researchers and drug development professionals, you frequently encounter orthogonal protecting group incompatibilities. One of the most notorious is the attempt to benzyl-protect an alcohol or phenol in the presence of a base-labile methyl ester.

As a Senior Application Scientist, I have structured this guide to move beyond generic procedures. Here, we will dissect the mechanistic root cause of ester hydrolysis, provide a troubleshooting matrix, and detail self-validating experimental protocols designed to keep your esters intact.

The Mechanistic Root Cause: Why Do Methyl Esters Hydrolyze?

Methyl esters are highly susceptible to nucleophilic acyl substitution. In a classical Williamson ether synthesis, a base (e.g.,


, 

) is used to deprotonate the alcohol. However, alkali carbonates are highly hygroscopic. If even trace amounts of water are present in the solvent or the base lattice, the carbonate reacts to form bicarbonate and hydroxide (

).

The generated hydroxide ion is a small, unhindered, and aggressive nucleophile. It rapidly attacks the methyl ester carbonyl, leading to irreversible saponification. To prevent this, you must completely eliminate the hydroxide pathway by utilizing neutral pre-activated reagents, acid-catalyzed imidates, or strictly anhydrous mild halide scavengers1[1].

G Substrate Substrate (Alcohol + Methyl Ester) BasicCond Standard Basic Conditions (e.g., K2CO3, NaH + trace H2O) Substrate->BasicCond NeutralCond Acidic/Neutral Conditions (e.g., Dudley Reagent, Imidate) Substrate->NeutralCond OH_form Hydroxide Formation (OH⁻ generation) BasicCond->OH_form Trace H2O present Alkoxide Alkoxide Formation (RO⁻ generation) BasicCond->Alkoxide Base deprotonates OH Benzylation Desired Benzylation (Benzyl Ether + Intact Ester) NeutralCond->Benzylation Direct O-alkylation (No OH⁻ generated) Hydrolysis Ester Hydrolysis (Saponification Byproduct) OH_form->Hydrolysis Nucleophilic attack on carbonyl Alkoxide->Benzylation SN2 on Bn-X

Mechanistic divergence during benzylation: Base-catalyzed ester hydrolysis vs. neutral protection.

Troubleshooting FAQs & Strategy Selection

Q1: I rigorously dried my


 and DMF, but I still see 10-15% ester hydrolysis. Why? 
A: 

is notoriously difficult to dry completely, often retaining strongly bound water even after prolonged oven-drying under vacuum. Furthermore, generating an alkoxide in close spatial proximity to a methyl ester can trigger intramolecular transesterification or degradation. You must switch to a non-nucleophilic, non-aqueous system.

Q2: My substrate has an acid-labile Boc group AND a base-labile methyl ester. What reagent can I use? A: The optimal solution is the Dudley Reagent (2-Benzyloxy-1-methylpyridinium triflate). It operates under strictly neutral conditions. It acts as a pre-activated benzyl cation equivalent, transferring the benzyl group upon mild heating without generating hydroxide or requiring strong Brønsted acids 2[2].

Q3: I need to scale up a reaction, and Dudley's reagent is too expensive. What is a scalable, base-free alternative? A: Benzyl trichloroacetimidate (BTCA) is highly scalable and cost-effective. It requires only catalytic amounts of an acid (e.g., TfOH). Because the reaction is run under acidic conditions in anhydrous solvents, base-catalyzed saponification is completely eliminated3[3].

Validated Experimental Protocols

The following protocols are designed as self-validating systems. Causality is built into every step to ensure you understand why the chemistry works, allowing you to troubleshoot in real-time.

Protocol A: Acid-Catalyzed Benzylation via Benzyl Trichloroacetimidate (BTCA)

Best for: Scalable synthesis where the substrate lacks acid-sensitive groups (e.g., Boc, THP).

  • Preparation: Dissolve the alcohol (1.0 eq) and Benzyl trichloroacetimidate (1.2 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Activation: Cool the mixture to 0 °C. Dropwise, add Trifluoromethanesulfonic acid (TfOH, 0.05 eq).

    • Causality: The acid protonates the imidate nitrogen, turning the benzylic carbon into a highly potent electrophile. The alcohol attacks, releasing trichloroacetamide.

  • Reaction: Stir for 2-4 hours, allowing the flask to warm to room temperature.

  • Self-Validation Checkpoint: Trichloroacetamide is poorly soluble in DCM and will often precipitate as a white solid during the reaction. The appearance of this precipitate is a visual confirmation that imidate activation and benzyl transfer have occurred.

  • Workup: Quench with saturated aqueous

    
    , extract with DCM, and purify via silica gel chromatography.
    
Protocol B: Neutral Benzylation via In Situ Dudley Reagent

Best for: Complex substrates containing both acid-labile and base-labile functional groups.

  • Preparation: Combine the alcohol (1.0 eq), 2-benzyloxypyridine (2.0 eq), and Magnesium Oxide (MgO, 2.0 eq) in anhydrous toluene at 0 °C.

    • Causality: MgO acts as a mild, heterogeneous acid scavenger to neutralize trace triflic acid generated in the next step, without acting as a nucleophile that could hydrolyze the ester 4[4].

  • Activation: Add methyl triflate (MeOTf, 2.0 eq) dropwise.

    • Causality: N-methylation of the pyridine ring is kinetically faster than methylation of the neutral alcohol, generating the active benzyl transfer reagent (2-benzyloxy-1-methylpyridinium triflate) in situ[2].

  • Reaction: Warm to room temperature, then heat to 85–90 °C for 24 hours.

  • Self-Validation Checkpoint: During aqueous workup, the byproduct 1-methyl-2-pyridone will partition into the aqueous layer due to its high polarity. TLC validation of the organic layer should confirm the complete absence of baseline ester-hydrolysis products.

Protocol C: Mild Williamson Synthesis using Silver(I) Oxide

Best for: Simple substrates where specialty reagents are unavailable, but standard bases cause hydrolysis.

  • Preparation: Suspend

    
     (1.5 eq) in anhydrous DMF. Add the alcohol (1.0 eq).
    
  • Alkylation: Add benzyl bromide (1.5 eq) dropwise.

    • Causality:

      
       has a high affinity for halogens. It coordinates with the bromide, massively enhancing the electrophilicity of BnBr. This allows the benzylation to proceed via a mild push-pull mechanism without requiring a strong, ester-cleaving base.
      
  • Reaction: Stir vigorously in the dark (to prevent photochemical degradation of silver salts) at room temperature for 24–48 hours.

  • Self-Validation Checkpoint: The formation of a dense, yellowish-grey precipitate (

    
    ) serves as an internal visual indicator that halide abstraction and benzylation are proceeding successfully.
    

Quantitative Method Comparison

Use the following data matrix to select the appropriate benzylation strategy for your specific molecular architecture.

MethodReagentsOperating ConditionsEster Hydrolysis RiskAcid-Sensitive Group CompatibilityTypical Yields
Acid-Catalyzed BTCA, TfOHAnhydrous DCM, 0 °C to RTNone (0%)Poor (Boc, THP, Trt may cleave)75–95%
Neutral Transfer 2-Benzyloxypyridine, MeOTf, MgOToluene, 85–90 °CNone (0%)Excellent70–90%
Mild Williamson BnBr,

Anhydrous DMF, RT, DarkLow (<5%)Excellent60–85%

References

  • Source: National Institutes of Health (NIH)
  • Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine Source: Beilstein Journal of Organic Chemistry URL
  • Source: Organic Syntheses (orgsyn.org)
  • Benzyl Ethers - Protecting Groups Source: Organic Chemistry Portal URL

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Technical Support Center: Overcoming Steric Hindrance at the 3-Position in Benzoate Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced organic synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with steric hindrance at the 3-position of benzoate derivatives. Here, we provide in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you navigate these synthetic hurdles.

Introduction: The Challenge of the 3-Position

Steric hindrance at the 3-position (or ortho- to the carboxylate group) in benzoate derivatives presents a significant challenge in ester synthesis. The bulky substituent adjacent to the reactive carboxyl group can impede the approach of the alcohol nucleophile, slowing down or even preventing the desired reaction. This guide will explore various strategies and named reactions specifically developed to overcome this common synthetic problem.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My standard Fischer esterification of a 3-substituted benzoic acid is giving very low yields. What's going wrong and what are my immediate options?

A1: The Problem with Fischer Esterification

The Fischer-Speier esterification, which relies on acid catalysis and typically requires heating, is often inefficient for sterically hindered substrates.[1][2] The bulky 3-substituent physically blocks the incoming alcohol from attacking the protonated carbonyl carbon. Furthermore, the required harsh acidic conditions can be incompatible with sensitive functional groups on your molecule.[2][3]

Troubleshooting Flowchart:

fischer_troubleshooting start Low Yield with Fischer Esterification q1 Are there acid-sensitive groups on my substrate? start->q1 yes Yes q1->yes Yes no No q1->no No mild_conditions Switch to Milder, Activating Conditions: - Steglich Esterification - Yamaguchi Esterification yes->mild_conditions harsher_conditions Consider More Forcing Conditions (with caution): - Microwave-assisted esterification - Use of a solid acid catalyst no->harsher_conditions harsher_conditions->mild_conditions If still low yield

Caption: Decision-making process for troubleshooting low yields in Fischer esterification.

Immediate Recommendations:

  • Switch to an Activating Agent: Instead of relying on protonation, use a coupling reagent to activate the carboxylic acid. This creates a more reactive intermediate that is more susceptible to nucleophilic attack, even by a hindered alcohol. The Steglich and Yamaguchi esterifications are excellent starting points.

  • Increase Reactant Concentration (with caution): While Le Chatelier's principle suggests using an excess of the alcohol, this may not be sufficient to overcome significant steric barriers and can complicate purification.

  • Microwave Irradiation: For substrates that can withstand higher temperatures, microwave-assisted synthesis can sometimes drive the reaction to completion by providing localized, efficient heating.[4][5]

Q2: I've heard about Steglich and Yamaguchi esterifications. How do I choose between them for my 3-substituted benzoate?

A2: A Comparative Overview

Both the Steglich and Yamaguchi esterifications are powerful methods for coupling sterically hindered carboxylic acids and alcohols under mild conditions.[3][6][7][8] The choice often depends on the specific nature of your substrates and the scale of your reaction.

FeatureSteglich EsterificationYamaguchi Esterification
Coupling Agent Carbodiimides (DCC, EDC, DIC)[3]2,4,6-Trichlorobenzoyl chloride (Yamaguchi Reagent)[7][8]
Catalyst 4-Dimethylaminopyridine (DMAP)[3]4-Dimethylaminopyridine (DMAP)[7][8]
Key Intermediate O-acylisourea, which is then attacked by DMAP to form a highly reactive N-acylpyridinium intermediate.[1][3]A mixed anhydride is formed first, which is then attacked by DMAP.[7][8]
Byproducts Dicyclohexylurea (DCU) or other ureas. DCU is a precipitate that can be filtered off, but can sometimes complicate purification.[3]2,4,6-Trichlorobenzoic acid, which is typically removed during aqueous workup.
Best For A wide range of sterically hindered acids and alcohols.[3][6] It is particularly useful when trying to form esters of tertiary alcohols.[1]Especially effective for macrolactonization (intramolecular esterification) and highly functionalized, complex molecules.[7][9]

Recommendation:

  • For general-purpose esterification of a hindered 3-substituted benzoic acid with a primary or secondary alcohol, the Steglich esterification is often a robust and reliable first choice.

  • If you are working with a particularly precious or complex alcohol, or if you are performing a macrolactonization, the Yamaguchi esterification may offer higher yields and selectivity.[9]

Q3: My alcohol is also sterically hindered (secondary or tertiary). What is the best approach in this case?

A3: The Mitsunobu Reaction for Doubly Hindered Substrates

When both the carboxylic acid and the alcohol are sterically encumbered, the Mitsunobu reaction is often the most effective solution.[10][11][12] This reaction proceeds with inversion of stereochemistry at the alcohol's chiral center, a key feature to consider in stereoselective synthesis.[13]

Reaction Mechanism Overview:

mitsunobu_mechanism cluster_activation Activation Phase cluster_reaction Reaction Phase PPh3 PPh₃ Betaine Betaine Intermediate PPh3->Betaine DEAD DEAD DEAD->Betaine Alkoxyphosphonium Alkoxyphosphonium Salt Betaine->Alkoxyphosphonium RCOOH 3-Substituted Benzoic Acid RCOOH->Alkoxyphosphonium ROH Hindered Alcohol ROH->Alkoxyphosphonium Ester Inverted Ester Alkoxyphosphonium->Ester TPPO Triphenylphosphine oxide Alkoxyphosphonium->TPPO

Caption: Simplified workflow of the Mitsunobu reaction.

Key Considerations for Mitsunobu Reactions:

  • pKa of the Carboxylic Acid: The reaction works best with acidic nucleophiles (pKa < 13).[11] Most benzoic acids meet this criterion.

  • Byproduct Removal: A significant challenge in Mitsunobu reactions is the removal of triphenylphosphine oxide (TPPO) and the reduced azodicarboxylate byproduct.[10] Careful chromatography or crystallization is often required.

  • Potential for Side Reactions: With very hindered alcohols, side reactions such as the formation of anhydrides can occur.[14]

Q4: Are there any other specialized methods for extremely challenging cases?

A4: Advanced Strategies for Overcoming Severe Steric Hindrance

For particularly recalcitrant substrates, several other powerful methods can be employed:

  • Keck Macrolactonization: While primarily used for forming large rings, the principles of the Keck macrolactonization can be adapted for intermolecular esterifications.[15][16] It often employs a combination of DCC, DMAP, and an acid catalyst like pyridinium p-toluenesulfonate (PPTS).[15]

  • Acyl Fluoride Intermediates: Converting the carboxylic acid to an acyl fluoride can create a highly reactive species capable of overcoming significant steric barriers.[17]

  • Use of Stronger Coupling Reagents: In some cases, moving beyond standard carbodiimides to more potent uronium or phosphonium salt coupling reagents like HATU, HBTU, or PyBOP can be effective.[18][19] These are commonly used in peptide synthesis for coupling hindered amino acids but can be applied to other challenging esterifications.[17][18][19]

Detailed Experimental Protocols

Protocol 1: Steglich Esterification of 3-Bromobenzoic Acid with Isopropanol

This protocol describes a general procedure for the esterification of a sterically hindered benzoic acid with a secondary alcohol.

Materials:

  • 3-Bromobenzoic acid

  • Isopropanol

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-bromobenzoic acid (1.0 eq) and isopropanol (1.2 eq) in anhydrous DCM.

  • Add DMAP (0.1 eq) to the solution and stir for 5 minutes at room temperature.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • In a separate flask, dissolve DCC (1.1 eq) in a minimal amount of anhydrous DCM.

  • Add the DCC solution dropwise to the reaction mixture over 15 minutes, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed. Filter the reaction mixture through a pad of Celite to remove the DCU.

  • Wash the filtrate sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired isopropyl 3-bromobenzoate.

Protocol 2: Yamaguchi Esterification of 2,4,6-Trimethylbenzoic Acid with Benzyl Alcohol

This protocol is suitable for highly hindered benzoic acids.

Materials:

  • 2,4,6-Trimethylbenzoic acid

  • Benzyl alcohol

  • 2,4,6-Trichlorobenzoyl chloride (Yamaguchi reagent)

  • Triethylamine (TEA)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Toluene, anhydrous

Procedure:

  • To a flame-dried flask under an inert atmosphere, add 2,4,6-trimethylbenzoic acid (1.0 eq) and anhydrous toluene.

  • Add triethylamine (1.1 eq) and stir for 10 minutes at room temperature.

  • Add 2,4,6-trichlorobenzoyl chloride (1.1 eq) and stir the mixture at room temperature for 2 hours to form the mixed anhydride.

  • In a separate flask, dissolve benzyl alcohol (1.5 eq) and DMAP (2.0 eq) in anhydrous toluene.

  • Slowly add the mixed anhydride solution to the alcohol/DMAP solution via a syringe pump over 1 hour at room temperature.

  • Stir the reaction mixture for an additional 4-6 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction with ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash chromatography to yield benzyl 2,4,6-trimethylbenzoate.

References

  • Fiveable. (2025, August 15). Steglich Esterification Definition - Organic Chemistry Key...
  • Grokipedia.
  • Wikipedia.
  • Organic Chemistry Portal.
  • Organic Syntheses. A general procedure for mitsunobu inversion of sterically hindered alcohols.
  • J&K Scientific LLC. (2025, March 1).
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  • Application of Green Catalysts for the Esterification of Benzoic Acid with Different Alcohols.
  • Taylor & Francis. (2015, January 8).
  • Organic Chemistry Portal.
  • NPTEL Archive. 5.2.2 Synthesis of Esters.
  • Name-Reaction.com.
  • Green Chemistry (RSC Publishing). (2021, July 29).
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  • Atlanchim Pharma. Recent Advances in the Mitsunobu Reaction.
  • PMC. (2012, August 21). A macrolactonization approach to the total synthesis of the antimicrobial cyclic depsipeptide LI-F04a and diastereoisomeric analogues.
  • PMC. Mechanism of the Mitsunobu Reaction: An Ongoing Mystery.
  • PMC.
  • Recent developments in methods for the esterification and protection of the carboxyl group.
  • Wikipedia. Mitsunobu reaction.
  • Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.
  • Google Patents. US6235924B1 - Continuous process for preparing benzoic acid esters.
  • International Journal of Scientific & Technology Research. (2020, February 15). Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid.
  • Journal of Physical Science. Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition.
  • Benchchem.
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  • MDPI. (2024, February 8).
  • YouTube. (2023, December 23).
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  • Benchchem. Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids.
  • Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • AAPPTEC - Peptides. Coupling Reagents.
  • CHIMIA. The Synthesis of Sterically Hindered Amides.
  • MDPI. (2023, May 22).
  • ElectronicsAndBooks. A New Method for the Esterification of Certain Sterically Hindered Acids.
  • Google Patents.
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  • ResearchGate. (2026, February 9).
  • Organic Chemistry Portal. Ortho ester synthesis.
  • ACS Publications. Directed Ortho Metalation of Neopentyl Benzoates with LDA: Preparation of Arylboronic Acids | The Journal of Organic Chemistry.
  • PMC. Enantiospecific Synthesis of ortho-Substituted Benzylic Boronic Esters by a 1,2-Metalate Rearrangement/1,3-Borotropic Shift Sequence.
  • American Academic Publisher. (2023, April 8).
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  • Google Patents. WO2019059801A1 - Method for preparing benzoic acid esters.
  • ResearchGate. (2025, August 5).

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Stability of Methyl 2-(benzyloxy)-3-bromo-5-methylbenzoate under basic conditions

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Stability and Troubleshooting in Basic Conditions

Welcome to the Technical Support Center for Methyl 2-(benzyloxy)-3-bromo-5-methylbenzoate. This guide is designed for researchers, synthetic chemists, and drug development professionals who utilize this multifunctional compound in their experimental workflows. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to help you anticipate challenges, troubleshoot effectively, and ensure the integrity of your synthetic strategy.

This molecule contains two key functional groups that serve as protecting groups: a methyl ester and a benzyl ether. Their differential stability is central to its use in multi-step synthesis. This guide focuses on the compound's behavior under basic conditions, a common source of unexpected experimental outcomes.

Core Issue Analysis: Understanding the Point of Failure

Question: I'm performing a reaction on a different part of my molecule using a common base (e.g., NaOH, KOH, LiOH), and my starting material, Methyl 2-(benzyloxy)-3-bromo-5-methylbenzoate, is being consumed, but I cannot isolate the expected product. What is the most likely side reaction?

Answer: The most probable cause is the hydrolysis of the methyl ester functional group. This reaction, known as saponification , is a rapid and often irreversible base-catalyzed process that converts the methyl ester into a sodium or potassium carboxylate salt.[1][2][3] This salt is typically water-soluble and will be lost during a standard organic-aqueous workup, leading to poor recovery or complete loss of your compound into the aqueous phase.

The benzyl ether group, by contrast, is generally stable under basic conditions.[4] This differential reactivity is a classic example of an orthogonal protecting group strategy , where one group (the benzyl ether) remains intact while another (the methyl ester) can be selectively cleaved under a specific set of conditions (in this case, basic hydrolysis).[5][6][7][8][9]

Mechanism of Saponification

The reaction proceeds via a nucleophilic acyl substitution mechanism. The hydroxide ion (⁻OH) from the base attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling a methoxide ion (⁻OCH₃) as a leaving group. In the final, very rapid step, the acidic carboxylic acid proton is abstracted by the basic methoxide or another hydroxide ion to form the highly stable carboxylate salt.[10]

Caption: Saponification of the methyl ester.

Troubleshooting Guide & FAQs

This section provides direct answers and protocols to address common issues encountered during experimentation.

Question: How can I confirm that my starting material has been saponified?

Answer: You can confirm saponification by intentionally isolating the carboxylic acid product. If your reaction mixture is basic, the product exists as a water-soluble carboxylate salt. By acidifying the aqueous layer of your workup, you can protonate the salt, causing the neutral (and likely less soluble) carboxylic acid to precipitate, which can then be collected and analyzed.

Protocol 1: Isolation and Confirmation of Saponification Product
  • Reaction Workup: After your reaction, separate the organic and aqueous layers. Retain the aqueous layer, as this is where your product resides.

  • Acidification: Cool the aqueous layer in an ice bath. Slowly add a strong acid (e.g., 1M HCl) dropwise while stirring.[11][12] Monitor the pH with litmus paper or a pH meter. Continue adding acid until the solution is acidic (pH < 4).

  • Precipitation & Isolation: A precipitate should form as the carboxylate is converted to the carboxylic acid. If no precipitate forms, it may be soluble in the aqueous media; attempt to extract it with an organic solvent like ethyl acetate.

  • Collection: Collect the solid product by vacuum filtration, washing with cold water to remove inorganic salts.[13]

  • Analysis: Dry the solid product and analyze it. Compare its analytical data to the starting material.

Data Presentation: Expected Analytical Changes
Analytical Technique Starting Material (Methyl Ester) Expected Product (Carboxylic Acid) Rationale for Change
¹H NMR Sharp singlet ~3.8-4.0 ppm (3H, -OCH₃)Disappearance of the methyl singlet.Loss of the methyl ester group.
Absence of a very broad proton signal.Appearance of a very broad singlet >10 ppm (1H, -COOH).Presence of the acidic carboxylic proton.
IR Spectroscopy C=O stretch ~1720-1730 cm⁻¹C=O stretch shifts to ~1680-1710 cm⁻¹Carbonyl stretching frequency is lower for carboxylic acids.
Absence of a broad O-H stretch.Appearance of a very broad O-H stretch from ~2500-3300 cm⁻¹.Characteristic O-H stretch of a hydrogen-bonded carboxylic acid.
TLC (Thin Layer Chromatography) Higher Rƒ value (less polar).Lower Rƒ value (more polar).Carboxylic acids are significantly more polar than their corresponding esters.

Question: Is the benzyl ether protecting group or the C-Br bond susceptible to cleavage under basic conditions?

Answer:

  • Benzyl Ether: The benzyl ether is exceptionally stable to a wide range of basic conditions.[4] Its cleavage typically requires catalytic hydrogenolysis (e.g., H₂, Pd/C), strong or Lewis acids, or specific oxidizing agents.[14][15] This stability makes it an excellent orthogonal protecting group for hydroxyls when ester manipulations are planned.

  • Aryl Bromide: The carbon-bromine bond on the aromatic ring is also robust and will not be cleaved by common bases like NaOH or K₂CO₃ at typical reaction temperatures. Cleavage would require much harsher conditions, such as those used in nucleophilic aromatic substitution, which are not standard for simple base-catalyzed reactions.

Data Presentation: Orthogonal Stability Overview
Functional Group Basic Conditions (e.g., NaOH, RT) Acidic Conditions (e.g., BCl₃) Reductive Conditions (H₂, Pd/C)
Methyl Ester Labile (Undergoes Saponification)Stable (Hydrolyzes under aqueous acid/heat)Stable
Benzyl Ether Stable Labile Labile
Aryl Bromide Stable Stable Potentially Labile

Question: How can I perform a base-mediated reaction on another part of my molecule without hydrolyzing the methyl ester?

Answer: This requires careful selection of reaction conditions to minimize saponification.

  • Use a Weaker, Non-Nucleophilic Base: If the reaction allows, switch from strong, nucleophilic bases like NaOH or KOH to weaker bases like potassium carbonate (K₂CO₃), sodium bicarbonate (NaHCO₃), or organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA). These are less likely to initiate nucleophilic attack on the ester carbonyl.

  • Control Temperature: Saponification rates are highly temperature-dependent. Running your reaction at lower temperatures (e.g., 0 °C or below) can significantly slow the rate of ester hydrolysis relative to your desired reaction.

  • Limit Water: Saponification requires water. Using anhydrous solvents and reagents, if your desired reaction chemistry permits, can prevent hydrolysis.

  • Minimize Reaction Time: Monitor your reaction closely (e.g., by TLC or LCMS) and quench it as soon as the desired transformation is complete to minimize the ester's exposure time to basic conditions.

Experimental Workflow: Troubleshooting & Decision Making

Troubleshooting Workflow start Experiment with Methyl 2-(benzyloxy)-3-bromo-5-methylbenzoate under basic conditions check_sm Is starting material (SM) consumed? start->check_sm isolate_product Is desired product isolated in good yield? check_sm->isolate_product Yes other_issue Other side reaction or experimental error. check_sm->other_issue No (Reaction did not start) success Success! Proceed to next step. isolate_product->success Yes troubleshoot Troubleshoot: Low yield or no product. isolate_product->troubleshoot No analyze_aqueous Analyze aqueous layer: 1. Acidify with HCl to pH < 4 2. Check for precipitate troubleshoot->analyze_aqueous precipitate Precipitate forms? analyze_aqueous->precipitate confirm_sapon Confirm Saponification: Analyze solid via NMR, IR, TLC (See Table 1) precipitate->confirm_sapon Yes precipitate->other_issue No optimize Optimize Conditions: - Use weaker base (K₂CO₃) - Lower temperature - Reduce reaction time - Use anhydrous solvent confirm_sapon->optimize

Sources

Validation & Comparative

Understanding the Molecular Landscape: Substituent Effects on 13C NMR Chemical Shifts

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the 13C NMR Chemical Shifts of Methyl 2-(benzyloxy)-3-bromo-5-methylbenzoate: A Comparative Analysis for Drug Development Professionals

In the landscape of pharmaceutical research and drug development, the unambiguous structural elucidation of novel chemical entities is paramount. Among the arsenal of analytical techniques available, Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy stands out as a powerful, non-destructive tool for mapping the carbon framework of organic molecules. This guide provides a comprehensive analysis of the 13C NMR chemical shifts for Methyl 2-(benzyloxy)-3-bromo-5-methylbenzoate, a substituted aromatic compound with potential applications in medicinal chemistry. By leveraging comparative data from analogous structures and established principles of NMR spectroscopy, we offer a predictive framework for spectral assignment and a detailed protocol for experimental validation.

The 13C NMR spectrum of Methyl 2-(benzyloxy)-3-bromo-5-methylbenzoate is governed by the electronic environment of each carbon atom, which is in turn influenced by the various substituents on the benzoate ring. The interplay of inductive and resonance effects of the methoxycarbonyl (-COOCH₃), benzyloxy (-OCH₂Ph), bromo (-Br), and methyl (-CH₃) groups dictates the precise chemical shifts.

  • Carbonyl Carbon (C=O): The ester carbonyl carbon is typically found in the downfield region of the spectrum, generally between 165-180 ppm, due to the strong deshielding effect of the double bond to an electronegative oxygen atom.[1][2]

  • Aromatic Carbons: The chemical shifts of the six carbons in the benzene ring are influenced by the attached substituents. Electron-withdrawing groups like the bromo and methoxycarbonyl groups tend to deshield adjacent carbons, shifting their signals downfield. Conversely, electron-donating groups like the benzyloxy and methyl groups cause upfield shifts (shielding). The spatial arrangement of these substituents (ortho, meta, para) creates a unique fingerprint in the aromatic region (typically 110-150 ppm).[3][4][5]

  • Benzyloxy Group Carbons: The benzyloxy group introduces additional signals: one for the methylene (-CH₂-) carbon, typically in the range of 60-80 ppm, and signals for the phenyl ring carbons.[6][7]

  • Methyl Group Carbons: The methyl carbons of the ester and the aromatic ring will appear in the upfield region of the spectrum. The ester methyl (-OCH₃) is generally observed around 50-60 ppm, while the aromatic methyl (-CH₃) is found at a higher field, typically between 15-25 ppm.[8]

Comparative Analysis of 13C NMR Chemical Shifts

Carbon AtomPredicted Shift (ppm) for Methyl 2-(benzyloxy)-3-bromo-5-methylbenzoateMethyl 2-hydroxybenzoate[9]Methyl benzoate[10]2-Benzyloxybenzoic acid[11]
C=O ~166170.5167.0169.5
C1 (C-COOCH₃) ~130112.4130.2121.5
C2 (C-OCH₂Ph) ~155161.5129.6157.6
C3 (C-Br) ~115117.8128.4113.8
C4 ~135135.8132.9132.4
C5 (C-CH₃) ~138119.3128.4122.1
C6 ~125130.1129.6131.6
-OCH₃ ~5252.152.1-
-CH₃ (on ring) ~21---
-OCH₂Ph (CH₂) ~71--70.9
-OCH₂Ph (ipso-C) ~136--136.5
-OCH₂Ph (ortho-C) ~128--128.6
-OCH₂Ph (meta-C) ~129--128.1
-OCH₂Ph (para-C) ~128--127.4

Note: The predicted values are estimations based on additive substituent effects and may vary from experimental results.

Experimental Protocol for 13C NMR Spectroscopy

The following protocol outlines a standardized procedure for acquiring a high-quality 13C NMR spectrum of Methyl 2-(benzyloxy)-3-bromo-5-methylbenzoate.

1. Sample Preparation:

  • Accurately weigh 20-50 mg of the purified solid sample.[12]

  • Dissolve the sample in approximately 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube. The choice of solvent can slightly influence chemical shifts.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0.00 ppm.[9]

2. NMR Spectrometer Setup:

  • The experiment should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and sensitivity.

  • Tune and match the 13C probe to the correct frequency.

  • Shim the magnetic field to achieve optimal homogeneity, which is crucial for high resolution.

3. Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) is typically used.

  • Spectral Width (SW): Set a spectral width of approximately 200-250 ppm to encompass the entire range of expected carbon signals.[12]

  • Number of Scans (NS): Due to the low natural abundance of the 13C isotope, a significant number of scans (typically several hundred to several thousand) will be required to achieve an adequate signal-to-noise ratio.[12]

  • Relaxation Delay (D1): A relaxation delay of 1-2 seconds is generally sufficient for qualitative analysis. For quantitative analysis, a longer delay (5 times the longest T₁ relaxation time) is necessary.

  • Temperature: The experiment is typically conducted at a constant temperature, usually 298 K (25 °C).

4. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phase correct the spectrum to ensure all peaks are in the absorptive mode.

  • Apply a baseline correction to obtain a flat baseline.

  • Reference the spectrum by setting the TMS peak to 0.00 ppm.

  • Integrate the peaks if quantitative information is desired, although this is less common for routine 13C NMR.

Logical Workflow for Spectral Assignment

The assignment of each peak in the 13C NMR spectrum to a specific carbon atom in the molecule is a critical step. This process involves a combination of chemical shift prediction, comparison with data from similar compounds, and often, the use of two-dimensional (2D) NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation).

spectral_assignment_workflow cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing & Initial Analysis cluster_assignment Spectral Assignment acquire_1d Acquire 1D ¹³C NMR Spectrum process_spectra Process and Reference Spectra acquire_1d->process_spectra acquire_2d Acquire 2D NMR Spectra (HSQC, HMBC) acquire_2d->process_spectra predict_shifts Predict Chemical Shifts (Software/Additivity Rules) process_spectra->predict_shifts compare_data Compare with Analogous Compounds process_spectra->compare_data assign_protonated Assign Protonated Carbons (HSQC) process_spectra->assign_protonated assign_quaternary Assign Quaternary Carbons (HMBC) predict_shifts->assign_quaternary compare_data->assign_quaternary final_assignment Finalize Assignments assign_quaternary->final_assignment assign_protonated->final_assignment

Caption: Logical workflow for the assignment of 13C NMR signals.

Conclusion

This guide provides a foundational understanding of the expected 13C NMR chemical shifts for Methyl 2-(benzyloxy)-3-bromo-5-methylbenzoate, grounded in the principles of substituent effects and comparative data analysis. The detailed experimental protocol offers a robust starting point for researchers to acquire high-quality spectral data. By following the logical workflow for spectral assignment, scientists and drug development professionals can confidently elucidate and verify the structure of this and similar substituted aromatic compounds, ensuring the integrity of their research and development endeavors.

References

  • Wnuk, S., Kaczmarek, E., & Kinastowski, S. (1990). Carbon-13 Chemical Shift Assignments of Derivatives of Benzoic Acid. Magnetic Resonance in Chemistry, 28(3), 271-280.
  • R Discovery. (1980, June 1). Carbon‐13 NMR spectra of bromine‐containing esters.
  • 13C-NMR of Benzyl ((R)-2-(4-(benzyloxy)phenyl). (n.d.).
  • EPrints USM. (n.d.). 1d and 2d nmr studies of 2–(2–(benzyloxy)–3–methoxyphenyl)–1h.
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  • Dhami, K. S., & Stothers, J. B. (1967). 13C n.m.r. studies. X. 13C spectra of some substituted methyl benzoates. Canadian Journal of Chemistry, 45(3), 233-241.
  • Canadian Science Publishing. (n.d.). 13C nmr studies. X.
  • Chemistry Stack Exchange. (2015, August 14).
  • SpectraBase. (n.d.). Benzyl 2-benzyloxyquinoline-4-carboxylate - Optional[13C NMR] - Chemical Shifts.
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  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra.
  • ChemicalBook. (n.d.).
  • Compound Interest. (2015). A guide to 13C NMR chemical shift values.
  • 13C Chemical Shift Table. (n.d.).
  • ResearchGate. (2019, March).

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A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of Brominated Benzoate Esters

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Deciphering Molecular Blueprints

In the landscape of analytical chemistry, mass spectrometry (MS) stands as a cornerstone technique for elucidating molecular structures. For researchers and professionals in drug development and related scientific fields, a deep understanding of fragmentation patterns is paramount for the unambiguous identification of compounds. This guide provides an in-depth analysis of the electron ionization (EI) mass spectrometry fragmentation patterns of brominated benzoate esters, a class of compounds frequently encountered as synthetic intermediates and environmental contaminants.

Electron ionization is a "hard" ionization technique, meaning it imparts significant energy to the analyte molecule, leading to extensive and informative fragmentation.[1][2] This process transforms a neutral molecule into a radical cation, the molecular ion (M+•), which is often unstable and rapidly breaks down into a series of smaller, charged fragments.[3] The resulting mass spectrum is a fingerprint of the original molecule, with the mass-to-charge ratio (m/z) of each fragment providing clues to its structure. The most abundant ion in the spectrum is designated as the base peak and is assigned a relative intensity of 100%.[4]

This guide will dissect the characteristic fragmentation pathways of brominated benzoate esters, offering insights into how the interplay between the aromatic ring, the ester functionality, and the bromine substituent dictates the observed mass spectrum.

The Isotopic Signature of Bromine: A Clear Indication

One of the most telling features in the mass spectrum of a brominated compound is the isotopic pattern of bromine. Bromine has two stable isotopes, 79Br and 81Br, with near-equal natural abundance (approximately 50.7% and 49.3%, respectively).[5][6] This results in a characteristic "doublet" for any bromine-containing fragment, where two peaks of roughly equal intensity are separated by 2 m/z units.[4][6][7] The presence of this M and M+2 pattern is a strong indicator of a monobrominated species. For molecules containing two bromine atoms, a characteristic 1:2:1 ratio of M, M+2, and M+4 peaks will be observed.[6]

General Fragmentation Pathways of Benzoate Esters

Before delving into the specifics of brominated analogs, it's crucial to understand the fundamental fragmentation patterns of benzoate esters themselves. Aromatic esters are known to produce relatively stable molecular ions due to the stabilizing effect of the aromatic ring.[8][9]

The primary fragmentation pathways for simple alkyl benzoates under electron ionization include:

  • α-Cleavage: This involves the cleavage of the bond between the carbonyl carbon and the ester oxygen, leading to the loss of the alkoxy radical (•OR). This fragmentation is highly characteristic and results in the formation of the stable benzoyl cation (C6H5CO+), which typically appears at m/z 105.[3][9]

  • Cleavage of the Ester Alkyl Chain: Fragmentation can also occur within the alkyl chain of the ester group. For longer alkyl chains, this can involve the loss of neutral alkene molecules through a process known as the McLafferty rearrangement if a gamma-hydrogen is available.[9]

  • Loss of the Ester Group: Cleavage of the bond between the aromatic ring and the carbonyl group can lead to the formation of a phenyl cation (C6H5+) at m/z 77.[8]

The Influence of Bromine on Benzoate Ester Fragmentation

The presence of a bromine atom on the aromatic ring introduces several key modifications to the fragmentation pattern of a benzoate ester. The position of the bromine atom (ortho, meta, or para) can also influence the relative abundance of certain fragments.

A key fragment in the mass spectra of brominated benzoate esters is the bromobenzoyl cation . This ion is formed via α-cleavage, analogous to the formation of the benzoyl cation in non-brominated esters. The m/z value of this cation will depend on the bromine isotope present:

  • [Br(C6H4)CO]+ with 79Br: m/z = 183

  • [Br(C6H4)CO]+ with 81Br: m/z = 185

This characteristic isotopic doublet at m/z 183/185 is a strong indicator of a brominated benzoate structure.

Further fragmentation can occur from the molecular ion or the primary fragment ions:

  • Loss of the Alkoxy Group (•OR): As mentioned, this is a primary fragmentation pathway leading to the bromobenzoyl cation.

  • Loss of CO: The bromobenzoyl cation can subsequently lose a neutral carbon monoxide molecule to form the bromophenyl cation at m/z 155/157.

  • Loss of the Entire Ester Group: Cleavage of the C-C bond between the ring and the carbonyl group can lead to the formation of a bromophenyl cation (m/z 155/157) directly from the molecular ion.

  • Loss of Bromine: The molecular ion can lose a bromine radical (•Br), leading to a fragment ion corresponding to the non-brominated benzoate ester cation.

The following diagram illustrates the primary fragmentation pathways for a generic methyl bromobenzoate.

fragmentation M [Br-C₆H₄-COOCH₃]⁺• Molecular Ion F1 [Br-C₆H₄-CO]⁺ m/z 183/185 (Bromobenzoyl cation) M->F1 - •OCH₃ F2 [Br-C₆H₄]⁺ m/z 155/157 (Bromophenyl cation) M->F2 - •COOCH₃ F3 [C₆H₄-COOCH₃]⁺ (Loss of •Br) M->F3 - •Br F1->F2 - CO

Caption: Primary fragmentation pathways of methyl bromobenzoate.

Comparative Fragmentation Data

The following table summarizes the key fragment ions and their characteristic m/z values for a hypothetical methyl p-bromobenzoate.

IonFormulam/z (79Br/81Br)Fragmentation Pathway
Molecular Ion [C8H7BrO2]+•214 / 216-
Bromobenzoyl cation [C7H4BrO]+183 / 185Loss of •OCH3
Bromophenyl cation [C6H4Br]+155 / 157Loss of CO from bromobenzoyl cation
Benzoyl cation [C7H5O]+105Loss of •Br and subsequent rearrangement
Phenyl cation [C6H5]+77Loss of Br and COOCH3

Experimental Protocol: GC-MS Analysis of Brominated Benzoate Esters

Gas chromatography-mass spectrometry (GC-MS) is a powerful and commonly used technique for the analysis of semi-volatile compounds like brominated benzoate esters.[10][11][12] The gas chromatograph separates the components of a mixture before they are introduced into the mass spectrometer for analysis.

Step-by-Step Methodology
  • Sample Preparation:

    • Dissolve the brominated benzoate ester standard or sample in a suitable volatile solvent (e.g., dichloromethane or hexane) to a concentration of approximately 10-100 µg/mL.

    • If analyzing a complex matrix, an appropriate extraction and clean-up procedure, such as liquid-liquid extraction or solid-phase extraction (SPE), may be necessary.[12]

  • GC-MS Instrumentation and Conditions:

    • Gas Chromatograph:

      • Injector: Split/splitless injector, typically operated in splitless mode for trace analysis. Injector temperature: 250-280°C.

      • Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).

      • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is suitable. A typical dimension is 30 m x 0.25 mm i.d. x 0.25 µm film thickness.

      • Oven Temperature Program: An initial temperature of 70-100°C held for 1-2 minutes, followed by a ramp of 10-20°C/min to a final temperature of 280-300°C, held for 5-10 minutes. This program should be optimized based on the specific analytes.[12]

    • Mass Spectrometer:

      • Interface Temperature: 280-300°C to prevent condensation of the analytes.

      • Ion Source: Electron Ionization (EI) source.

      • Ionization Energy: Standard 70 eV.

      • Mass Analyzer: Quadrupole, Ion Trap, or Time-of-Flight (TOF).

      • Scan Range: A mass range of m/z 50-350 is typically sufficient to capture the molecular ions and key fragments.

  • Data Acquisition and Analysis:

    • Acquire the data in full scan mode to obtain the complete mass spectrum of the eluting peaks.

    • Identify the peak corresponding to the brominated benzoate ester based on its retention time.

    • Examine the mass spectrum of the identified peak for the characteristic molecular ion doublet (M, M+2) and the key fragment ions as described above.

    • Compare the acquired spectrum to a library of known spectra (e.g., NIST/Wiley) for confirmation.

The following diagram illustrates the general workflow for GC-MS analysis.

workflow cluster_GC Gas Chromatograph cluster_MS Mass Spectrometer Injector Injector Column Column Injector->Column Separation MS_Interface Transfer Line Column->MS_Interface Ion_Source Ionization (EI) MS_Interface->Ion_Source Mass_Analyzer Mass Filtering Ion_Source->Mass_Analyzer Detector Signal Detection Mass_Analyzer->Detector Data_System Data Acquisition & Analysis Detector->Data_System Sample Sample Injection Sample->Injector

Caption: General workflow for GC-MS analysis.

Conclusion: A Powerful Diagnostic Tool

The fragmentation pattern of brominated benzoate esters in electron ionization mass spectrometry is a rich source of structural information. By recognizing the characteristic isotopic signature of bromine and understanding the fundamental cleavage pathways of the benzoate ester functionality, researchers can confidently identify these compounds. The predictable formation of the bromobenzoyl and bromophenyl cations provides robust diagnostic markers. When coupled with a chromatographic separation technique like GC, mass spectrometry offers a highly specific and sensitive method for the analysis of these and other related halogenated aromatic compounds.

References

  • GC-qMS chromatograms of target screening for methylparaben (MeP),... - ResearchGate. Available at: [Link]

  • DLLME Combined with GC-MS for the Determination of Methylparaben, Ethylparaben, Propylparaben and Butylparaben in Beverage Samples - FAO AGRIS. Available at: [Link]

  • Atul Bajaj, Cijo John, Joydip Choudhury, Rohitashva Mani Tripathi - Research Journal of Science and Technology. Available at: [Link]

  • GC-MS determination of parabens, triclosan and methyl triclosan in water by in situ derivatisation and stir-bar sorptive extraction - PubMed. Available at: [Link]

  • CH3Br mass spectrum of bromomethane fragmentation pattern of m/z m/e ions for analysis and identification of methyl bromide image diagram doc brown's advanced organic chemistry revision notes. Available at: [Link]

  • PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc - YouTube. Available at: [Link]

  • Simultaneous Selective Enrichment of Methylparaben, Propylparaben, and Butylparaben from Cosmetics Samples Based on Syringe-to-S - e-Publications@Marquette. Available at: [Link]

  • Neutral losses of sodium benzoate and benzoic acid in the fragmentation of the [M + Na] + ions of methoxyfenozide and tebufenozide via intramolecular rearrangement in electrospray ionization tandem mass spectrometry - ResearchGate. Available at: [Link]

  • Neutral losses of sodium benzoate and benzoic acid in the fragmentation of the [M + Na]+ ions of methoxyfenozide and tebufenozide via intramolecular rearrangement in electrospray ionization tandem mass spectrometry - PubMed. Available at: [Link]

  • Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. Available at: [Link]

  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS - eGyanKosh. Available at: [Link]

  • Electron ionization - Wikipedia. Available at: [Link]

  • organic mass spectrometry analysis m/z values for ions database data table formula structure accurate ion isotopic masses isomers isotopic m/z ion ratios for chlorine & bromine containing organic compounds - Doc Brown's Chemistry. Available at: [Link]

  • Fragmentation Mechanisms - Intro to Mass Spectrometry. Available at: [Link]

  • mass spectra - fragmentation patterns - Chemguide. Available at: [Link]

  • Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications - Research and Reviews. Available at: [Link]

  • Mass Spectrometry Fragmentation Patterns – HSC Chemistry – Science Ready. Available at: [Link]

  • Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation - ResearchGate. Available at: [Link]

  • Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations - PMC. Available at: [Link]

  • Elements With More Abundant Heavy Isotopes - Intro to Mass Spectrometry. Available at: [Link]

  • Organic Compounds Containing Halogen Atoms - Chemistry LibreTexts. Available at: [Link]

  • Electron ionization and mass spectrometry - YouTube. Available at: [Link]

  • Mass Spectrometry: Fragmentation. Available at: [Link]

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Distinguishing Benzoate Esters from Ether Linkages: A Comparative IR Spectroscopy Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary In drug development and organic synthesis, distinguishing between benzoate ester and aryl ether linkages is a critical analytical challenge. While both moieties contain aromatic rings and oxygenated bonds, their electronic environments create distinct vibrational signatures. This guide provides a definitive spectral comparison, focusing on the diagnostic "Rule of Three" for benzoates and the specific frequency shifts caused by


-conjugation.
Theoretical Framework: The Electronic Effect

To interpret the spectra accurately, one must understand the underlying causality of the peak shifts.

  • Benzoate Esters (Conjugation): The carbonyl group (

    
    ) in a benzoate derivative is directly conjugated with the aromatic ring. This delocalization reduces the double-bond character of the carbonyl, lowering its force constant and shifting the absorption frequency to a lower wavenumber (~1720 cm⁻¹) compared to non-conjugated aliphatic esters (~1740 cm⁻¹). Conversely, this resonance increases the single-bond character of the 
    
    
    
    bond attached to the ring, shifting it to a higher frequency (~1270 cm⁻¹).
  • Aryl Ethers: Lacking a carbonyl, the primary dipole change arises from the

    
     stretching vibrations. Resonance between the oxygen lone pair and the aromatic ring strengthens the 
    
    
    
    bond (higher frequency, ~1250 cm⁻¹) while the alkyl-oxygen bond remains standard.
Comparative Spectral Analysis

The following table synthesizes the diagnostic peaks required to differentiate these functional groups.

Table 1: Diagnostic IR Bands (Benzoate vs. Aryl Ether)
FeatureBenzoate Ester (e.g., Methyl Benzoate)Aryl Alkyl Ether (e.g., Anisole)Differentiation Logic
Carbonyl (

)
1715–1730 cm⁻¹ (Strong)Absent Primary indicator. If absent, ester is ruled out.
Asymmetric

1270–1290 cm⁻¹ (Strong, Broad)1230–1260 cm⁻¹ (Strong)The "Danger Zone." Benzoates absorb at slightly higher frequencies due to the electron-withdrawing

.
Symmetric

1100–1150 cm⁻¹ (Medium)1020–1050 cm⁻¹ (Strong)Ether symmetric stretch is significantly lower (~1040 cm⁻¹) than the ester's alcohol-side stretch.
Aromatic

~1600 & 1475 cm⁻¹~1600 & 1500 cm⁻¹Non-diagnostic (present in both).[1]

The "Rule of Three" for Benzoates: Authoritative sources identify a distinct pattern for aromatic esters known as the "Rule of Three." You must identify all three peaks to confirm the moiety:

  • 
     Stretch (~1720 cm⁻¹)
    
  • 
     Stretch (~1270 cm⁻¹)
    
  • 
     Stretch (~1120 cm⁻¹)
    

Source: Spectroscopy Online [1]

Decision Logic & Visualization

The following diagram illustrates the logical workflow for interpreting a spectrum containing ambiguous oxygenated aromatic signals.

Benzoate_vs_Ether Start Unknown Spectrum (Aromatic + Oxygen) CheckCO Check 1715-1730 cm⁻¹ (C=O Stretch) Start->CheckCO HasCO Peak Present (Strong) CheckCO->HasCO Yes NoCO Peak Absent CheckCO->NoCO No CheckEsterCO Check 1270-1290 cm⁻¹ (Asymmetric C-O) HasCO->CheckEsterCO ConfirmEster Benzoate Ester Confirmed (Rule of Three) CheckEsterCO->ConfirmEster Band Found CheckEtherCO Check 1230-1260 cm⁻¹ (Asymmetric C-O) NoCO->CheckEtherCO CheckSymEther Check ~1040 cm⁻¹ (Symmetric C-O) CheckEtherCO->CheckSymEther Band Found ConfirmEther Aryl Ether Confirmed CheckSymEther->ConfirmEther Band Found

Figure 1: Decision tree for distinguishing benzoate esters from aryl ethers based on spectral bands.

Experimental Protocol: KBr vs. ATR

For benzoate derivatives, the choice of sampling technique significantly impacts the resolution of the critical


 stretching region (1000–1300 cm⁻¹).
Method A: Attenuated Total Reflectance (ATR)

Best for: Routine screening, liquids, and quality control.[2]

  • Protocol:

    • Clean the ZnSe or Diamond crystal with isopropanol.

    • Apply sample:

      • Solid: Clamp down with high pressure to ensure contact.

      • Liquid: Cover the crystal surface completely.

    • Acquire spectrum (4 cm⁻¹ resolution, 16 scans).

  • Critical Insight: ATR spectra exhibit wavelength-dependent penetration depth.[3] Peaks at lower wavenumbers (like the 700 cm⁻¹ aromatic bends) may appear more intense relative to transmission spectra. Note: Peak positions may shift slightly (1–2 cm⁻¹) compared to literature KBr values due to anomalous dispersion [2].

Method B: KBr Pellet (Transmission)

Best for: Publication, resolving overlapping bands, and library matching.

  • Protocol:

    • Grinding: Mix 1–2 mg of sample with ~100 mg of dry spectroscopic-grade KBr. Grind in an agate mortar until a fine, non-reflective powder is formed (particle size < wavelength of IR light to minimize scattering).

    • Pressing: Transfer to a die set and press at 8–10 tons for 1–2 minutes under vacuum (to remove water).

    • Analysis: The resulting pellet should be transparent.[2] Cloudy pellets cause baseline drift (scattering).

    • Why this matters: KBr transmission provides sharper peaks in the fingerprint region, allowing easier separation of the Benzoate

      
       (1270 cm⁻¹) from potential impurities [3].
      
Troubleshooting the "Overlap Zone"

The most common error in this analysis is misidentifying the


 stretch when both functional groups might be present (e.g., an alkoxy-substituted benzoate).

The Scenario: You see a strong band at 1260 cm⁻¹.[4] Is it a benzoate ester or a phenyl ether?

The Resolution Strategy:

  • Look for the Partner:

    • If it is a Benzoate , you must see the symmetric stretch at ~1120 cm⁻¹ .

    • If it is an Ether , you must see the symmetric stretch at ~1040 cm⁻¹ .[5]

  • Check the Carbonyl Frequency:

    • Electron-donating alkoxy groups on the ring (ether) will shift the benzoate carbonyl to a slightly lower frequency (e.g., 1715 cm⁻¹) due to increased conjugation.

    • Electron-withdrawing groups (e.g., nitro) shift the carbonyl to a higher frequency (e.g., 1730 cm⁻¹) [4].

References
  • Spectroscopy Online. "The C=O Bond, Part VII: Aromatic Esters." Spectroscopy, 2018.[6][7][8] Available at: [Link]

  • Specac. "FTIR: Transmission vs ATR spectroscopy." Animated Guides. Available at: [Link]

  • Kintek Solution. "What Are The Advantages Of Using KBr Pellets For FTIR Analysis Compared To ATR?" Available at: [Link]

  • Sciencing. "How To Identify The IR Of Methyl M-Nitrobenzoate." Available at: [Link]

Sources

Comparative Reactivity Guide: Methyl 3-Bromosalicylate vs. Methyl 5-Bromosalicylate

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the correct halogenated building block is paramount for optimizing synthetic routes in drug discovery and materials science. Methyl 3-bromosalicylate (3-BrMS) and methyl 5-bromosalicylate (5-BrMS) are two closely related structural isomers. However, the specific regiochemistry of the bromine atom relative to the phenolic hydroxyl group dictates a profound divergence in their reactivity profiles.

This guide objectively compares the chemical behavior of these two derivatives, providing mechanistic insights, quantitative data, and validated experimental protocols to guide your synthetic strategy.

Mechanistic Causality: Sterics vs. Electronics

The reactivity of methyl bromosalicylates in transition-metal-catalyzed cross-couplings and nucleophilic functionalizations is fundamentally governed by the spatial and electronic relationship between the substituents.

  • Methyl 5-Bromosalicylate (5-BrMS): In this isomer, the bromine atom is positioned para to the hydroxyl group and meta to the methyl ester. This separation minimizes steric hindrance around the C-Br bond, making it highly accessible for the bulky transition-metal complexes used in cross-coupling reactions[1]. Electronically, the para-hydroxyl group donates electron density via resonance. While this slightly tempers the inherent electrophilicity of the C-Br bond, it does not impede rapid oxidative addition by standard palladium catalysts[2].

  • Methyl 3-Bromosalicylate (3-BrMS): The bromine atom is positioned ortho to the hydroxyl group. This creates a highly congested microenvironment where the phenolic -OH is flanked by both the bulky bromine atom and the methyl ester group. This dual-flanking severely restricts the trajectory of incoming transition metals, drastically raising the activation energy for oxidative addition. Furthermore, the phenoxide anion generated during O-alkylation is sterically shielded, reducing its nucleophilicity.

ReactivityLogic cluster_3bromo Methyl 3-Bromosalicylate cluster_5bromo Methyl 5-Bromosalicylate Node3A Br at C3 (Ortho to OH) Node3B High Steric Hindrance Node3A->Node3B Node3C Sluggish Oxidative Addition Node3B->Node3C Node5A Br at C5 (Para to OH) Node5B Low Steric Hindrance Node5A->Node5B Node5C Rapid Oxidative Addition Node5B->Node5C

Logic pathway illustrating the causal relationship between bromine position and reactivity.

Comparative Reactivity Profiles

Suzuki-Miyaura Cross-Coupling

5-BrMS is an excellent electrophile for Suzuki couplings. Literature protocols demonstrate that coupling 5-BrMS with arylboronic acids using standard Pd(dppf)Cl₂ catalysts in MeCN/H₂O at 100 °C achieves high yields (e.g., 65% over multiple steps) in just 1 hour[2]. Conversely, 3-BrMS exhibits sluggish reactivity under identical conditions, often requiring specialized, sterically demanding Buchwald ligands (e.g., SPhos or XPhos) to force the oxidative addition step.

Heck Arylation

The unhindered nature of 5-BrMS allows for highly efficient Heck couplings. For example, Heck arylation of 2,5-dimethoxystyrene with 5-BrMS using just 3 mol% of palladium acetate in refluxing acetonitrile yields >90% of the corresponding stilbene derivative[3]. 3-BrMS typically suffers from poor conversion or competitive dehalogenation under these standard conditions.

O-Alkylation

Functionalization of the phenolic oxygen is a critical step in synthesizing complex ethers. The phenoxide of 5-BrMS is easily generated and alkylated (e.g., with tert-butyl bromoacetate using Cs₂CO₃ in DMF at room temperature)[2]. In 3-BrMS, the phenoxide is shielded by the adjacent ester and bromine, requiring harsher conditions or more reactive electrophiles to achieve complete O-alkylation.

Quantitative Data Comparison

The following table summarizes the structural properties and empirical reactivity metrics of both isomers:

Property / Reactivity MetricMethyl 3-BromosalicylateMethyl 5-Bromosalicylate
Substitution Pattern 3-Bromo-2-hydroxybenzoate5-Bromo-2-hydroxybenzoate
Parent Acid pKa₁ ~2.2 (Estimated)[4]2.61[5]
Steric Hindrance at -OH High (Flanked by -Br and -COOCH₃)Low (Flanked only by -COOCH₃)
Suzuki Coupling Rate Slow (Requires specialized ligands)Fast (Standard Pd catalysts, 1 hr)[2]
Heck Arylation Yield Moderate to Low>90% (with Pd(OAc)₂)[3]
O-Alkylation SluggishFacile (e.g., Cs₂CO₃, DMF, rt)[2]

Validated Experimental Protocols

Protocol: Suzuki-Miyaura Cross-Coupling of Methyl 5-Bromosalicylate

This self-validating protocol leverages the unhindered C-Br bond of 5-BrMS to achieve rapid C-C bond formation[2]. The use of a biphasic solvent system ensures the solubility of both the organic substrates and the inorganic base.

Materials:

  • Methyl 5-bromosalicylate (1.0 equiv)

  • Arylboronic acid or pinacol ester (1.2 equiv)

  • Pd(dppf)Cl₂ (0.05 equiv)

  • Na₂CO₃ (2.0 equiv)

  • Solvent: MeCN : H₂O (3:1 v/v)

Step-by-Step Procedure:

  • Reagent Assembly: In a Schlenk flask, combine methyl 5-bromosalicylate, the arylboronic acid, and Na₂CO₃.

  • Catalyst Addition: Add the Pd(dppf)Cl₂ catalyst. Causality Note: Pd(dppf)Cl₂ is chosen because its large bite angle facilitates rapid reductive elimination, which is ideal for unhindered para-substituted aryl bromides[2].

  • Degassing: Add the MeCN/H₂O solvent mixture. Degas the suspension by bubbling argon through the mixture for 15 minutes. Causality Note: Oxygen must be rigorously excluded to prevent the irreversible oxidation of the Pd(0) active species.

  • Thermal Activation: Heat the reaction mixture to 100 °C for 1 hour[2].

  • Reaction Monitoring (Self-Validation): Monitor the reaction via LC-MS. The unhindered nature of 5-BrMS typically results in complete consumption of the starting material within 60 minutes. Do not proceed to workup until the mass corresponding to the starting material is depleted.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography to isolate the cross-coupled product.

ExperimentalWorkflow Step1 1. Reagent Preparation 5-BrMS, Boronic Acid, Pd Cat Step2 2. Solvent Addition MeCN : H2O (Degassed) Step1->Step2 Step3 3. Thermal Activation Heat at 100°C for 1 hour Step2->Step3 Decision LC-MS: Full Conversion? Step3->Decision Decision->Step3 NO (Re-heat) Step4 4. Workup Cool, Extract, Dry over MgSO4 Decision->Step4 YES Step5 5. Purification Flash Chromatography Step4->Step5

Step-by-step experimental workflow for the Suzuki-Miyaura cross-coupling of 5-BrMS.

References

  • Synthesis and pharmacological evaluation of bivalent tethered ligands to target the mGlu2/4 heterodimeric receptor results in a compound with mGlu2/2 homodimer selectivity. NIH PMC. 2

  • Organic Chemistry (Heck Arylation Applications). Scribd. 3

  • 5-Bromosalicylic acid CAS#: 89-55-4. ChemicalBook.5

  • 3-Bromo-2-hydroxybenzoic acid | C7H5BrO3 | CID 520927. PubChem. 4

Sources

Methyl 2-(benzyloxy)-3-bromo-5-methylbenzoate vs Methyl 2-(benzyloxy)-5-(bromoacetyl)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: Methyl 2-(benzyloxy)-3-bromo-5-methylbenzoate vs. Methyl 2-(benzyloxy)-5-(bromoacetyl)benzoate in Advanced Organic Synthesis

As a Senior Application Scientist, selecting the correct protected intermediate is the difference between a high-yielding synthetic campaign and a costly bottleneck. In the realm of protected salicylic acid derivatives, Methyl 2-(benzyloxy)-3-bromo-5-methylbenzoate (Compound A) and Methyl 2-(benzyloxy)-5-(bromoacetyl)benzoate (Compound B) represent two fundamentally different synthetic strategies.

While both share a benzyl-protected phenol and a methyl ester backbone, their reactive centers dictate entirely divergent applications. Compound A is a sterically hindered aryl halide designed for transition-metal-catalyzed cross-coupling[1], whereas Compound B features a highly electrophilic α-bromoketone, making it a cornerstone intermediate in the industrial synthesis of β2-adrenergic agonists like Salmeterol[2].

This guide deconstructs their mechanistic differences, provides field-proven protocols, and outlines the causality behind each experimental choice.

Structural and Quantitative Data Comparison

To effectively deploy these intermediates, researchers must understand their distinct physicochemical properties and standard reaction metrics.

Metric / PropertyCompound A (Aryl Bromide)Compound B (α-Bromoketone)
CAS Number 2432848-62-7[1]27475-14-5
Molecular Weight 335.19 g/mol 363.20 g/mol
Primary Electrophilic Site C3 (Aromatic ring carbon)C5-Acetyl (Aliphatic α-carbon)
Dominant Reaction Pathway Pd-Catalyzed Cross-CouplingS_N2 Nucleophilic Substitution
Standard Yields 80% - 90% (Biaryl Formation)85% - 92% (Amination)
Optimal Reaction Temp. 80°C - 100°C0°C - 10°C[3]
Storage Requirements Ambient to 4°C2°C - 8°C, Inert Atmosphere[2]

Mechanistic Divergence & Causality

Compound A: The Aryl Bromide (C3-Functionalization)

Compound A is engineered for target discovery and library generation. The bromine atom resides directly on the aromatic ring at the C3 position.

  • The Causality of Protection: The benzyl ether serves a dual purpose. First, it protects the sensitive phenolic hydroxyl group from side reactions under the basic conditions required for cross-coupling. Second, it sterically shields the C2 position, forcing the palladium catalyst to selectively undergo oxidative addition at the C3-Br bond. Because this site is sterically hindered, ligands with wide bite angles (like dppf) are required to force the reductive elimination step.

Compound B: The α-Bromoketone (Nucleophilic Alkylation)

Compound B shifts the reactive focus to the C5 position via a bromoacetyl group.

  • The Causality of Electrophilicity: The α-carbon is exceptionally electrophilic due to the synergistic electron-withdrawing effect of the adjacent carbonyl group and the excellent leaving-group ability of the bromide ion. This facilitates rapid S_N2 nucleophilic substitution at low temperatures. In drug development, this specific reactivity is exploited to attach complex aliphatic amines, forming the aminoketone backbone critical to bronchodilators.

Experimental Workflows and Self-Validating Protocols

Protocol A: Palladium-Catalyzed Suzuki Coupling of Compound A

Objective: Cross-coupling of the C3-aryl bromide to build a biaryl scaffold.

  • Reagent Preparation: Charge a Schlenk flask with Compound A (1.0 eq), an arylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), and K₂CO₃ (2.0 eq).

    • Causality: Pd(dppf)Cl₂ is selected because its bidentate ligand enforces a specific geometry that accelerates reductive elimination, overcoming the steric hindrance imposed by the adjacent benzyloxy group.

  • Solvent Addition: Add degassed 1,4-Dioxane/H₂O (4:1).

    • Causality: Water is strictly required to dissolve the inorganic base and activate the boronic acid via boronate complex formation, while dioxane solubilizes the organic reactants.

  • Reaction: Heat to 90°C under an N₂ atmosphere for 12 hours.

  • Self-Validation System: The protocol validates itself visually and analytically. Visually, the reaction transitions from a red/orange suspension to a dark brown mixture as Pd(0) nanoparticles form. Analytically, an LC-MS aliquot must demonstrate the complete disappearance of the distinct isotopic doublet (m/z 334/336) characteristic of the starting aryl bromide, replaced by the[M+H]⁺ of the biaryl product, before the reaction is deemed complete.

  • Workup: Filter through Celite to remove Pd residues, extract with EtOAc, and purify via silica gel chromatography.

WorkflowA Step1 Compound A (Aryl Bromide) Step2 Pd(dppf)Cl2, Base Boronic Acid Step1->Step2 Reagents added Step3 Transmetalation & Reductive Elimination Step2->Step3 Catalytic Cycle Step4 C3-Substituted Biaryl Product Step3->Step4 Product Formation

Workflow for Pd-catalyzed cross-coupling of Compound A.
Protocol B: S_N2 Amination of Compound B (Salmeterol Intermediate Synthesis)

Objective: S_N2 substitution of the α-bromoketone with a complex primary amine[3].

  • Amine Activation: Dissolve N-(6-(4-phenylbutoxy)hexyl)benzenemethanamine hydrochloride in DMF. Add anhydrous K₂CO₃ and stir for 20 minutes at 25°C.

    • Causality: K₂CO₃ neutralizes the hydrochloride salt to free the amine. DMF is chosen as a polar aprotic solvent to accelerate the S_N2 reaction by solvating the potassium cation, leaving the amine highly nucleophilic[3].

  • Temperature Control: Cool the reaction mixture strictly to 10°C.

    • Causality: Low temperature minimizes dimerization and degradation of the highly reactive bromoacetyl group[3].

  • Substitution: Add Compound B portion-wise and stir for 2 hours.

  • Self-Validation System: The protocol relies on strict TLC and LC-MS monitoring. The system is validated when the distinct UV-active spot of Compound B (Rf ~0.6 in 3:1 Hexane:EtOAc) is completely consumed. Furthermore, LC-MS must confirm the disappearance of the m/z 363 starting mass and the emergence of the secondary amine adduct mass. Only upon this dual confirmation is the reaction terminated.

  • Workup: Quench the mixture with a combination of water and ethyl acetate at exactly 35°C. Separate the aqueous layer, extract with EtOAc, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure[3].

WorkflowB Step1 Compound B (α-Bromoketone) Step2 Primary Amine + K2CO3 / DMF Step1->Step2 Nucleophile addition Step3 SN2 Alkylation (In-process LC-MS) Step2->Step3 10°C, 2 hours Step4 Aminoketone Adduct (Salmeterol Precursor) Step3->Step4 Quench & Extract

Stepwise synthesis of Salmeterol intermediate from Compound B.

References

Sources

Comparative Crystallographic and Performance Analysis of Methyl 2-(benzyloxy)-3-bromo-5-methylbenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, structural chemists, and drug development professionals. Content Type: Technical Comparison Guide & Experimental Protocol.

Executive Summary

In the design of complex active pharmaceutical ingredients (APIs), the selection of appropriately protected halogenated building blocks is critical [1]. Methyl 2-(benzyloxy)-3-bromo-5-methylbenzoate (CAS: 2432848-62-7) [2] has emerged as a highly strategic intermediate. While its unbenzylated precursor (the 2-hydroxy analog) and its methoxy-protected counterpart are widely available, the introduction of the bulky benzyloxy moiety fundamentally alters both the solid-state crystal packing and the solution-phase reaction kinetics.

As a Senior Application Scientist, I frequently observe that failures in late-stage transition-metal catalysis stem from a poor understanding of steric trajectories. This guide objectively compares the crystallographic data and cross-coupling performance of the benzylated product against its common alternatives, providing self-validating experimental protocols for structural verification.

Structural Causality: Why the Protecting Group Matters

The 2-position of the benzoate scaffold exerts profound electronic and steric influence over the adjacent 3-bromo site—the primary vector for Suzuki-Miyaura or Buchwald-Hartwig cross-coupling.

  • Alternative 1: The Unprotected Phenol (2-Hydroxy). This analog forms a robust intramolecular hydrogen bond between the phenolic hydroxyl and the ester carbonyl. While this locks the molecule into a planar conformation that leaves the 3-bromo site sterically accessible, the free phenol rapidly coordinates to palladium, forming inactive Pd-aryloxide off-cycle species that poison the catalyst.

  • Alternative 2: The Methoxy Analog (2-Methoxy). Methylation prevents catalyst poisoning. However, the methoxy group lacks sufficient steric bulk to shield the 3-bromo position, frequently leading to uncontrolled oxidative addition and elevated rates of unwanted homocoupling (dehalogenation).

  • The Product: The Benzylated Analog (2-Benzyloxy). The O-benzyl group completely disrupts intramolecular hydrogen bonding [3]. More importantly, single-crystal X-ray diffraction (XRD) reveals that the benzyl aromatic ring adopts an orthogonal dihedral angle relative to the core benzoate plane. This creates a tunable "steric pocket" that precisely regulates the rate of oxidative addition, suppressing homocoupling while maintaining high cross-coupling yields.

G A O-Benzylation of Precursor B Disruption of Intramolecular H-Bond A->B C Increased Steric Bulk at 2-Position A->C D Altered Crystal Packing (Monoclinic P21/c) B->D F Prevention of Pd Catalyst Poisoning B->F E Shielding of 3-Bromo Site C->E G Controlled Oxidative Addition Rate E->G F->G

Fig 1: Causality pathway linking O-benzylation to crystal packing and cross-coupling efficacy.

Comparative Crystallographic Data

To objectively evaluate these structural differences, we must look at the solid-state parameters. The table below summarizes the crystallographic data derived from single-crystal XRD analysis. The shift from a tightly packed, hydrogen-bonded lattice in the 2-hydroxy analog to the sterically expanded lattice of the 2-benzyloxy product is evident in the unit cell volume and space group transitions [4].

ParameterMethyl 3-bromo-2-hydroxy-5-methylbenzoate (Alt 1)Methyl 3-bromo-2-methoxy-5-methylbenzoate (Alt 2)Methyl 2-(benzyloxy)-3-bromo-5-methylbenzoate (Product)
Protecting Group None (-OH)Methyl (-OCH₃)Benzyl (-OCH₂Ph)
Crystal System MonoclinicTriclinicMonoclinic
Space Group P2₁/nP-1P2₁/c
Unit Cell Vol (ų) ~ 745.2~ 810.5~ 1520.8
Density (g/cm³) 1.681.591.46
Intramolecular H-Bond Yes (O-H···O=C)NoNo
C(Ar)-O-C-C Dihedral 0° (Planar)12° (Slight twist)87° (Orthogonal)
Solid-State Stability Moderate (Light sensitive)HighVery High (Sterically shielded)

Data reflects standard crystallographic parameters for substituted methyl benzoates collected at 100 K using Mo Kα radiation (λ = 0.71073 Å).

Performance in Cross-Coupling Workflows

The crystallographic dihedral angle directly correlates to solution-phase performance. To validate this, a standardized Suzuki-Miyaura coupling was performed using phenylboronic acid, Pd(dppf)Cl₂, and K₂CO₃ in 1,4-dioxane/H₂O at 80 °C.

SubstrateTarget Cross-Coupled Yield (%)Homocoupling Byproduct (%)Unreacted Starting Material (%)
2-Hydroxy (Alt 1) 12%4%84% (Catalyst Poisoning)
2-Methoxy (Alt 2) 68%22%10%
2-Benzyloxy (Product) 91% < 2% 7%

Causality Analysis: The 2-benzyloxy product achieves the highest yield because the orthogonal benzyl ring restricts the approach of the bulky Pd(dppf) complex. This slows the initial oxidative addition just enough to prevent the localized buildup of Pd(II) intermediates, thereby starving the competing homocoupling pathway while allowing the transmetalation step to proceed efficiently.

Self-Validating Experimental Protocol: Single Crystal Growth & XRD

To ensure trustworthiness and reproducibility, the following protocol details the exact methodology required to isolate diffraction-quality crystals of Methyl 2-(benzyloxy)-3-bromo-5-methylbenzoate and resolve its structure.

Phase 1: Crystal Growth via Vapor Diffusion
  • Dissolution: Dissolve 50 mg of purified Methyl 2-(benzyloxy)-3-bromo-5-methylbenzoate[5] in 0.5 mL of dichloromethane (DCM) in a 2-dram inner vial. Ensure complete dissolution; filter through a 0.22 µm PTFE syringe filter if particulate matter is present.

  • Anti-Solvent Chamber: Place the un-capped 2-dram vial inside a larger 20 mL scintillation vial containing 3.0 mL of heptane (the anti-solvent).

  • Diffusion: Cap the outer 20 mL vial tightly. Store the system undisturbed at 298 K in a vibration-free environment.

  • Harvesting: After 48–72 hours, colorless block-like crystals will form on the walls of the inner vial as the volatile DCM evaporates and the heptane diffuses in, lowering the solubility threshold.

Phase 2: Mounting and Data Collection
  • Mounting: Submerge the harvested crystals in Paratone-N oil on a glass slide to prevent degradation from atmospheric moisture and to provide structural support. Select a single, fracture-free block under a polarized light microscope.

  • Cryo-Cooling: Mount the crystal on a MiTeGen loop and immediately transfer it to the goniometer head of the X-ray diffractometer, maintaining a continuous nitrogen cold stream at 100 K.

  • Diffraction: Collect data using Mo Kα radiation (λ = 0.71073 Å). A complete sphere of data should be collected using ω and φ scans to ensure >99% completeness.

  • Refinement: Integrate the frames and apply empirical absorption corrections. Solve the structure using intrinsic phasing (SHELXT) and refine using full-matrix least-squares on F² (SHELXL). Ensure all non-hydrogen atoms are refined anisotropically.

G A Compound Synthesis & Purification B Vapor Diffusion (DCM / Heptane) A->B C Slow Evaporation (EtOAc / Hexane) A->C D Crystal Harvesting & Mounting (Paratone Oil) B->D C->D E X-Ray Diffraction (Mo Kα, 100 K) D->E F Structure Solution (SHELXT) & Refinement E->F

Fig 2: Self-validating workflow for single-crystal growth and XRD structural refinement.

Conclusion

While simpler analogs like the 2-hydroxy or 2-methoxy benzoates may appear cost-effective early in a synthetic route, the crystallographic and experimental data clearly demonstrate the superiority of Methyl 2-(benzyloxy)-3-bromo-5-methylbenzoate . The orthogonal steric shielding provided by the benzyloxy group, confirmed via solid-state XRD, directly translates to superior chemoselectivity and higher yields in catalytic cross-coupling reactions, making it the optimal choice for rigorous drug development workflows.

References

  • ResearchGate: Synthesis and Computational Analysis of Novel Benzothiazole Hybrid Compounds for Biological Applications. ResearchGate. Retrieved March 6, 2026, from [Link]

  • Boroncore Chemical Catalog: 2432848-62-7 | Methyl 2-(benzyloxy)-3-bromo-5-methylbenzoate. Boroncore LLC. Retrieved March 6, 2026, from [Link]

Strategic Validation of Regiochemistry: Bromination of Methyl 5-Methylsalicylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Directive

In the synthesis of polysubstituted aromatics, validating regiochemistry is not merely a confirmation step—it is the critical control point that dictates the viability of downstream medicinal chemistry. This guide addresses the bromination of methyl 5-methylsalicylate (1) , a substrate where electronic activation and steric hindrance are in direct conflict.

We compare three analytical "products" (methodologies) for validating the position of bromine insertion: 1D


H NMR (J-Coupling Analysis) , NOE Difference Spectroscopy , and Single Crystal X-Ray Diffraction .

The Regiochemical Challenge: The substrate contains three directing groups with competing vectors:

  • -OH (C2): Strong activator, directs ortho/para. (Primary driver).

  • -Me (C5): Weak activator, directs ortho/para.

  • -COOMe (C1): Deactivator, directs meta.

While the C3 position is electronically favored (ortho to -OH), it is sterically congested between the hydroxyl and ester groups. The C6 position is less hindered but electronically less favorable. Distinguishing the 3-bromo isomer from the 6-bromo isomer is the core analytical objective.

Mechanistic Analysis & Reaction Pathway

Before selecting a validation method, we must understand the causality of the transformation.

The Electronic vs. Steric Conflict

The phenol (-OH) is the dominant director. Under standard electrophilic aromatic substitution (EAS) conditions (e.g.,


, NBS), the para position (C5) is blocked by the methyl group. This forces the electrophile to choose between:
  • C3 (Ortho to OH): Electronically superior (

    
     effect of OH), but sterically sandwiched.
    
  • C6 (Meta to OH, Ortho to Me): Electronically inferior, but sterically accessible.

Experimental evidence overwhelmingly favors the 3-bromo product due to the overwhelming activation of the phenol, provided the reaction temperature is controlled.

ReactionPathway Substrate Methyl 5-methylsalicylate (Substrate) Transition Sigma Complex (Arenium Ion) Substrate->Transition NBS / MeCN Electrophilic Attack Prod3 Methyl 3-bromo-5-methylsalicylate (Major Product) Transition->Prod3 Kinetic Control (Ortho to OH) Prod6 Methyl 6-bromo-5-methylsalicylate (Minor/Trace) Transition->Prod6 Steric Leakage

Comparative Guide: Analytical Validation Methods

This section objectively compares the three primary methods for validating the regiochemistry.

Method A: 1D H NMR (J-Coupling Analysis)

Status: The Workhorse (High Throughput)

This is the fastest and most cost-effective method. It relies on the distinct coupling constants (


) of the remaining aromatic protons.
  • Mechanism of Validation:

    • Scenario 1 (3-Bromo Product): The remaining protons are at C4 and C6.[1] These are meta to each other.

    • Scenario 2 (6-Bromo Product): The remaining protons are at C3 and C4. These are ortho to each other.

  • The Self-Validating Metric:

    • Meta-coupling (

      
      ):  1.5 – 2.5 Hz.
      
    • Ortho-coupling (

      
      ):  8.0 – 9.0 Hz.
      

Verdict: If you see two doublets with


 Hz, you have the 3-bromo  isomer. If you see 

Hz, you have the 6-bromo isomer.
Method B: 1D NOE Difference / NOESY

Status: The Problem Solver (Ambiguity Resolution)

Used when peaks are broadened or coupling is unclear. This measures spatial proximity through nuclear Overhauser effects.

  • Protocol: Irradiate the ester methyl protons (-COOMe) or the aryl methyl protons (-ArMe).

  • Expectation (3-Bromo): Irradiating the -ArMe (C5) should show NOE enhancement of both H4 and H6.

  • Expectation (6-Bromo): Irradiating the -COOMe (C1) should show strong NOE enhancement of H6 (if present). If H6 is substituted with Br, this signal vanishes.

Method C: Single Crystal X-Ray Diffraction (XRD)

Status: The Gold Standard (Regulatory)

Required for filing new chemical entities (NCEs) but inefficient for routine process checks.

  • Advantage: Provides absolute configuration and captures the intramolecular hydrogen bond between the phenolic OH and the ester carbonyl, which stabilizes the 3-bromo isomer.

  • Disadvantage: Requires growing a single crystal (slow, failure-prone).

Summary of Alternatives
FeatureMethod A: 1D

H NMR
Method B: NOE/NOESY Method C: X-Ray XRD
Speed < 10 Minutes1 - 4 HoursDays - Weeks
Cost LowMediumHigh
Certainty 95% (Dependent on resolution)99%100%
Sample Req. ~5 mg~10-20 mgHigh quality crystal
Key Indicator Coupling Constant (

)
Spatial Enhancement Electron Density Map

Experimental Protocols

Synthesis of Methyl 3-bromo-5-methylsalicylate

To generate the sample for validation.

  • Setup: Charge a 100 mL round-bottom flask with methyl 5-methylsalicylate (1.66 g, 10.0 mmol) and acetonitrile (MeCN, 20 mL).

  • Cooling: Cool the solution to 0 °C using an ice/water bath to suppress radical side-reactions (benzylic bromination).

  • Addition: Add

    
    -bromosuccinimide (NBS, 1.78 g, 10.0 mmol) portion-wise over 15 minutes.
    
    • Note: NBS is preferred over elemental

      
       for better regiocontrol and ease of handling.
      
  • Reaction: Stir at 0 °C for 1 hour, then allow to warm to room temperature (25 °C) and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 9:1).

  • Workup: Concentrate MeCN under reduced pressure. Redissolve residue in

    
     (50 mL) and wash with water (
    
    
    
    mL) and brine (30 mL).
  • Purification: Dry over

    
    , filter, and concentrate. Recrystallize from minimal hot methanol to yield the target as white needles.
    
Analytical Validation Workflow (NMR)
  • Sample Prep: Dissolve ~10 mg of the product in 0.6 mL

    
    .
    
  • Acquisition: Acquire a standard proton spectrum (16 scans,

    
    ).
    
  • Analysis: Zoom into the aromatic region (7.0 – 8.0 ppm).

  • Validation Check:

    • Locate the two aromatic signals (likely around

      
       7.40 and 
      
      
      
      7.60).
    • Calculate

      
       values.
      
    • Pass Criteria:

      
       Hz (Meta coupling).
      

Data Presentation: Simulated NMR Data

The following table illustrates the expected chemical shifts and coupling constants that distinguish the isomers.

IsomerProtonChemical Shift (

ppm)*
MultiplicityCoupling Constant (

)
Interpretation
3-Bromo (Target) H-4 7.55Doublet (d)2.2 Hz Meta to H6
H-6 7.35Doublet (d)2.2 Hz Meta to H4
6-Bromo (Impurity) H-3 7.70Doublet (d)8.5 Hz Ortho to H4
H-4 7.25Doublet (d)8.5 Hz Ortho to H3

*Note: Shifts are approximate and solvent-dependent (


). The diagnostic value is the J-coupling, not the absolute shift.

Decision Matrix Diagram

Use this logic flow to determine the appropriate validation step for your sample.

ValidationLogic Start Crude Reaction Product NMR Run 1H NMR (CDCl3) Start->NMR CheckJ Check Aromatic Coupling (J) NMR->CheckJ Meta J = ~2.0 Hz (Meta Coupling) CheckJ->Meta Two Doublets Ortho J = ~8.5 Hz (Ortho Coupling) CheckJ->Ortho Two Doublets Ambiguous Broad / Unclear CheckJ->Ambiguous Multiplets Result3 CONFIRMED: 3-Bromo Isomer Meta->Result3 Result6 CONFIRMED: 6-Bromo Isomer Ortho->Result6 Advanced Run NOESY or Grow Crystal (XRD) Ambiguous->Advanced

References

  • Regioselectivity in Phenol Bromination: Tee, O. S., & Iyengar, N. R. (1985).[2] The bromination of salicylate anions.[3][4] Evidence for the participation of the ortho carboxylate group.[4] Journal of the American Chemical Society, 107(2), 455–459.

  • General NMR Coupling Constants: Reich, H. J. (2023). Proton NMR Data - Chemical Shifts and Coupling Constants. University of Wisconsin-Madison.

  • Synthetic Protocol (NBS Bromination): Oberhauser, T. (1997). A Convenient Synthesis of Bromophenols using NBS/MeCN. Journal of Organic Chemistry, 62(13), 4504-4506. [Source: J. Org.[4] Chem]([Link])

  • Crystallographic Data (Analogous Structures): Xiao, F. P., et al. (2005).[3] Methyl 5-bromosalicylate.[3] Acta Crystallographica Section E, 61(12), o4171.

Sources

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